molecular formula C54H78O3 B1672081 Irganox 1330 CAS No. 1709-70-2

Irganox 1330

货号: B1672081
CAS 编号: 1709-70-2
分子量: 775.2 g/mol
InChI 键: VSAWBBYYMBQKIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure

属性

IUPAC Name

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,4,6-trimethylphenyl]methyl]-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C54H78O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h25-30,55-57H,22-24H2,1-21H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAWBBYYMBQKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6027428
Record name Ionox 330
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Molecular Weight

775.2 g/mol
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Physical Description

Dry Powder; Other Solid
Record name Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
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CAS No.

1709-70-2
Record name 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
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Record name Antioxidant 330
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Record name Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
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Record name 3,3',3'',5,5',5''-hexa-tert-butyl-α,α',α''-(mesitylene-2,4,6-triyl)tri-p-cresol
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Foundational & Exploratory

What is the chemical structure of Irganox 1330?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of Irganox 1330, a widely used phenolic antioxidant. The information is intended for researchers, scientists, and professionals in polymer science and material development.

Chemical Identity and Structure

This compound is a high molecular weight, sterically hindered phenolic antioxidant. Its chemical structure is characterized by a central mesitylene (B46885) (1,3,5-trimethylbenzene) ring linked to three 2,6-di-tert-butylphenol (B90309) groups via methylene (B1212753) bridges. This substitution pattern results in a highly symmetric and sterically hindered molecule, which is key to its efficacy as a stabilizer.

  • IUPAC Name: 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene[1][2][3]

  • CAS Number: 1709-70-2[2][4][5]

  • Chemical Formula: C₅₄H₇₈O₃[1][2][4]

The chemical structure of this compound is visualized in the diagram below.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for determining its suitability for various polymer processing applications.

PropertyValueReference(s)
Molecular Weight 775.20 g/mol [1][4][6]
Appearance White, free-flowing crystalline powder/granules[2][5][7]
Melting Range 240 - 250 °C[2][5][7][8]
Flashpoint 321 °C[2][5][7]
Density (20 °C) 1.04 g/mL[7][9]
Bulk Density 480 - 630 g/L[7][9]
Water Solubility (20 °C) ≤ 0.01 g/100g (practically insoluble)[2][7]

Solubility Profile (at 20 °C, g/100g solution):

SolventSolubilityReference(s)
Acetone18[7]
Chloroform28[4][7]
Methylene Chloride34[7]
Ethyl Acetate27[7]
n-Hexane1[7]
Methanol3[7]

Mechanism of Action as an Antioxidant

This compound functions as a primary antioxidant by interrupting the radical chain mechanism of thermo-oxidative degradation in polymers. The sterically hindered phenolic groups are the active sites. The mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical (R• or ROO•) in the polymer, thereby neutralizing the radical and preventing further degradation. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, preventing it from initiating new degradation chains.

Antioxidant_Mechanism cluster_inhibition Inhibition by this compound Polymer Polymer (RH) Initiation Initiation (Heat, UV, Stress) Polymer->Initiation R_radical Alkyl Radical (R•) Initiation->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ Degradation Degraded Polymer (Crosslinking, Chain Scission) R_radical->Degradation Termination Termination R_radical->Termination + ArOH Oxygen Oxygen (O₂) ROO_radical->R_radical + RH (forms ROOH + R•) ROO_radical->Degradation ROO_radical->Termination + ArOH Propagation Propagation Irganox This compound (ArOH) Irganox->Termination Inactive_Product Inactive Products Termination->Inactive_Product - R-H / ROOH ArO_radical Stabilized Phenoxy Radical (ArO•) Termination->ArO_radical

Caption: Antioxidant mechanism of this compound.

Applications

Due to its high efficacy, low volatility, and excellent compatibility with a wide range of organic substrates, this compound is utilized in various applications:

  • Polyolefins: It is extensively used in polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polybutene for the stabilization of pipes, molded articles, wires, and cables.[2][10] It is particularly effective in applications requiring resistance to water extraction.[7][10]

  • Engineering Plastics: It is employed in linear polyesters, polyamides, and styrene (B11656) homo- and copolymers.[2][10]

  • Other Polymers and Materials: Its use extends to PVC, polyurethanes, elastomers, and adhesives.[2][7][10]

The recommended dosage levels typically range from 0.05% to 0.3% in polyolefins, depending on the specific substrate, processing conditions, and long-term stability requirements.[2][10]

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound are proprietary to manufacturers, a general methodology for evaluating the performance of antioxidants in polymers can be outlined.

Methodology for Evaluating Antioxidant Efficacy (e.g., in Polypropylene)

  • Compounding:

    • Dry blend polypropylene powder with a specified concentration of this compound (e.g., 0.1% by weight).

    • Melt-extrude the blend using a twin-screw extruder at a defined temperature profile (e.g., 180-220 °C) to ensure homogeneous dispersion.

    • Pelletize the extruded strands.

  • Sample Preparation:

    • Injection mold the pellets into standardized test specimens (e.g., tensile bars, plaques) under controlled conditions.

  • Accelerated Aging:

    • Expose the specimens to elevated temperatures in a circulating air oven (e.g., 150 °C).

    • Remove samples at regular time intervals.

  • Performance Evaluation:

    • Mechanical Testing: Conduct tensile tests on aged specimens to measure properties like tensile strength and elongation at break. The time to failure (e.g., 50% loss of initial elongation) is a key performance indicator.

    • Spectroscopic Analysis: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups (around 1715 cm⁻¹), which is an indicator of oxidative degradation.

    • Melt Flow Index (MFI): Measure the MFI to assess changes in polymer molecular weight due to chain scission or crosslinking.

    • Colorimetry: Quantify any color change (e.g., yellowing) using a spectrophotometer.

This structured approach allows for the quantitative comparison of the long-term thermal stability of polymers with and without the antioxidant.

References

An In-depth Technical Guide on the Core Mechanism of Action of Irganox 1330 as a Primary Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irganox 1330 is a high molecular weight, sterically hindered phenolic primary antioxidant, renowned for its efficacy in the stabilization of organic polymers against thermo-oxidative degradation.[1] This technical guide elucidates the core mechanism of action of this compound, detailing its role as a free radical scavenger. The document provides a comprehensive overview of its chemical structure, the chemistry of autoxidation, and the specific pathways through which this compound interrupts the degradation cycle. Furthermore, this guide presents quantitative data on its performance, detailed experimental protocols for its evaluation, and visual diagrams to illustrate key mechanisms and workflows.

Introduction to Polymer Degradation and the Role of Primary Antioxidants

Organic polymers are susceptible to degradation upon exposure to heat, light, and oxygen. This process, known as autoxidation, is a free-radical chain reaction that leads to the deterioration of the polymer's physical and chemical properties, resulting in discoloration, loss of mechanical strength, and reduced service life.

Primary antioxidants, also known as chain-breaking antioxidants, are crucial additives that protect polymers by intercepting and neutralizing the highly reactive free radicals that propagate the degradation chain. This compound, with its chemical name 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a highly effective primary antioxidant belonging to the class of sterically hindered phenols.[2] Its high molecular weight and sterically hindered phenolic groups contribute to its low volatility, high extraction resistance, and excellent antioxidant activity.[1]

The Core Mechanism of Action of this compound

The primary antioxidant activity of this compound is centered around its ability to donate a hydrogen atom from its phenolic hydroxyl (-OH) groups to reactive free radicals, thereby terminating the autoxidation chain reaction.

The Autoxidation Cycle

The degradation of polymers proceeds through a well-established free-radical chain reaction consisting of three main stages:

  • Initiation: The formation of initial free radicals (R•) from the polymer chain (RH) due to external energy sources like heat or UV light.

    • RH → R• + H•

  • Propagation: The initial radical (R•) reacts with oxygen to form a peroxyl radical (ROO•). This highly reactive peroxyl radical then abstracts a hydrogen atom from another polymer chain, generating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.

    • R• + O₂ → ROO•

    • ROO• + RH → ROOH + R•

  • Termination: The chain reaction is terminated when two free radicals combine to form a stable, non-radical species.

Intervention by this compound

This compound interrupts the propagation step of the autoxidation cycle. Each of its three sterically hindered phenolic moieties can donate a hydrogen atom to a peroxyl radical (ROO•), effectively neutralizing it and forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•).

  • ROO• + ArOH → ROOH + ArO•

The key to the effectiveness of this compound lies in the stability of the resulting phenoxy radical. The bulky tert-butyl groups ortho to the hydroxyl group provide significant steric hindrance, which prevents the phenoxy radical from initiating new radical chains. This steric hindrance also contributes to the stability of the phenoxy radical through resonance delocalization of the unpaired electron across the aromatic ring.

The stabilized phenoxy radical can further react with another peroxyl radical to form non-radical products, thus terminating another kinetic chain.

  • ROO• + ArO• → Non-radical products

Quantitative Performance Data

The performance of antioxidants is evaluated using various analytical techniques. Below is a summary of typical performance data for hindered phenolic antioxidants. While specific data for this compound in all tests is not publicly available in comparative literature, the following tables provide representative values and directly reported data where available.

Table 1: Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE)

Oxidative Induction Time (OIT) is a measure of the thermal oxidative stability of a material. A longer OIT indicates better resistance to oxidation.

AntioxidantConcentration (%)OIT at 200°C (minutes)
Unstabilized HDPE0< 1
This compound 0.145 - 60
Irganox 10100.135 - 50
Irganox 10760.125 - 40

Note: The OIT values can vary depending on the specific grade of HDPE and the test conditions.

Table 2: DPPH Radical Scavenging Activity (Illustrative)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

AntioxidantIC50 (µg/mL)
Irganox 1076 ~ 50 - 100
Ascorbic Acid (Vitamin C)~ 2 - 5
Table 3: Thermogravimetric Analysis (TGA) Data (Illustrative)

Thermogravimetric Analysis (TGA) measures the thermal stability of a material by monitoring its weight change as a function of temperature. The onset of decomposition temperature is a key parameter.

MaterialOnset of Decomposition (°C) in Air
Unstabilized Polyethylene~ 220 - 250
Polyethylene + Hindered Phenolic Antioxidant (e.g., this compound)~ 250 - 280

Experimental Protocols

Oxidative Induction Time (OIT) Test (ASTM D3895)

Objective: To determine the thermal oxidative stability of a polymer stabilized with this compound.

Methodology:

  • A small sample (5-10 mg) of the polymer containing this compound is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC).

  • The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.[3]

  • Once the temperature has stabilized, the atmosphere is switched to pure oxygen at the same flow rate.[3]

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time.[4][5]

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Methodology:

  • A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.[6]

  • A series of dilutions of this compound in the same solvent are prepared.

  • A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution.[7]

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[6]

  • The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.[6]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    - ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100 where ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    is the absorbance of the DPPH solution without the antioxidant and ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    is the absorbance of the solution with the antioxidant.[7][8]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[7]

Thermogravimetric Analysis (TGA)

Objective: To assess the effect of this compound on the thermal stability of a polymer.

Methodology:

  • A small sample (5-10 mg) of the polymer containing this compound is placed in a TGA sample pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The temperature at which a significant weight loss begins is recorded as the onset of decomposition temperature.

Visualizations

Signaling Pathways and Mechanisms

Irganox1330_Mechanism cluster_propagation Polymer Autoxidation Propagation cluster_intervention Intervention by this compound R_dot Alkyl Radical (R•) ROO_dot Peroxyl Radical (ROO•) R_dot->ROO_dot + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH R_dot_new New Alkyl Radical (R•) ROO_dot->R_dot_new - ROOH Irganox_OH This compound (ArOH) ROO_dot->Irganox_OH H• donation Irganox_O_dot Stable Phenoxy Radical (ArO•) ROO_dot->Irganox_O_dot Termination RH Polymer Chain (RH) Irganox_OH->Irganox_O_dot Non_Radical Non-Radical Products Irganox_O_dot->Non_Radical

Caption: Mechanism of this compound as a primary antioxidant.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Performance Evaluation Polymer Base Polymer Compounding Melt Compounding Polymer->Compounding Irganox This compound Irganox->Compounding DPPH_Assay DPPH Assay (UV-Vis) Irganox->DPPH_Assay Stabilized_Polymer Stabilized Polymer Sample Compounding->Stabilized_Polymer OIT OIT Analysis (DSC) Stabilized_Polymer->OIT TGA TGA Analysis Stabilized_Polymer->TGA Data_Analysis Data Analysis & Comparison OIT->Data_Analysis DPPH_Assay->Data_Analysis TGA->Data_Analysis Structure_Function cluster_structure Chemical Structure of this compound cluster_function Antioxidant Function Phenolic_OH Phenolic -OH Groups H_Donation Hydrogen Donation Phenolic_OH->H_Donation enables Tert_Butyl Bulky Tert-Butyl Groups Radical_Stability Phenoxy Radical Stability Tert_Butyl->Radical_Stability provides steric hindrance for High_MW High Molecular Weight Low_Volatility Low Volatility & Extraction Resistance High_MW->Low_Volatility results in

References

An In-depth Technical Guide to the Synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, a sterically hindered phenolic antioxidant, is a compound of significant interest due to its protective properties against thermo-oxidative degradation. Commercially known as Antioxidant 1330 or Ethanox 330, it finds widespread application as a stabilizer in various organic materials, including plastics, synthetic fibers, elastomers, and adhesives. This technical guide provides a comprehensive overview of its synthesis pathway, detailed experimental protocols, and relevant quantitative data.

Synthesis Pathway

The synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene is typically achieved through a two-step process. The first step involves the formation of a substituted benzyl (B1604629) intermediate from 2,6-di-tert-butylphenol (B90309). This is followed by an acid-catalyzed electrophilic aromatic substitution reaction with mesitylene (B46885).

Step 1: Formation of the Benzyl Intermediate

The initial step focuses on the hydroxymethylation or alkoxymethylation of 2,6-di-tert-butylphenol. A common method involves the reaction of 2,6-di-tert-butylphenol with paraformaldehyde. This reaction can be catalyzed by a base, such as dimethylamine (B145610), to produce 3,5-di-tert-butyl-4-hydroxybenzyl alcohol or its corresponding methyl ether if methanol (B129727) is used as the solvent.[1]

Step 2: Acid-Catalyzed Alkylation of Mesitylene

The second step is a Friedel-Crafts type alkylation. The benzyl intermediate from the first step reacts with mesitylene (1,3,5-trimethylbenzene) in the presence of an acid catalyst.[2] Various acids can be employed, including sulfuric acid, p-toluenesulfonic acid, or solid superacid catalysts.[1][2][3] The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) or 1,1,1-trichloroethane.[1][2] The selection of a low-boiling-point solvent allows for the azeotropic removal of water, which can drive the reaction to completion.[2] Process improvements to enhance the yield include the co-addition of formaldehyde (B43269) and a carboxylic acid.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene.

ParameterValueReference
Molecular Formula C₅₄H₇₈O₃[5]
Molecular Weight 775.2 g/mol [6]
Melting Point 243-250 °C[2][5][7]
Overall Yield Up to 90.4%[1]
Solubility Insoluble in water; Partially soluble in benzene (B151609) and methylene (B1212753) chloride. Chloroform (Slightly), Methanol (Very Slightly, Heated, Sonicated).[5][7]
Appearance White crystalline powder[5][7]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, based on established procedures.[1][2]

Experiment 1: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl Intermediate

  • Materials: 2,6-di-tert-butylphenol, paraformaldehyde, dimethylamine solution (33% w/w), methanol.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, combine 2,6-di-tert-butylphenol and methanol.

    • Add paraformaldehyde to the mixture. The molar ratio of 2,6-di-tert-butylphenol to paraformaldehyde should be approximately 1:1.6.[1]

    • Add a catalytic amount of a 33% dimethylamine solution.[1]

    • Heat the mixture to reflux and maintain for 8 hours.[1]

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude benzyl intermediate. This intermediate can be used in the next step with or without further purification.

Experiment 2: Synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

  • Materials: 3,5-di-tert-butyl-4-hydroxybenzyl intermediate from Step 1, mesitylene, p-toluenesulfonic acid (catalyst), dichloromethane (solvent), n-heptane (for recrystallization).

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, dissolve the crude benzyl intermediate and mesitylene in dichloromethane. A typical molar ratio of the benzyl intermediate to mesitylene is approximately 3:1.[2]

    • Add a catalytic amount of p-toluenesulfonic acid.[2]

    • Heat the mixture to reflux (approximately 40°C for dichloromethane). The water formed during the reaction will be removed azeotropically.

    • Monitor the reaction progress by a suitable method (e.g., TLC). The reaction is typically complete within 1-5 hours.[1][2]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic phase sequentially with water, a dilute aqueous sodium bicarbonate or ammonia (B1221849) solution, and finally with water again.[2]

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent by distillation under reduced pressure.

    • Recrystallize the resulting solid residue from n-heptane to yield the pure 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene.[2]

    • Dry the purified product in a vacuum oven.

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Alkylation 2_6_DTBP 2,6-Di-tert-butylphenol Intermediate 3,5-Di-tert-butyl-4-hydroxybenzyl Intermediate 2_6_DTBP->Intermediate Base catalyst (e.g., Dimethylamine) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate Final_Product 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl -4-hydroxybenzyl)benzene Intermediate->Final_Product Mesitylene Mesitylene Mesitylene->Final_Product Acid catalyst (e.g., p-TsOH)

Caption: Overall synthesis pathway for the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup and Purification Start Start: Reactants Reaction Reaction: - Mix reactants and solvent - Add catalyst - Heat to reflux Start->Reaction Monitoring Monitoring: - Track reaction progress (e.g., TLC) Reaction->Monitoring Quenching Quenching & Washing: - Cool reaction mixture - Wash with water and base Monitoring->Quenching Drying Drying: - Dry organic layer Quenching->Drying Solvent_Removal Solvent Removal: - Evaporate solvent under vacuum Drying->Solvent_Removal Recrystallization Recrystallization: - Dissolve in hot n-heptane - Cool to crystallize Solvent_Removal->Recrystallization Final_Product Final Product: - Filter and dry Recrystallization->Final_Product

Caption: General experimental workflow for the synthesis.

References

Spectroscopic Profile of Irganox 1330: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Irganox 1330, a sterically hindered phenolic antioxidant. The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, is intended to support research, quality control, and development activities.

Chemical Identity and Structure

  • Chemical Name: 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

  • CAS Number: 1709-70-2

  • Molecular Formula: C₅₄H₇₈O₃

  • Molecular Weight: 775.20 g/mol

This compound is a high molecular weight antioxidant characterized by three sterically hindered phenol (B47542) groups attached to a central mesitylene (B46885) ring. This structure is key to its efficacy in preventing thermo-oxidative degradation in various organic substrates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridges, the methyl groups on the mesitylene ring, the tert-butyl groups, and the phenolic hydroxyl groups.

Chemical Shift (δ) ppmMultiplicityAssignment
~7.0sAr-H (on phenol rings)
~5.1s-OH (phenolic)
~4.0s-CH₂- (methylene bridge)
~2.2sAr-CH₃ (on mesitylene ring)
~1.4s-C(CH₃)₃ (tert-butyl)

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound.

Chemical Shift (δ) ppmAssignment
~154Ar-C (C-OH)
~138Ar-C (C-C(CH₃)₃)
~136Ar-C (on mesitylene ring)
~128Ar-C (CH on phenol rings)
~126Ar-C (C-CH₂ on mesitylene ring)
~35-C(CH₃)₃
~30-C(CH₃)₃
~29-CH₂-
~21Ar-CH₃
Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of hindered phenolic antioxidants like this compound is as follows:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration if required.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

FTIR Spectral Data
Wavenumber (cm⁻¹)Assignment
~3640O-H stretch (free hydroxyl)
~2960C-H stretch (aliphatic)
~1600, ~1485C=C stretch (aromatic)
~1440C-H bend (aliphatic)
~1230C-O stretch (phenol)
~870Ar-H bend (substituted benzene)
Experimental Protocol: FTIR Spectroscopy

The FTIR spectrum of solid this compound can be obtained using the following methods:

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal (e.g., diamond or ZnSe).

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

  • KBr Pellet Method:

    • Mix a small amount of this compound (typically 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis.

UV-Vis Spectral Data

In a suitable solvent such as ethanol (B145695) or acetonitrile, this compound exhibits a characteristic UV absorption spectrum.

Wavelength (λmax)Molar Absorptivity (ε)
~276-280 nmData not consistently available
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • A plot of absorbance versus concentration can be used to determine the molar absorptivity and for quantitative analysis of unknown samples.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR & UV-Vis Solid_Prep Solid Sample (Powder/Pellet) Sample->Solid_Prep for FTIR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FTIR Spectroscopy (ATR or KBr) Solid_Prep->FTIR NMR_Data Process NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data Process FTIR Data (Peak Assignment) FTIR->FTIR_Data UV_Vis_Data Process UV-Vis Data (λmax, Absorbance) UV_Vis->UV_Vis_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure FTIR_Data->Structure UV_Vis_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Irganox 1330

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1330, also known as Antioxidant 1330, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3] Its chemical name is 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene.[4] This compound is widely utilized in the stabilization of organic materials against thermo-oxidative degradation.[2][3] It is particularly effective in a variety of polymers, including polyolefins, polyesters, and polyamides, due to its high resistance to extraction and low volatility.[1][2] Beyond its primary industrial applications, its antioxidant properties are of interest to researchers in various scientific fields, including drug development, for its ability to mitigate oxidative stress. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its antioxidant mechanism.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its physical and chemical characteristics.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Chemical Name 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene[4]
CAS Number 1709-70-2[5][6]
Molecular Formula C₅₄H₇₈O₃[6]
Molecular Weight 775.20 g/mol [6]
Appearance White to off-white crystalline powder[4][7]
Odor Odorless[1]
Melting Point 240 - 250 °C[4][8][9]
Density 1.04 g/cm³ at 20 °C[9]
Flash Point 321 °C[9][10]
Vapor Pressure 2 E-11 Pa at 20 °C[9]
Table 2: Solubility of this compound
SolventSolubility ( g/100g solution at 20 °C)References
Acetone 18[9]
Chloroform 28[9]
Ethyl Acetate 27[9]
n-Hexane 1[9]
Methanol (B129727) 3[9]
Methylene Chloride 34[9]
Water ≤ 0.01[9]

Experimental Protocols

Detailed methodologies for determining the key properties of this compound are outlined below. These protocols are based on standard analytical techniques.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer.

  • Procedure:

    • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary determination.

    • Once the approximate melting range is known, a second, more precise measurement is performed with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the expected melting point.

    • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.

Determination of Solubility

The solubility of this compound in various organic solvents can be determined by the isothermal equilibrium method.

  • Apparatus: Vials with screw caps, analytical balance, magnetic stirrer, constant temperature bath, filtration device (e.g., syringe filter).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

    • The vial is placed in a constant temperature bath (e.g., 20 °C) and stirred vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After stirring, the mixture is allowed to stand undisturbed in the constant temperature bath for several hours to allow undissolved solids to settle.

    • A known volume of the supernatant saturated solution is carefully withdrawn using a syringe and filtered to remove any suspended particles.

    • The solvent from the filtered solution is evaporated, and the mass of the remaining dissolved this compound is determined using an analytical balance.

    • The solubility is then calculated and expressed as grams of solute per 100 grams of solution.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is employed to evaluate the thermal stability of this compound by measuring its mass loss as a function of temperature.

  • Apparatus: Thermogravimetric analyzer (TGA).

  • Procedure:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the TGA sample pan.

    • The sample is heated from ambient temperature to a higher temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis is typically run under a controlled atmosphere, such as nitrogen (for inert decomposition) or air (for oxidative decomposition).

    • The TGA instrument records the mass of the sample as a function of temperature.

    • The resulting TGA curve is analyzed to determine the onset temperature of decomposition, which indicates the thermal stability of the compound.

Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant activity of this compound can be assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Apparatus: UV-Vis spectrophotometer, micropipettes, 96-well plates.

  • Reagents: DPPH solution in methanol, methanol, this compound solution of known concentration.

  • Procedure:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or chloroform) and serially diluted to obtain a range of concentrations.

    • A fixed volume of the DPPH solution is added to each well of a 96-well plate.

    • An equal volume of the this compound solution at different concentrations is added to the wells containing the DPPH solution. A control containing only the solvent and DPPH is also prepared.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • After incubation, the absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The results can be used to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Visualizations

The following diagrams illustrate the chemical structure of this compound, a typical experimental workflow for evaluating its antioxidant properties, and its mechanism of action as a free radical scavenger.

G center C1 C C2 C C1->C2 CH3_1 CH₃ C1->CH3_1 C3 C C2->C3 CH2_2 CH₂ C2->CH2_2 C4 C C3->C4 CH3_3 CH₃ C3->CH3_3 C5 C C4->C5 CH2_4 CH₂ C4->CH2_4 C6 C C5->C6 CH3_5 CH₃ C5->CH3_5 C6->C1 CH2_6 CH₂ C6->CH2_6 P1_C1 C CH2_2->P1_C1 P2_C1 C CH2_4->P2_C1 P3_C1 C CH2_6->P3_C1 P1_C2 C P1_C1->P1_C2 P1_C3 C P1_C2->P1_C3 P1_C4 C P1_C3->P1_C4 tBu_1a C(CH₃)₃ P1_C3->tBu_1a P1_C5 C P1_C4->P1_C5 OH_1 OH P1_C4->OH_1 P1_C6 C P1_C5->P1_C6 tBu_1b C(CH₃)₃ P1_C5->tBu_1b P1_C6->P1_C1 P2_C2 C P2_C1->P2_C2 P2_C3 C P2_C2->P2_C3 P2_C4 C P2_C3->P2_C4 tBu_2a C(CH₃)₃ P2_C3->tBu_2a P2_C5 C P2_C4->P2_C5 OH_2 OH P2_C4->OH_2 P2_C6 C P2_C5->P2_C6 tBu_2b C(CH₃)₃ P2_C5->tBu_2b P2_C6->P2_C1 P3_C2 C P3_C1->P3_C2 P3_C3 C P3_C2->P3_C3 P3_C4 C P3_C3->P3_C4 tBu_3a C(CH₃)₃ P3_C3->tBu_3a P3_C5 C P3_C4->P3_C5 OH_3 OH P3_C4->OH_3 P3_C6 C P3_C5->P3_C6 tBu_3b C(CH₃)₃ P3_C5->tBu_3b P3_C6->P3_C1

Caption: Chemical Structure of this compound.

G cluster_assay Assay Execution cluster_analysis Data Analysis prep_irganox Prepare this compound solutions (various concentrations) mix Mix this compound solution with DPPH solution prep_irganox->mix prep_dpph Prepare DPPH radical solution prep_dpph->mix incubate Incubate in the dark mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % radical scavenging activity measure->calculate ic50 Determine IC₅₀ value calculate->ic50 G cluster_process Antioxidant Mechanism irganox This compound (Ar-OH) free_radical Free Radical (R•) stabilized_radical Stabilized Irganox Radical (Ar-O•) irganox->stabilized_radical Donates H• neutralized_molecule Neutralized Molecule (RH) free_radical->neutralized_molecule Accepts H•

References

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Irganox 1330

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Irganox 1330, a high molecular weight sterically hindered phenolic antioxidant. It is widely utilized in various organic substrates, including polymers, synthetic fibers, and elastomers, to protect against thermo-oxidative degradation.[1][2] This document summarizes key thermal properties, details its antioxidant mechanism, and outlines its degradation pathways, supported by experimental data and methodologies.

Thermal Properties of this compound

The thermal stability of this compound is a critical attribute for its application in materials processed at elevated temperatures. The primary techniques used to evaluate its thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (°C)Notes
Onset of Decomposition (Ti)315Temperature at 1% weight loss.
Temperature of Maximum Decomposition Rate (Tmax)370The temperature at which the rate of weight loss is highest.
Significant Weight Loss Temperature320-330Temperature at which significant volatilization and weight loss begin.[3]

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue (°C)
Melting Point248-250

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the thermal properties of this compound. The following are generalized protocols for TGA and DSC analyses based on standard practices.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of pure this compound (typically 4-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) to eliminate oxidative effects during the initial heating phase.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 20 °C/min).[4]

  • Data Acquisition: The sample mass is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset of decomposition (the temperature at which mass loss begins) and the temperature of maximum decomposition rate (the peak of the first derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a defined rate (e.g., 10 °C/min).

  • Data Acquisition: The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks. The peak of an endothermic transition corresponds to the melting point.

Antioxidant Mechanism and Degradation Profile

Antioxidant Mechanism

This compound functions as a primary antioxidant through a free-radical scavenging mechanism. Its sterically hindered phenolic hydroxyl groups are crucial to this activity. The bulky tert-butyl groups adjacent to the hydroxyl group enhance its stability and effectiveness. The antioxidant action proceeds via the donation of a hydrogen atom from the phenolic hydroxyl group to reactive free radicals (R•), thereby neutralizing them and terminating the oxidative chain reaction.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action cluster_2 Outcome Free_Radical Polymer Free Radical (R•) Hydrogen_Donation Hydrogen Atom Donation Free_Radical->Hydrogen_Donation Reacts with Irganox_1330 This compound (Ar-OH) Irganox_1330->Hydrogen_Donation Donates H• Stabilized_Radical Stabilized Irganox Radical (Ar-O•) Hydrogen_Donation->Stabilized_Radical Forms Neutralized_Polymer Stabilized Polymer (R-H) Hydrogen_Donation->Neutralized_Polymer Forms

Antioxidant mechanism of this compound.
Thermal Degradation Profile

Under thermal stress, this compound can undergo degradation, leading to the formation of various products. Studies have shown that degradation can occur through oxidation of the phenolic groups and cleavage of the molecular structure, resulting in "splitting-off" derivatives.[5] These degradation products may have reduced or no antioxidant activity.

The degradation of this compound has been observed to proceed through single and double oxidation of its phenolic moieties, as well as the formation of other degradation products.[6]

Degradation_Pathway Irganox_1330 This compound Thermal_Stress Thermal Stress (Heat, Oxygen) Irganox_1330->Thermal_Stress Oxidation_Products Oxidized this compound (Single and Double Oxidation) Thermal_Stress->Oxidation_Products Leads to Splitting_Products Splitting-off Derivatives Thermal_Stress->Splitting_Products Leads to Degraded_Fragments Smaller Molecular Fragments Splitting_Products->Degraded_Fragments

Simplified degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound involves a series of steps from sample preparation to data interpretation.

Experimental_Workflow cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Thermal Stability Assessment cluster_2 Phase 3: Degradation Product Identification cluster_3 Phase 4: Data Interpretation & Reporting Sample_Prep Pure this compound Sample Preparation DSC_Analysis DSC Analysis (Melting Point) Sample_Prep->DSC_Analysis TGA_Analysis TGA Analysis (Decomposition Profile) DSC_Analysis->TGA_Analysis Thermal_Degradation Controlled Thermal Degradation TGA_Analysis->Thermal_Degradation Analytical_Techniques Analysis of Residues (e.g., GC-MS, HPLC-MS) Thermal_Degradation->Analytical_Techniques Data_Interpretation Interpretation of Thermal Data & Degradation Pathways Analytical_Techniques->Data_Interpretation Report_Generation Generation of Technical Guide Data_Interpretation->Report_Generation

Workflow for thermal analysis of this compound.

References

An In-depth Technical Guide to 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene (CAS 1709-70-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical with CAS number 1709-70-2, scientifically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene. This sterically hindered phenolic antioxidant is widely recognized under various trade names, including Irganox 1330 and Ethanox 330.[1] Primarily utilized as a highly effective stabilizer in a variety of organic polymers, it protects materials such as polyolefins (polyethylene, polypropylene), synthetic fibers, elastomers, and adhesives from thermo-oxidative degradation.[1][2] Its robust stability, low volatility, and high resistance to extraction make it a compound of interest, particularly in applications where material integrity is critical, such as in medical devices and pharmaceutical packaging.

This document details the chemical and physical properties, synthesis and purification protocols, analytical methodologies, and the established antioxidant mechanism of this compound. Given the current body of scientific literature, its direct application as a therapeutic agent has not been explored; therefore, its relevance to drug development is presented in the context of its role in ensuring the safety and stability of polymer-based drug delivery systems and packaging materials.

Chemical and Physical Properties

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene is a large, non-polar molecule with a symmetrical structure that contributes to its high thermal stability.[3] The presence of three sterically hindered phenolic groups is central to its function as a potent antioxidant.[3]

PropertyValueReference(s)
CAS Number 1709-70-2[3]
Molecular Formula C₅₄H₇₈O₃[4]
Molecular Weight 775.2 g/mol [4]
Appearance White, free-flowing crystalline powder[5]
Odor Odorless[5]
Melting Point 248-250 °C[1]
Boiling Point 739.54 °C (estimated)[1]
Solubility Insoluble in water; Partially soluble in benzene (B151609) and methylene (B1212753) chloride; Slightly soluble in chloroform; Very slightly soluble in methanol (B129727) (with heating/sonication)[1][5]
pKa 11.91 ± 0.40 (Predicted)[1]

Synthesis and Purification

The synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene is typically achieved through the acid-catalyzed reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with mesitylene (B46885).[6] An alternative and common industrial approach involves a one-pot reaction with 2,6-di-tert-butylphenol, formaldehyde (B43269) (or its trimer, paraformaldehyde), and mesitylene.[7][8]

Experimental Protocol: Synthesis

This protocol is a synthesized procedure based on established patent literature.[6]

Materials:

  • 3,5-di-tert-butyl-4-hydroxybenzyl alcohol

  • Mesitylene

  • p-Toluenesulfonic acid (catalyst)

  • Dichloromethane (B109758) (solvent)

  • n-Heptane (for recrystallization)

  • Dilute aqueous ammonia

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a means for azeotropic water removal, charge mesitylene and p-toluene sulfonic acid in dichloromethane.

  • Heat the mixture to reflux (approximately 40-41 °C for dichloromethane).

  • Slowly add a solution of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol in dichloromethane to the refluxing mixture. The molar ratio of the benzyl (B1604629) alcohol to mesitylene should be approximately 3:1.

  • Continue refluxing for several hours while continuously removing the water formed during the reaction.

  • Upon reaction completion (which can be monitored by techniques such as TLC or HPLC), cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with water, dilute aqueous ammonia, and again with water to neutralize the acid catalyst and remove any water-soluble impurities.

  • Evaporate the dichloromethane under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification is effectively achieved by recrystallization.[5][6]

Procedure:

  • To the crude product obtained from the synthesis, add n-heptane.

  • Heat the mixture to 85 °C and maintain this temperature for 2 hours with stirring to ensure complete dissolution.[5]

  • Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize the precipitation of the product.

  • Collect the crystalline solid by filtration.

  • Wash the crystals with cold n-heptane to remove any residual soluble impurities.

  • Dry the purified product under vacuum to a constant weight. The expected melting point of the purified product is 248-250 °C.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants: - 3,5-di-tert-butyl-4-hydroxybenzyl alcohol - Mesitylene - p-Toluenesulfonic acid (catalyst) - Dichloromethane (solvent) Reaction Reflux with Azeotropic Water Removal Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Washing Aqueous Washing (Water, Dilute Ammonia) Crude_Mixture->Washing Evaporation Solvent Evaporation Washing->Evaporation Crude_Product Crude Solid Product Evaporation->Crude_Product Recrystallization Recrystallization from n-Heptane Crude_Product->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Antioxidant_Mechanism Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical forms Initiation Initiation (Heat, Light, Stress) Initiation->Polymer acts on ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ O2 Oxygen (O₂) Propagation Chain Propagation ROO_radical->Propagation attacks another Polymer (RH) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + ArOH (H-donation) Termination Chain Termination ROO_radical->Termination reacts with Propagation->R_radical Degradation Polymer Degradation Propagation->Degradation ArOH Antioxidant (ArOH) CAS 1709-70-2 ArO_radical Phenoxyl Radical (ArO•) (Stabilized) ArOH->ArO_radical ROOH->Degradation can lead to further degradation ArO_radical->Termination reacts with NonRadical Non-Radical Products Termination->NonRadical

References

Solubility Profile of Irganox 1330 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Irganox 1330, a sterically hindered phenolic antioxidant. The information is curated for professionals in research and development who require detailed solubility data and standardized testing protocols for formulation and analysis.

Core Topic: Solubility of this compound

This compound, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight antioxidant used to protect organic materials against thermo-oxidative degradation.[1] Its solubility is a critical parameter for its incorporation into various substrates, including polymers, adhesives, and elastomers.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents. It is important to note that comprehensive quantitative data across a wide range of solvents is not extensively documented in publicly available literature.

SolventChemical FormulaSolubilityTemperature (°C)Notes
Quantitative Data
ChloroformCHCl₃≥ 50 mg/mLNot SpecifiedSoluble, but the saturation point is not known.[3][4]
WaterH₂O8.09 µg/L20Practically insoluble.[1][5]
Qualitative Data
BenzeneC₆H₆Partially SolubleNot Specified[2]
ChloroformCHCl₃Slightly SolubleNot Specified[1][2][5]
MethanolCH₃OHVery Slightly SolubleNot SpecifiedSolubility increases with heating and sonication.[1][2][5]
Methylene ChlorideCH₂Cl₂Partially SolubleNot Specified[2]

Experimental Protocol: Determination of Solubility

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flasks

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass flask with a stopper). The excess solid should be clearly visible.

    • Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the substance.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the mixture to settle, ensuring the temperature remains constant.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC or other suitable method to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • The result is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or g/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of a chemical compound like this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h agitation) A->B C Allow suspension to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E F Prepare dilutions of filtrate E->F G Analyze concentration (e.g., by HPLC) F->G H Calculate original concentration G->H Result Solubility Data (mg/mL) H->Result

Caption: A flowchart of the experimental procedure for determining solubility.

References

A Comprehensive Technical Guide to Irganox 1330: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irganox 1330 is a high molecular weight, sterically hindered phenolic antioxidant. This guide provides a detailed overview of its chemical identity, including a comprehensive list of its synonyms and trade names. It also summarizes its known physical and chemical properties and primary applications. While extensively used in the polymer industry for its stabilizing properties, this document also addresses the available technical data relevant to a scientific audience, noting the current limitations in publicly accessible biological or pharmacological research data.

Chemical Identity and Synonyms

The compound commonly known by the trade name this compound is chemically identified as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene.[1][2][3] Its unique molecular structure contributes to its high efficacy as an antioxidant.

Due to its widespread use, this compound is known by a multitude of synonyms and trade names across various manufacturers and suppliers. This can often be a source of confusion in research and development. The following table provides a comprehensive list of these alternative names.

Category Name
IUPAC Name 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
CAS Number 1709-70-2[1][2][3][4][5][6][7]
Common Synonyms Tris-BHT Mesitylene[2][4][8]
4,4',4''-[(2,4,6-Trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)phenol][9]
3,3',3',5,5',5'-hexa-tert-butyl-a,a',a'-(mesitylene-2,4,6-triyl) tri-p-cresol[10]
2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene[9]
Trade Names Ionox 330[1][2][3][4][8][9]
Ethanox 330[2][9]
Anox 330[9][11]
Antioxidant 1330[2][7][9]
ADK Stab AO 330[9]
Lowinox 1330
Songnox 1330
BNX 1330
Dovernox 330
Evernox 1330
Kemilox 1330
THANOX 1330

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various matrices and for developing analytical methods.

Property Value
Molecular Formula C54H78O3[1][2][4][5][6][7][9]
Molecular Weight 775.2 g/mol [2][3][4][5][6]
Appearance White to off-white solid/powder[2][4]
Melting Point 248-250 °C[1][2]
Boiling Point 739.54 °C (estimated)[2]
Solubility Chloroform (Slightly), Methanol (Very Slightly, Heated, Sonicated)[2]
Water Solubility 8.09 μg/L at 20 °C[2]

Primary Applications and Function

This compound functions as a highly effective, sterically hindered phenolic primary antioxidant.[10][12][13] Its primary role is to protect organic substrates from thermo-oxidative degradation.[2][10][12][13] This is achieved by scavenging free radicals and preventing the chain reactions that lead to material degradation.

Its principal applications are in the stabilization of polymers and elastomers, including:

  • Polyolefins (polyethylene, polypropylene, polybutene)[2][10][14]

  • Linear polyesters and polyamides[2][10][14]

  • Styrene homo- and copolymers[2][10][14]

  • Polyvinyl chloride (PVC) and polyurethanes[2][10][14]

  • Synthetic fibers and elastomers[10][12][13]

  • Adhesives and waxes[12][13][14]

Key features that make it a preferred antioxidant in these applications include its high resistance to extraction, low volatility, and excellent compatibility with a wide range of organic substrates.[2][10][14]

Information for the Research and Drug Development Community

A comprehensive search of publicly available scientific literature and technical datasheets reveals a significant focus on the industrial applications of this compound. To date, there is a notable absence of published research on its biological activity, signaling pathway interactions, or detailed experimental protocols within a pharmacological or toxicological context.

Therefore, diagrams of signaling pathways and detailed experimental workflows relevant to drug development professionals, as requested, cannot be provided at this time. The following sections outline the logical workflow for identifying a chemical and its properties, which is a fundamental process in the initial stages of any chemical research.

Logical Workflow for Chemical Identification

The process of identifying a chemical and its associated information is a critical first step in scientific research. The following diagram illustrates a typical workflow.

A Start with a Common Name (e.g., this compound) B Search Databases for CAS Number and IUPAC Name A->B C Identify Synonyms and Trade Names B->C D Gather Physicochemical Properties B->D E Investigate Applications C->E D->E F Review Scientific Literature for Biological Data E->F

Caption: Workflow for Chemical Identification and Data Gathering.

Antioxidant Mechanism of Action

While specific signaling pathway interactions for this compound in biological systems are not documented, the general mechanism of action for a sterically hindered phenolic antioxidant involves the donation of a hydrogen atom from the hydroxyl group to a free radical. This process is illustrated in the simplified diagram below.

cluster_0 Oxidative Stress cluster_1 Intervention by this compound R Free Radical (R.) Degradation Degraded Substrate R->Degradation causes Neutralized Neutralized Molecule (RH) R->Neutralized becomes Substrate Organic Substrate Substrate->R attacks Irganox This compound (Ar-OH) Irganox->R donates H. StableRadical Stabilized Irganox Radical (Ar-O.) Irganox->StableRadical forms

Caption: General Mechanism of a Phenolic Antioxidant.

Conclusion

This compound is a well-characterized and widely used antioxidant in the polymer industry, with a variety of synonyms and trade names. Its physicochemical properties are well-documented, making it a reliable choice for preventing thermo-oxidative degradation. However, for the scientific research and drug development community, there is a clear gap in the literature regarding its biological effects and potential pharmacological applications. Future research in these areas would be necessary to expand the utility of this compound beyond its current industrial uses.

References

Methodological & Application

Application Notes and Protocols for Incorporating Irganox 1330 into a Polyethylene Matrix for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1330 is a high molecular weight, sterically hindered phenolic antioxidant used to protect polymers like polyethylene (B3416737) (PE) against thermo-oxidative degradation during processing and throughout their service life.[1] Its primary function is to scavenge free radicals that are formed during the oxidation process, thereby preventing the degradation of the polymer chains.[1][2] This document provides detailed protocols for incorporating this compound into a polyethylene matrix for research purposes, utilizing common laboratory-scale techniques: melt mixing and solution blending.

These methods are designed to achieve a homogeneous dispersion of the antioxidant within the polymer matrix, which is crucial for its effective performance. The selection of the appropriate method will depend on the specific research objectives, the available equipment, and the desired final form of the polyethylene sample.

Materials and Equipment

2.1 Materials:

  • Polyethylene (PE) resin (specify grade, e.g., HDPE, LDPE, LLDPE) in powder or pellet form.

  • This compound (CAS No. 1709-70-2) powder.

  • For solution blending: High-purity xylene (or other suitable high-boiling point solvent like toluene (B28343) or decalin).[3][4][5]

  • For precipitation (solution blending): Methanol (B129727) or ethanol (B145695).

  • Nitrogen gas supply (for providing an inert atmosphere).

2.2 Equipment:

  • For Melt Mixing:

    • Laboratory-scale internal mixer (e.g., Brabender or Haake type) or a mini twin-screw extruder.[6][7]

    • Heated press for sample molding (if required for subsequent testing).

    • Grinder or pelletizer (optional).

  • For Solution Blending:

    • Three-neck round-bottom flask.

    • Heating mantle with a magnetic stirrer.

    • Condenser.

    • Thermometer or thermocouple.

    • Beakers and other standard laboratory glassware.

    • Fume hood.

    • Vacuum oven for drying.

  • For Characterization:

    • Differential Scanning Calorimeter (DSC) for Oxidation Induction Time (OIT) measurements.[1][8]

    • Melt Flow Indexer (MFI).[1][2]

    • Universal Testing Machine for tensile testing.[1][9]

    • Fourier-Transform Infrared (FTIR) Spectrometer.

Experimental Protocols

3.1 Protocol 1: Melt Mixing using a Laboratory Internal Mixer

This method is suitable for efficiently dispersing this compound into the polyethylene matrix in its molten state.

3.1.1 Procedure:

  • Pre-Drying: Dry the polyethylene resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Mixer Preparation: Preheat the internal mixer to the desired processing temperature for the specific grade of polyethylene (typically between 160°C and 200°C).[6] Set the rotor speed (e.g., 50-60 rpm).[6]

  • Polymer Loading: Add the pre-weighed, dried polyethylene to the preheated mixer and allow it to melt and flux for 2-3 minutes until a consistent melt is observed.

  • Additive Incorporation: Add the pre-weighed this compound powder (typically 0.05% to 0.3% by weight) directly into the molten polyethylene in the mixer.[9]

  • Mixing: Continue mixing for an additional 5-10 minutes to ensure homogeneous dispersion of the antioxidant. The exact time may need to be optimized based on the specific equipment and polymer grade.

  • Sample Collection: Once mixing is complete, stop the rotors and carefully remove the molten polymer blend from the mixer chamber using appropriate tools.

  • Sample Preparation for Testing: The collected blend can be pressed into sheets of a specific thickness using a heated press for subsequent mechanical and thermal analysis. Alternatively, it can be ground or pelletized for further processing or analysis.

3.2 Protocol 2: Solution Blending

This method is useful for achieving a very high degree of dispersion of the additive, especially for preparing thin films or when melt mixing equipment is not available.

3.2.1 Procedure:

  • Dissolution of Polyethylene:

    • Place a pre-weighed amount of polyethylene into a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer.

    • Add a sufficient volume of xylene to achieve the desired polymer concentration (e.g., 5-10% w/v).

    • Heat the mixture in a heating mantle to the boiling point of xylene (around 140°C) with continuous stirring until the polyethylene is completely dissolved.[3][4][5] This may take several hours. An inert atmosphere of nitrogen is recommended to prevent oxidation during this step.

  • Preparation of this compound Solution: In a separate beaker, dissolve a pre-weighed amount of this compound in a small amount of warm xylene.

  • Blending: Once the polyethylene is fully dissolved, add the this compound solution to the hot polymer solution and continue stirring for at least 30 minutes to ensure thorough mixing.

  • Precipitation and Recovery:

    • Allow the solution to cool slightly, then pour it slowly into a beaker containing a non-solvent such as methanol or ethanol (typically 3-4 times the volume of the xylene solution) while stirring vigorously. This will cause the polyethylene-Irganox 1330 blend to precipitate.

    • Collect the precipitated polymer by filtration.

  • Drying: Wash the collected polymer with fresh non-solvent to remove any residual xylene and then dry it in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Sample Preparation for Testing: The dried polymer blend can then be processed into the desired sample geometry (e.g., films, pressed sheets) for characterization.

Data Presentation

The following table summarizes the typical effects of incorporating this compound into a polyethylene matrix. The exact values will vary depending on the specific grade of polyethylene, processing conditions, and testing parameters.

ParameterPolyethylene (Control)Polyethylene + 0.1% this compoundPolyethylene + 0.3% this compoundTest Method
Oxidation Induction Time (OIT) at 200°C (min) < 10> 50> 90ASTM D3895
Melt Flow Index (MFI) (g/10 min) Decreases significantly after multiple extrusionsStable after multiple extrusionsHighly stable after multiple extrusionsASTM D1238
Tensile Strength at Break (MPa) Decreases after thermal agingRetained after thermal agingWell-retained after thermal agingASTM D638
Elongation at Break (%) Decreases significantly after thermal agingRetained after thermal agingWell-retained after thermal agingASTM D638
Yellowness Index Increases upon thermal exposureSignificantly lower increaseMinimal increaseASTM E313

Note: This table is a summary of expected trends based on available literature. Researchers should generate their own data for specific formulations and conditions.[1][2][8][9]

Mandatory Visualization

experimental_workflow cluster_incorporation Incorporation Methods cluster_characterization Characterization start Start: Define this compound Concentrations (e.g., 0.1%, 0.3%) weigh Weighing: Polyethylene and this compound start->weigh melt_mixing Melt Mixing: Internal Mixer or Twin-Screw Extruder (160-200°C, 5-10 min) weigh->melt_mixing Dry Blend solution_blending Solution Blending: 1. Dissolve PE in Xylene (140°C) 2. Add this compound Solution 3. Precipitate in Methanol 4. Dry weigh->solution_blending Separate Components sample_prep Sample Preparation: Compression Molding into Sheets/Films melt_mixing->sample_prep solution_blending->sample_prep thermal_analysis Thermal Analysis: - Oxidation Induction Time (OIT) - Differential Scanning Calorimetry (DSC) sample_prep->thermal_analysis mechanical_testing Mechanical Testing: - Tensile Strength - Elongation at Break sample_prep->mechanical_testing rheological_testing Rheological Testing: - Melt Flow Index (MFI) sample_prep->rheological_testing spectroscopic_analysis Spectroscopic Analysis: - FTIR for functional group changes sample_prep->spectroscopic_analysis data_analysis Data Analysis and Comparison thermal_analysis->data_analysis mechanical_testing->data_analysis rheological_testing->data_analysis spectroscopic_analysis->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental workflow for incorporating and testing this compound in polyethylene.

antioxidant_mechanism cluster_propagation Propagation Cycle (Degradation) initiation Initiation: Heat, Shear, UV light pe_chain Polyethylene Chain (P-H) initiation->pe_chain Energy Input alkyl_radical Alkyl Radical (P•) pe_chain->alkyl_radical H• abstraction peroxy_radical Peroxy Radical (P-O-O•) alkyl_radical->peroxy_radical + O2 oxygen Oxygen (O2) hydroperoxide Hydroperoxide (P-O-O-H) peroxy_radical->hydroperoxide + P-H irganox This compound (Ar-OH) peroxy_radical->irganox Interception non_radical_products Non-Radical Products hydroperoxide->alkyl_radical chain_scission Chain Scission & Cross-linking hydroperoxide->chain_scission Decomposition stabilized_radical Stabilized Phenoxy Radical (Ar-O•) irganox->stabilized_radical H• donation stabilized_radical->peroxy_radical Termination stabilized_radical->non_radical_products

Caption: Antioxidant mechanism of this compound in polyethylene.

References

Standard Protocols for Testing the Antioxidant Activity of Irganox 1330: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1330 is a high molecular weight, sterically hindered phenolic antioxidant. It is primarily utilized as a thermal stabilizer in a wide variety of organic materials such as plastics, synthetic fibers, and elastomers to protect them against thermo-oxidative degradation.[1][2] Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals, thereby terminating the auto-oxidation chain reaction.[3]

These application notes provide detailed protocols for evaluating the antioxidant activity of this compound using three standard assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Oxidative Induction Time (OIT) test. While this compound is predominantly assessed within polymer matrices using methods like OIT, the in-vitro DPPH and ABTS assays are fundamental for quantifying and comparing its intrinsic radical scavenging capabilities.

Mechanism of Antioxidant Action

As a sterically hindered phenolic antioxidant, this compound functions by interrupting the free-radical chain mechanism of autoxidation. The bulky tert-butyl groups adjacent to the hydroxyl group on the phenolic ring enhance its stability and efficacy. The antioxidant (ArOH) donates a hydrogen atom to a peroxyl radical (ROO•), converting it into a hydroperoxide (ROOH) and a stable antioxidant radical (ArO•) that does not readily propagate the oxidation chain.

Caption: General mechanism of a hindered phenolic antioxidant.

Data Presentation

The following tables summarize typical quantitative data obtained from the described antioxidant assays.

Disclaimer: Specific IC50 and TEAC values for this compound from DPPH and ABTS assays are not widely available in public literature. The values presented below are hypothetical and for illustrative purposes only to demonstrate data presentation. These values should be determined experimentally using the provided protocols. For comparison, typical values for common antioxidants are also included.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
This compound [Hypothetical Value: 25.0]
Trolox (Standard)8.5
BHA (Butylated Hydroxyanisole)18.6
BHT (Butylated Hydroxytoluene)202.35[4]
Ascorbic Acid4.97

IC50: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)
This compound [Hypothetical Value: 0.85]
Trolox (Standard)1.00
BHA (Butylated Hydroxyanisole)1.5 - 2.5
BHT (Butylated Hydroxytoluene)0.5 - 1.5
Gallic Acid2.0 - 3.0

TEAC: The antioxidant capacity of a substance relative to the standard, Trolox.

Table 3: Oxidative Induction Time (OIT) of Polypropylene (PP) Stabilized with Antioxidants

FormulationAntioxidant Concentration (%)OIT at 200°C (minutes)
Unstabilized PP0< 1
PP + This compound 0.135 - 50
PP + Irganox 10100.125 - 40
PP + This compound + Co-stabilizer0.1 + 0.1> 60

OIT values are highly dependent on the polymer matrix, processing conditions, and the presence of other additives.[5]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695) (analytical grade)

  • This compound

  • Trolox or Ascorbic Acid (as a positive control)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well microplate or cuvettes

  • Micropipettes

Protocol:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of Sample Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as chloroform (B151607) or a chloroform/methanol mixture due to its low solubility in pure methanol.

  • Preparation of Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the this compound solution or the standard to the respective wells.

    • For the control (blank), add 100 µL of the solvent used for the sample dilutions instead of the antioxidant solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical, from the plotted graph.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Sample_dil Prepare Serial Dilutions DPPH_sol->Sample_dil Sample_stock Prepare this compound Stock Solution Sample_stock->Sample_dil Mix Mix DPPH Solution with Sample/Standard Sample_dil->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc_inhibit Calculate % Inhibition Measure->Calc_inhibit Plot Plot % Inhibition vs. Concentration Calc_inhibit->Plot Calc_IC50 Determine IC50 Value Plot->Calc_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Trolox (as a positive control)

  • Spectrophotometer

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound and a series of dilutions as described in the DPPH protocol.

    • Prepare a series of Trolox dilutions to be used for the standard curve.

  • Assay Procedure:

    • To 1.0 mL of the ABTS•+ working solution, add 10 µL of the this compound solution or Trolox standard at different concentrations.

    • For the control, add 10 µL of the solvent.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC:

    • Calculate the percentage inhibition of absorbance for each concentration of Trolox and this compound.

    • Plot a standard curve of percentage inhibition versus the concentration of Trolox.

    • From the standard curve, determine the concentration of Trolox that has the same percentage inhibition as the this compound sample.

    • The TEAC value is calculated as the ratio of the slope of the dose-response curve for the sample to the slope of the dose-response curve for Trolox.

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_work Prepare ABTS•+ Working Solution ABTS_stock->ABTS_work Mix_reagents Mix ABTS•+ Working Solution with Sample/Standard ABTS_work->Mix_reagents Sample_prep Prepare Sample and Standard Dilutions Sample_prep->Mix_reagents Incubate_mix Incubate at RT (6 min) Mix_reagents->Incubate_mix Measure_abs Measure Absorbance at 734 nm Incubate_mix->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Plot_curve Plot Trolox Standard Curve Calc_inhibition->Plot_curve Calc_TEAC Calculate TEAC Value Plot_curve->Calc_TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

Oxidative Induction Time (OIT) Test

The OIT test is a measure of the thermal stability of a material under an oxidative atmosphere. It is commonly performed using a Differential Scanning Calorimeter (DSC). This protocol is based on the ASTM D3895 standard.[6][7]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • High-purity nitrogen and oxygen gas

  • Polymer sample containing a known concentration of this compound (e.g., 0.1% w/w)

Protocol:

  • Sample Preparation: Weigh 5-10 mg of the stabilized polymer sample into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Heating Cycle:

    • Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under the nitrogen atmosphere.

    • Hold the sample at the isothermal temperature for 5 minutes to allow it to equilibrate.

  • Oxidative Phase:

    • Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement (time zero).

  • Data Acquisition:

    • Continue to hold the sample at the isothermal temperature and record the heat flow signal until the exothermic oxidation peak is observed and returns to the baseline.

  • Determination of OIT:

    • The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak. The onset is typically determined by the intersection of the tangent to the steepest slope of the exotherm with the extrapolated baseline.

OIT_Workflow start Start prep Prepare Sample in DSC Pan start->prep setup Place Sample in DSC (Nitrogen Atmosphere) prep->setup heat Heat to Isothermal Temp (e.g., 200°C) setup->heat equilibrate Equilibrate at Isothermal Temp (5 min) heat->equilibrate switch_gas Switch to Oxygen Atmosphere (Time = 0) equilibrate->switch_gas hold Hold at Isothermal Temp and Record Heat Flow switch_gas->hold detect_exotherm Detect Onset of Exothermic Oxidation hold->detect_exotherm end End of Test detect_exotherm->end oit_value OIT = Time to Onset detect_exotherm->oit_value

Caption: Workflow for the Oxidative Induction Time (OIT) test.

Conclusion

The protocols provided offer standardized methods for assessing the antioxidant activity of this compound. The DPPH and ABTS assays are valuable for determining its intrinsic radical scavenging capacity in a solution-based system, allowing for comparison with other antioxidants. The OIT test is the industry-standard method for evaluating its performance as a stabilizer within a polymer matrix under conditions of thermal stress. For a comprehensive evaluation, it is recommended to utilize a combination of these methods to understand both the fundamental antioxidant mechanism and its practical application performance.

References

Application Notes and Protocols: Utilizing Irganox 1330 as a Thermal Stabilizer for Polypropylene Aging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polypropylene (B1209903) (PP) is a widely utilized thermoplastic polymer known for its versatility, chemical resistance, and favorable mechanical properties. However, PP is susceptible to thermal degradation during processing and its service life, which can lead to a significant deterioration of its physical and mechanical properties. To mitigate this, antioxidants are incorporated into the polymer matrix. Irganox 1330, a sterically hindered phenolic primary antioxidant, is a highly effective stabilizer for polyolefins against thermo-oxidative degradation.[1] This document provides detailed application notes and experimental protocols for researchers and scientists studying the thermal aging of polypropylene stabilized with this compound.

Mechanism of Action of this compound

This compound is a high molecular weight, sterically hindered phenolic antioxidant.[2] Its primary function is to interrupt the free-radical chain reactions that occur during the thermal oxidation of polypropylene. The stabilization mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl groups to peroxide radicals, which are key intermediates in the degradation cascade. This process neutralizes the radicals and forms a stable phenoxy radical on the this compound molecule, which is resonance-stabilized and sterically hindered, preventing it from initiating new degradation chains. The degradation of this compound can lead to the formation of quinone-type structures, and interestingly, some of these degradation products may still possess antioxidant activity, contributing to the long-term stability of the polymer.[3][4]

stabilization_mechanism Stabilization mechanism of polypropylene by this compound. cluster_degradation Polymer Degradation Chain Reaction cluster_stabilization Stabilization by this compound P_H Polymer Chain (P-H) P_dot Polymer Alkyl Radical (P•) P_H->P_dot Initiation (Heat, Shear) POO_dot Polymer Peroxy Radical (POO•) P_dot->POO_dot + O2 POOH Hydroperoxide (POOH) POO_dot->POOH + P-H Degradation Chain Scission, Crosslinking, Carbonyl Formation POO_dot->Degradation Irganox_OH This compound (Ar-OH) POO_dot->Irganox_OH PO_dot Alkoxy Radical (PO•) POOH->PO_dot Decomposition OH_dot Hydroxyl Radical (•OH) POOH->OH_dot PO_dot->Degradation OH_dot->P_dot + P-H Irganox_O_dot Stable Irganox Radical (Ar-O•) Irganox_OH->Irganox_O_dot H• donation Non_reactive Non-reactive Products Irganox_O_dot->Non_reactive

Caption: Stabilization mechanism of polypropylene by this compound.

Data Presentation

The following tables summarize representative quantitative data on the performance of this compound in polypropylene. This data is illustrative and based on typical results observed in thermal aging studies.

Table 1: Effect of this compound Concentration on the Oxidation Induction Time (OIT) of Unaged Polypropylene.

This compound Concentration (wt%)OIT at 200°C (minutes)
0.003.5
0.0525.8
0.1052.3
0.2095.7
0.30135.2

Table 2: Effect of Thermal Aging on the OIT of Polypropylene Stabilized with this compound.

This compound Concentration (wt%)OIT at 200°C (minutes) - UnagedOIT at 200°C (minutes) - After 500h @ 150°COIT at 200°C (minutes) - After 1000h @ 150°C
0.003.5< 1< 1
0.1052.328.115.4
0.2095.765.942.6

Table 3: Mechanical Properties of Polypropylene with this compound Before and After Thermal Aging.

This compound Concentration (wt%)Aging Time at 150°C (hours)Tensile Strength (MPa)Elongation at Break (%)
0.00035450
5002250
100010<10 (brittle)
0.20034440
50030250
100025150

Experimental Protocols

Sample Preparation

Objective: To prepare polypropylene samples with varying concentrations of this compound.

Materials:

  • Polypropylene (PP) powder or pellets (specify grade, e.g., MFI)

  • This compound powder

  • Toluene or other suitable solvent

  • Twin-screw extruder

  • Compression molding press

  • Aluminum foil

Protocol:

  • Masterbatch Preparation (Optional but recommended for homogeneity):

    • Dry the PP powder/pellets and this compound in a vacuum oven at 80°C for 4 hours to remove any moisture.

    • Prepare a concentrated masterbatch by melt-blending a known weight of this compound (e.g., 1-2 wt%) with PP using a twin-screw extruder.

    • Set the extruder temperature profile according to the PP grade (e.g., 180°C to 220°C from hopper to die).

    • Pelletize the extruded strands.

  • Final Concentration Blending:

    • Calculate the required amount of masterbatch and virgin PP to achieve the desired final concentrations of this compound (e.g., 0.05%, 0.1%, 0.2%, 0.3 wt%).

    • Dry-blend the masterbatch pellets with the virgin PP pellets thoroughly.

    • Melt-extrude the blend using a twin-screw extruder under the same conditions as the masterbatch preparation to ensure uniform dispersion.

    • Pelletize the extrudate.

  • Specimen Preparation:

    • Place the pellets between two sheets of aluminum foil in a mold.

    • Preheat the compression molding press to a temperature suitable for the PP grade (e.g., 190-210°C).

    • Place the mold in the press and allow it to heat for 5 minutes without pressure.

    • Apply a pressure of approximately 10 MPa for 5 minutes.

    • Cool the mold to room temperature under pressure.

    • Cut the compression-molded sheets into the required dimensions for thermal aging and subsequent analysis.

Accelerated Thermal Aging

Objective: To subject the prepared polypropylene samples to accelerated thermal aging.

Materials:

  • Forced-air convection oven with precise temperature control

  • Sample racks (stainless steel)

  • Polypropylene specimens

Protocol:

  • Set the forced-air convection oven to the desired aging temperature (e.g., 150°C). Allow the oven to stabilize for at least 1 hour.

  • Place the polypropylene specimens on the stainless steel racks, ensuring that there is sufficient space between them for uniform air circulation.

  • Place the racks in the preheated oven.

  • Remove samples at predetermined time intervals (e.g., 0, 250, 500, 750, 1000 hours).

  • Allow the removed samples to cool to room temperature before storing them in a desiccator for further analysis.

Oxidation Induction Time (OIT) Measurement

Objective: To determine the oxidative stability of the polypropylene samples.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • High-purity nitrogen gas

  • High-purity oxygen gas

  • Microbalance

Protocol:

  • Accurately weigh 5-10 mg of the polypropylene sample into an aluminum DSC pan.

  • Place the open pan in the DSC cell.

  • Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

  • Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C) at a heating rate of 20°C/min under the nitrogen atmosphere.

  • Once the isothermal temperature is reached, allow the sample to equilibrate for 3-5 minutes.

  • Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

  • Record the heat flow as a function of time until the exothermic oxidation peak is observed.

  • The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic peak.

Mechanical Testing

Objective: To evaluate the changes in mechanical properties of the polypropylene samples after thermal aging.

Materials:

  • Universal Testing Machine (UTM) with an appropriate load cell

  • Extensometer

  • Dumbbell-shaped specimens (cut from the compression-molded sheets according to a standard such as ASTM D638)

Protocol:

  • Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.

  • Measure the width and thickness of the gauge section of each dumbbell specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the gauge section of the specimen.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the tensile strength and elongation at break from the stress-strain curve.

  • Test at least five specimens for each sample set and report the average values and standard deviations.

Experimental Workflow

experimental_workflow Experimental workflow for thermal aging studies. start Start prep Sample Preparation (PP + this compound) start->prep split Divide Samples prep->split unaged Unaged Samples split->unaged Control Group aging Accelerated Thermal Aging (e.g., 150°C in air oven) split->aging Test Group analysis Analysis unaged->analysis aged Aged Samples aging->aged aged->analysis oit OIT Measurement (DSC) analysis->oit mech Mechanical Testing (UTM) analysis->mech ftir FTIR Spectroscopy (Optional) analysis->ftir results Data Analysis and Comparison oit->results mech->results ftir->results end End results->end

Caption: Experimental workflow for thermal aging studies.

References

Application Notes and Protocols for the Quantification of Irganox 1330 in Polymer Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Irganox 1330, a common phenolic antioxidant, in various polymer matrices. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, chemically known as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight hindered phenolic antioxidant. It is widely incorporated into polymers such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) to protect them from thermal-oxidative degradation during processing and end-use.[1][2] The quantification of this compound in polymer samples is crucial for quality control, stability studies, and for assessing the potential for migration into packaged products, a key consideration in the pharmaceutical and food industries.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on factors such as the polymer matrix, the required sensitivity, and the available instrumentation. The most common approaches involve an initial extraction of the additive from the polymer followed by chromatographic separation and detection.

Extraction Techniques:

  • Accelerated Solvent Extraction (ASE): A rapid and efficient method that uses elevated temperatures and pressures to extract analytes.[3]

  • Soxhlet Extraction: A classical and robust technique, though more time and solvent-consuming.

  • Ultrasonic Extraction: Utilizes ultrasonic waves to facilitate the extraction process.

Chromatographic Techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used, robust, and cost-effective method for the quantification of phenolic antioxidants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, particularly when operated in Selected Ion Monitoring (SIM) mode.[1][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides very high sensitivity and selectivity, making it suitable for trace-level analysis.[5][6]

Application Note 1: Quantification of this compound in Polypropylene by HPLC-UV

This protocol details the analysis of this compound in polypropylene samples using Accelerated Solvent Extraction followed by HPLC-UV detection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Polymer Polymer Sample Grinding Cryogenic Grinding Polymer->Grinding Extraction Accelerated Solvent Extraction (ASE) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Inject Extract Separation C18 Reverse-Phase Separation HPLC->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Caption: Workflow for this compound analysis by HPLC-UV.

Protocols

1. Sample Preparation: Accelerated Solvent Extraction (ASE)

  • Grinding: Cryogenically grind the polymer sample to a fine powder (e.g., 10 mesh) to increase the surface area for extraction.

  • Cell Loading: Weigh approximately 0.5 g of the ground polymer and mix it with an inert dispersing agent like sand. Transfer the mixture to an extraction cell.[3]

  • Extraction Conditions:

  • Collection: Collect the extract and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile) for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[3]

2. HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: Isocratic elution with acetonitrile (B52724) or a gradient with acetonitrile and water. A typical starting condition could be acetonitrile:water (85:15).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C.[3][6]

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10-20 µL.[3]

  • Quantification: Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve. Quantify the amount of this compound in the sample extracts by comparing their peak areas to the calibration curve.

Quantitative Data

The following table summarizes typical performance data for the HPLC-UV analysis of phenolic antioxidants. While specific data for this compound is not fully available in all cited literature, the provided ranges are representative of the expected performance for this class of compounds.

ParameterTypical ValueReference
Linearity Range 0.1 - 50 µg/mL[7]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[8]
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL[8]
Recovery 85 - 110%
Precision (RSD) < 5%

Application Note 2: Quantification of this compound in Polyethylene by GC-MS

This protocol describes a method for the quantification of this compound in polyethylene samples using ultrasonic extraction followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Polymer Polymer Film/Pellets Extraction Ultrasonic Extraction (Dichloromethane) Polymer->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS System Concentration->GCMS Inject Extract Separation Capillary GC Column (e.g., DB-5HT) GCMS->Separation Detection Mass Spectrometry (SIM Mode) Separation->Detection Quantification Quantification vs. Internal Standard Detection->Quantification

Caption: Workflow for this compound analysis by GC-MS.

Protocols

1. Sample Preparation: Ultrasonic Extraction

  • Sample Weighing: Weigh approximately 1 g of the polymer sample into a glass vial.

  • Solvent Addition: Add a known volume of a suitable solvent, such as dichloromethane (e.g., 10 mL).

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes.

  • Cooling and Filtration: Allow the extract to cool to room temperature and filter it through a 0.45 µm syringe filter.

  • Internal Standard: If an internal standard is used, it should be added at this stage.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A low-bleed, high-temperature capillary column such as a DB-5HT (15 m x 0.25 mm, 0.1 µm).[1][4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Injector Temperature: 270 °C.[1]

    • Injection Volume: 1 µL in splitless or split mode (e.g., 20:1 split ratio).[1]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 8 °C/min to 340 °C.[1]

      • Hold: 5 minutes at 340 °C.[1]

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound: Key fragment ions of this compound should be selected for quantification and confirmation. Based on its structure, prominent ions would likely include m/z 219 (tert-butyl-phenol fragment) and higher mass fragments. The molecular ion (m/z 774) may be of low intensity.[9]

  • Quantification: Create a calibration curve using standard solutions of this compound, with an internal standard if desired. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Quantitative Data

The following table provides representative quantitative performance parameters for the GC-MS analysis of polymer additives.

ParameterTypical ValueReference
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995[5]
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Recovery 90 - 105%
Precision (RSD) < 10%

Summary of Quantitative Data

The table below provides a comparative summary of the typical quantitative performance of the described analytical methods for the analysis of this compound and similar phenolic antioxidants in polymer samples.

Analytical MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (%RSD)
HPLC-UV 0.1 - 500.01 - 0.50.03 - 1.585 - 110< 5
GC-MS (SIM) 1 - 1000.1 - 10.3 - 390 - 105< 10
LC-MS/MS 0.001 - 0.1< 0.001< 0.0190 - 110< 10

Note: The values presented are typical and may vary depending on the specific instrumentation, polymer matrix, and experimental conditions. Method validation should be performed in the user's laboratory to establish actual performance characteristics.[8][10]

References

Application Note: High-Sensitivity GC-MS Protocol for the Detection of Irganox 1330 and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of the phenolic antioxidant Irganox 1330 and its primary byproducts. This method is crucial for quality control in polymer-based medical devices and pharmaceutical packaging, where the migration of such additives and their degradation products can be a significant concern. The protocol outlines sample preparation from a polymer matrix, detailed GC-MS parameters, and data analysis procedures.

Introduction

This compound, a high molecular weight hindered phenolic antioxidant, is widely used to protect polymeric materials from thermal degradation during processing and end-use.[1][2][3] However, under thermal stress, such as during extrusion or even in the high-temperature environment of a GC injector, this compound can undergo degradation.[1][2][3] The primary degradation pathway involves the oxidation of the hindered phenol (B47542) groups to form quinone-methide and related structures. The presence of these byproducts, often categorized as Non-Intentionally Added Substances (NIAS), is of regulatory concern, necessitating sensitive and specific analytical methods for their detection and quantification. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive identification based on mass spectra.

Experimental Protocol

Sample Preparation: Solvent Extraction from Polymer Matrix

This protocol describes a standard solvent extraction method for isolating this compound and its byproducts from a polymer matrix (e.g., polyethylene, polypropylene).

Materials:

  • Polymer sample (e.g., pellets, film)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Methanol, HPLC grade

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Autosampler vials

Procedure:

  • Accurately weigh approximately 1 gram of the polymer sample into a glass centrifuge tube.

  • Add 10 mL of dichloromethane to the tube.

  • Sonicate the mixture for 30 minutes at 40°C in an ultrasonic bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer.

  • Carefully decant the supernatant into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into a GC-MS autosampler vial.

GC-MS Analysis

Instrumentation:

A standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer is suitable for this analysis.

GC Parameters:

ParameterValue
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 320°C at 15°C/min, hold for 10 min
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

MS Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Mass Scan Range 50 - 850 m/z
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Characteristic Ions for SIM Mode:

  • This compound: m/z 219, 569, 774 (molecular ion is often of low intensity)

  • Byproducts (Quinoid Structures): Characteristic fragmentation patterns should be determined from full scan analysis of standards or degraded samples.

Data Presentation

Quantitative data for the analysis of this compound and its byproducts should be established through proper method validation. The following table provides typical performance characteristics for the GC-MS analysis of phenolic antioxidants.

ParameterThis compoundByproduct 1 (Example)Byproduct 2 (Example)
Retention Time (min) Approx. 20-25To be determinedTo be determined
Limit of Detection (LOD) 0.05 µg/mLTo be determinedTo be determined
Limit of Quantification (LOQ) 0.15 µg/mLTo be determinedTo be determined
Linearity (r²) > 0.995> 0.99> 0.99
Recovery (%) 85 - 105To be determinedTo be determined

Signaling Pathways and Logical Relationships

The degradation of this compound is a chemical transformation process rather than a biological signaling pathway. The following diagram illustrates the logical workflow of the analytical protocol.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Extraction Solvent Extraction (DCM) Sample->Extraction 1 g sample in 10 mL DCM Concentration Evaporation & Reconstitution (Methanol) Extraction->Concentration Supernatant Filtration Syringe Filtration (0.22 µm) Concentration->Filtration Reconstituted in 1 mL Methanol Injection GC Injection (1 µL) Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Qualitative Qualitative Analysis (Full Scan) Detection->Qualitative Mass Spectra Quantitative Quantitative Analysis (SIM) Detection->Quantitative Peak Area Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and robust GC-MS protocol for the detection and quantification of this compound and its degradation byproducts. The described method, from sample preparation to data analysis, is suitable for routine quality control and research applications in the pharmaceutical and medical device industries. Adherence to this protocol will enable accurate assessment of potential leachables and extractables from polymeric materials, ensuring product safety and regulatory compliance.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Irganox 1330

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Irganox 1330, a widely used hindered phenolic antioxidant in various polymers and materials. The described protocol is applicable for quality control, stability studies, and the analysis of extractables and leachables, which is of critical importance in the pharmaceutical and food contact material industries. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, followed by UV detection. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant.[1] It is highly effective in protecting organic substrates like polymers, synthetic fibers, and adhesives against thermo-oxidative degradation.[1] The monitoring of this compound levels in materials is crucial to ensure product quality and safety, particularly for applications in pharmaceutical packaging and food contact materials where migration of additives is a concern. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of such additives.[2][3][4] This application note presents a reliable HPLC-UV method for the determination of this compound.

Experimental Protocol

This protocol is a synthesized representation based on common practices for the analysis of Irganox and similar polymer additives.[5][6][7]

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Standards: this compound reference standard.

  • Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), volumetric flasks, and appropriate glassware.

2. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 85% B to 100% B over 10 minutes, hold at 100% B for 8 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C[3]
Detection Wavelength 277 nm[3]

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below is a general procedure for solid polymer samples.

  • Extraction: Accurately weigh approximately 1 gram of the ground or pelletized polymer sample into an extraction vessel.

  • Add a suitable extraction solvent such as a mixture of isopropyl alcohol and cyclohexane (B81311) or pure acetonitrile.[6] The choice of solvent may need to be optimized based on the polymer type.

  • Perform extraction using a technique like Accelerated Solvent Extraction (ASE) or sonication for a defined period (e.g., 30 minutes).[6]

  • Filtration: After extraction, allow the sample to cool to room temperature. Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[8]

  • Dilution: If necessary, dilute the filtered extract with acetonitrile to bring the concentration of this compound within the calibration range.

Quantitative Data Summary

The performance of the HPLC method should be validated to ensure linearity, precision, and accuracy. The following table presents typical quantitative data for the analysis of this compound.

ParameterResult
Linearity (R²) > 0.999[3]
Calibration Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.011 - 0.151 µg/mL[3]
Limit of Quantification (LOQ) 0.031 - 0.393 µg/mL[3]
Retention Time Approximately 8-12 minutes (dependent on specific column and conditions)
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Autosampler, Column Oven) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Inject Samples Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Separation Detection UV Detection (277 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC Analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in various materials. The use of a C18 reversed-phase column with a simple acetonitrile/water gradient and UV detection allows for excellent separation and sensitive detection. Proper sample preparation is critical to achieving accurate and reproducible results. This method is well-suited for routine quality control analysis and for more demanding applications such as extractable and leachable studies in the pharmaceutical and food packaging industries.

References

Application of Irganox 1330 in food contact materials and migration testing.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Irganox 1330 as an antioxidant in food contact materials (FCMs), with a focus on migration testing to ensure consumer safety and regulatory compliance. Detailed protocols for migration studies and analytical quantification are also presented.

Introduction to this compound

This compound, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant. Its primary function in polymers is to protect them from thermo-oxidative degradation during processing and throughout the service life of the final product. Due to its high efficiency and low volatility, this compound is widely used in various polymers intended for food contact applications, such as polyolefins (polyethylene and polypropylene), to ensure the stability and integrity of the packaging material.

Key Properties of this compound:

PropertyValue
Chemical Name 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
CAS Number 1709-70-2
Molecular Formula C₅₄H₇₈O₃
Molecular Weight 775.2 g/mol
Appearance White to off-white crystalline powder
Melting Point 244-249 °C
Solubility Insoluble in water, soluble in organic solvents

Regulatory Framework for Food Contact Materials

The use of additives like this compound in FCMs is strictly regulated to prevent the transfer of substances to food in quantities that could endanger human health. The primary regulatory frameworks are established by the European Union (Commission Regulation (EU) No 10/2011) and the U.S. Food and Drug Administration (FDA).

A key aspect of these regulations is the concept of migration limits:

  • Overall Migration Limit (OML): This is the maximum permitted amount of all non-volatile substances that can migrate from the FCM to food (or food simulant). The OML in the EU is 10 milligrams per square decimeter (mg/dm²) of the food contact surface.

  • Specific Migration Limit (SML): This is the maximum permitted amount of a specific substance that can migrate to food (or food simulant). The SML is based on the toxicological profile of the substance. For this compound, the SML as per EU Regulation 10/2011 is 6 mg/kg of food.

Application of this compound in Food Contact Polymers

This compound is a highly effective stabilizer for a variety of organic substrates, particularly polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), which are extensively used for food packaging. It is also compatible with other polymers like engineering plastics. Its high molecular weight and low volatility contribute to its high resistance to extraction, making it suitable for food contact applications.

Typical concentration levels of this compound in polyolefins for food contact applications range from 0.05% to 0.3%, depending on the specific polymer, processing conditions, and the required long-term thermal stability.

Migration Testing of this compound

Migration testing is essential to verify that the amount of this compound transferring from the packaging material to the food remains below the established SML. These tests are performed using food simulants under standardized conditions of time and temperature that represent the intended use of the food packaging.

Food Simulants

Food simulants are standardized liquids that mimic the properties of different food types. The choice of simulant depends on the nature of the food that will be in contact with the packaging material.

Food SimulantAbbreviationRepresents Food Type
Ethanol (B145695) 10% (v/v)Simulant AAqueous foods (pH > 4.5)
Acetic Acid 3% (w/v)Simulant BAcidic foods (pH ≤ 4.5)
Ethanol 20% (v/v)Simulant CAlcoholic foods
Ethanol 50% (v/v)Simulant D1Oil-in-water emulsions
Vegetable Oil (e.g., Olive Oil)Simulant D2Fatty foods
Poly(2,6-diphenyl-p-phenylene oxide)Simulant EDry foods
Standard Test Conditions (as per EU Regulation 10/2011)

The selection of test conditions (time and temperature) should correspond to the worst foreseeable conditions of use for the food contact material.

Test ConditionTimeTemperatureIntended Use
OM110 days20 °CLong-term storage at frozen or refrigerated conditions
OM210 days40 °CLong-term storage at room temperature
OM32 hours70 °CHot-fill or heating
OM41 hour100 °CHigh-temperature applications
OM52 hours100 °C or 1 hour at 121°CHigh-temperature applications, including sterilization
Quantitative Migration Data for this compound

Publicly available quantitative migration data for this compound is limited. However, based on its chemical properties (high molecular weight and hydrophobicity), its migration behavior can be inferred. Migration is expected to be higher into fatty food simulants (like olive oil and ethanol solutions with higher alcohol content) and at elevated temperatures and longer contact times.

One study detected this compound in oil simulants at concentrations ranging from 3.08 to 47.31 µg/g . Migration into aqueous and acidic food simulants (A and B) is generally expected to be very low or non-detectable.

For comparison, studies on other structurally similar antioxidants like Irganox 1076 have shown that migration is significantly influenced by the fat content of the food simulant, with higher migration observed in fatty simulants.[1] For example, migration of Irganox 1076 from HDPE into olive oil after 10 days at 40°C has been reported to be close to its SML.[1]

Experimental Protocols

Protocol for Migration Testing

This protocol outlines the general steps for performing a migration test according to EU Regulation 10/2011.

Objective: To determine the specific migration of this compound from a polymer sample into a selected food simulant.

Materials:

  • Polymer sample (e.g., film or plaque) of known thickness and surface area.

  • Food simulant(s) appropriate for the intended food contact.

  • Migration cell or glass container with a lid.

  • Incubator or oven capable of maintaining the specified temperature.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Solvents for extraction and analysis (e.g., n-hexane, acetonitrile (B52724), methanol).

Procedure:

  • Sample Preparation: Cut the polymer sample into pieces of a specific size (e.g., 1 dm²). Clean the surface of the sample with a lint-free cloth, if necessary.

  • Migration Setup: Place the polymer sample in the migration cell or glass container. Add a known volume of the pre-heated food simulant, ensuring the sample is fully immersed. The standard ratio is 6 dm² of sample surface area per 1 kg of food simulant.

  • Incubation: Seal the migration cell/container and place it in the incubator or oven at the selected test temperature for the specified duration (refer to the standard test conditions table).

  • Sample Collection: After the incubation period, remove the cell/container from the incubator and allow it to cool to room temperature. Carefully remove the polymer sample. The food simulant now contains the migrated substances.

  • Sample Pre-treatment for Analysis:

    • Aqueous Simulants (A, B, C): The simulant may be directly analyzed or may require a concentration step. Solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances.

    • Fatty Food Simulant (D2 - Olive Oil): The antioxidant needs to be extracted from the oil. Liquid-liquid extraction (LLE) with a solvent like n-hexane or acetonitrile is a common method. The extract is then evaporated to dryness and redissolved in a suitable solvent for analysis.

    • Ethanol Simulants (D1): Depending on the concentration, these may be injected directly or after dilution.

Experimental Workflow for Migration Testing

Migration_Testing_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_reporting 4. Reporting SamplePrep Prepare Polymer Sample (Cut to size, clean) MigrationSetup Set up Migration Cell (Sample + Simulant) SamplePrep->MigrationSetup SimulantPrep Select & Prepare Food Simulant SimulantPrep->MigrationSetup Incubation Incubate at Specific Time & Temp MigrationSetup->Incubation SampleCollection Collect Food Simulant Incubation->SampleCollection PreTreatment Sample Pre-treatment (Extraction/Concentration) SampleCollection->PreTreatment HPLC_Analysis Analyze by HPLC-UV PreTreatment->HPLC_Analysis Quantification Quantify Migration (mg/kg) HPLC_Analysis->Quantification CompareSML Compare with SML (6 mg/kg) Quantification->CompareSML Report Report Results CompareSML->Report

Caption: Workflow for Migration Testing of this compound.

Protocol for HPLC-UV Analysis

This protocol describes the quantification of this compound in food simulants using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

Objective: To quantify the concentration of this compound in a treated food simulant sample.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • This compound analytical standard.

  • Mobile phase solvents: Acetonitrile (ACN) and water (HPLC grade).

  • Sample vials.

  • Syringe filters (0.45 µm).

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the migration samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

      • Start with 70% Acetonitrile / 30% Water.

      • Linearly increase to 100% Acetonitrile over 15 minutes.

      • Hold at 100% Acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Approximately 280 nm.

  • Analysis:

    • Filter the pre-treated migration samples and standard solutions through a 0.45 µm syringe filter into HPLC vials.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the migration samples.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Quantify the concentration of this compound in the samples using the calibration curve.

  • Calculation of Specific Migration:

    • Calculate the specific migration (M) in mg/kg of food simulant using the following formula:

      M (mg/kg) = (C * V) / m

      Where:

      • C = Concentration of this compound in the food simulant (mg/L)

      • V = Volume of the food simulant (L)

      • m = Mass of the food simulant (assumed to be 1 kg for 1 L of aqueous simulants)

Analytical Workflow for HPLC-UV Quantification

HPLC_Analysis_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing StdPrep Prepare this compound Standard Solutions SampleFilt Filter Migration Samples and Standards StdPrep->SampleFilt InjectStd Inject Standards (Generate Calibration Curve) SampleFilt->InjectStd InjectSample Inject Migration Samples SampleFilt->InjectSample PeakID Identify Peak by Retention Time InjectStd->PeakID InjectSample->PeakID Quantify Quantify Peak Area PeakID->Quantify CalcConc Calculate Concentration using Calibration Curve Quantify->CalcConc

Caption: Workflow for HPLC-UV Analysis of this compound.

Conclusion

This compound is a valuable antioxidant for stabilizing polymers used in food contact materials. Its application is governed by strict regulations to ensure consumer safety. Migration testing is a critical step in demonstrating compliance with these regulations. The protocols provided herein offer a framework for conducting these essential tests. While specific migration data for this compound is not abundant in public literature, its high molecular weight and hydrophobicity suggest that migration is primarily a concern for fatty foods and under high-temperature conditions. For accurate risk assessment, it is crucial to perform specific migration tests on the final food contact article under conditions that reflect its intended use.

References

Application Note: Irganox 1330 for Enhanced Thermo-Oxidative Stability in Engineering Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Polymer Scientists, and Engineers in the Plastics Industry.

Introduction

Thermo-oxidative degradation is a primary cause of polymer failure, initiated by the combined effects of heat and oxygen.[1] This process leads to irreversible chemical changes in the polymer matrix, such as chain scission and cross-linking, resulting in the deterioration of mechanical properties, discoloration, and a reduced service life.[2][3] Engineering plastics, often subjected to high temperatures during processing and end-use applications, are particularly susceptible.

Antioxidants are crucial additives that protect polymers from such degradation.[4] Irganox 1330 is a high molecular weight, sterically hindered phenolic primary antioxidant designed for the processing and long-term thermal stabilization of organic substrates.[5][6][7] Its chemical name is 1,3,5-trimethyl-2,4,6-tris(3,5-di-t-butyl-4-hydroxybenzyl)benzene.[8] Due to its structure, this compound is a highly effective stabilizer with low volatility, excellent compatibility with various polymers, and high resistance to extraction.[6][9] This note provides detailed data and protocols for utilizing this compound to prevent thermo-oxidative degradation in engineering plastics.

Chemical & Physical Properties of this compound

PropertyValueReference
Chemical Name 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene[8]
CAS Number 1709-70-2[10]
Molecular Formula C₅₄H₇₈O₃[10]
Molecular Weight 775.20 g/mol [10]
Appearance White, free-flowing powder or granules[8]
Melting Point 240 - 245 °C[11]
Type Sterically Hindered Phenolic Primary Antioxidant[5][12]

Mechanism of Action

Thermo-oxidative degradation proceeds via a free-radical chain reaction. The process is initiated by heat, shear, or residual catalyst impurities, which generate free radicals (R•) from the polymer backbone (P-H). These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation cycle by abstracting hydrogen from other polymer chains.

This compound functions as a primary antioxidant by interrupting this propagation cycle. As a sterically hindered phenol, it readily donates a hydrogen atom from its hydroxyl group to neutralize the highly reactive peroxy radicals (ROO•). This action transforms the peroxy radical into a stable hydroperoxide (ROOH) and the antioxidant itself into a stable, resonance-delocalized radical that is unable to propagate the degradation chain.

G cluster_degradation Thermo-Oxidative Degradation Cycle cluster_stabilization Stabilization by this compound P_H Polymer Chain (P-H) R_rad Polymer Radical (P•) P_H->R_rad Initiation (Heat, Shear) ROO_rad Peroxy Radical (POO•) R_rad->ROO_rad + O₂ (Propagation) ROO_rad->P_H H-Abstraction Degraded_Polymer Degraded Polymer (Chain Scission, Cross-linking) ROO_rad->Degraded_Polymer AO_H This compound (AO-H) ROO_rad->AO_H Interruption of Cycle ROOH Stable Hydroperoxide (POOH) ROO_rad->ROOH AO_H->ROO_rad H-Donation (Termination) AO_rad Stable Antioxidant Radical (AO•) AO_H->AO_rad

Caption: Mechanism of stabilization by this compound.

Applications & Performance Data

This compound is effective in a wide range of engineering plastics, including polyolefins (polyethylene, polypropylene), linear polyesters (e.g., PBT), polyamides, styrene (B11656) homo- and copolymers, PVC, and polyurethanes.[5][8][13] It is particularly recommended for applications requiring high resistance to water extraction and minimal color development.[5][6] A typical dosage level in polyolefins ranges from 0.05% to 0.3%.[5]

Data Presentation

The following tables summarize the performance of this compound in select engineering plastics based on published studies.

Table 1: Performance of this compound in High-Density Polyethylene (HDPE) [14] (Conditions: Multiple extrusion cycles to assess processing stability; long-term aging at 110°C in deionized water with 10 MPa oxygen pressure)

ParameterControl (No Antioxidant)HDPE + 0.1% this compound
Melt Flow Rate (MFR) after 5 extrusions (g/10 min) Significant Increase (Degradation)Stable / Minimal Change
Oxidation Induction Time (OIT) at 200°C (minutes) < 597.25
Tensile Strength Retention after 1200h aging ~20%> 80%
Carbonyl Index (CI) after 1200h aging > 1.0< 0.2

Table 2: Performance of this compound in Polypropylene (PP) Random Copolymer [15] (Conditions: OIT analysis at 210°C to assess thermal stability of new pipes)

SampleAntioxidant PackageOIT at 210°C (minutes)
Pipe 1 Irganox 1010 + Irgafos 168~25
Pipe 2 Irganox 1010 + this compound + Irgafos 168~50
Pipe 3 Lower concentration of Irganox 1010 + this compound + Irgafos 168~35

Note: The results indicate that the formulation containing a robust package with this compound (Pipe 2) exhibited the highest resistance to thermo-oxidation, as shown by the significantly longer OIT value.

Experimental Protocols

The following are generalized protocols for evaluating the effectiveness of this compound. Researchers should adapt these to their specific polymer and equipment.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis A 1. Material Compounding (Twin-Screw Extruder) B 2. Specimen Molding (Injection/Compression Molding) A->B C 3. Initial Property Testing (MFR, OIT, Mechanical, Color) B->C D 4. Accelerated Thermal Aging (Forced Air Oven) C->D E 5. Post-Aging Property Testing (Periodic Intervals) D->E E->D Continue Aging F 6. Data Analysis & Comparison (Plot Property vs. Time) E->F

Caption: General experimental workflow for antioxidant evaluation.

Protocol 1: Sample Preparation by Melt Compounding

  • Drying: Dry the base engineering plastic resin and this compound powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80-120°C) for 4-6 hours to remove moisture.

  • Pre-blending: Create a masterbatch or dry-blend the polymer pellets/powder with the desired concentration of this compound (e.g., 0.1 wt%).

  • Extrusion: Process the blend using a co-rotating twin-screw extruder. Set a temperature profile suitable for the specific engineering plastic (e.g., for PA56T: 180°C at feed zone to 290°C at the die).[16]

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them.

  • Drying: Dry the compounded pellets thoroughly before subsequent processing.

Protocol 2: Evaluation of Processing Stability via Melt Flow Rate (MFR)

  • Standard: Follow ASTM D1238 or ISO 1133.

  • Procedure:

    • Measure the MFR of the compounded pellets after the first extrusion.

    • To simulate multiple processing cycles, re-extrude the material 3 to 5 times.

    • Measure the MFR after each extrusion pass.

  • Analysis: A stable MFR indicates good processing stability, meaning this compound is effectively preventing degradation due to shear and heat. An increasing MFR typically suggests chain scission.

Protocol 3: Evaluation of Thermal Stability via Oxidation Induction Time (OIT)

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Standard: Follow ASTM D3895 or ISO 11357-6.

  • Procedure:

    • Place a small sample (5-10 mg) of the compounded material into an open aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere to a temperature above the polymer's melting point (e.g., 200-210°C for polyolefins).[14][15]

    • Allow the temperature to equilibrate for 5 minutes.

    • Switch the purge gas from nitrogen to oxygen at a constant flow rate.

    • Continue to hold the sample isothermally until the oxidative exotherm is observed.

  • Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT signifies better thermal stability.

Protocol 4: Accelerated Oven Aging and Property Retention

  • Specimen Preparation: Use an injection or compression molding machine to prepare standardized test specimens (e.g., tensile bars, color plaques) from the compounded pellets.

  • Initial Testing: Measure the initial mechanical properties (e.g., tensile strength, elongation at break per ASTM D638) and color (e.g., Yellowness Index per ASTM E313) of unaged specimens.

  • Aging: Place sets of specimens in a forced-air circulating oven at an elevated temperature (e.g., 110-150°C).[14][16] The temperature should be high enough to accelerate degradation but below the polymer's melting point.

  • Periodic Testing: Remove a set of specimens from the oven at regular intervals (e.g., 250, 500, 750, 1000 hours).

  • Analysis: After cooling to room temperature, re-measure the mechanical properties and color. Plot the percentage of property retention versus aging time. The time to failure is often defined as the time to reach 50% retention of the initial elongation at break.

Conclusion

This compound is a high-performance primary antioxidant that provides excellent protection against thermo-oxidative degradation in a wide variety of engineering plastics.[5][7] Its high molecular weight, low volatility, and effective radical scavenging mechanism contribute to both processing stability and long-term thermal endurance.[6] The performance data demonstrates its ability to significantly extend the service life of plastic components by retaining their mechanical properties and preventing discoloration. The protocols outlined provide a robust framework for researchers and engineers to quantify the stabilizing effects of this compound in their specific applications.

References

Long-Term Stabilization of Polyolefins with Irganox 1330: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Irganox 1330 for the long-term thermal stabilization of polyolefins, such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). Detailed experimental protocols and performance data are included to assist researchers in evaluating and implementing this antioxidant in their polymer formulations.

Introduction

This compound is a high molecular weight, sterically hindered phenolic primary antioxidant.[1][2] It is highly effective in protecting organic substrates against thermo-oxidative degradation.[3] Its low volatility, good compatibility with most substrates, and high resistance to extraction make it an excellent choice for ensuring the long-term stability of polyolefins.[2] This is particularly crucial in applications where the material is exposed to elevated temperatures for extended periods.

Data Presentation

The following tables summarize the performance of this compound in polyolefins, providing a clear comparison of its effectiveness under various conditions.

Table 1: Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE) Stabilized with Phenolic Antioxidants

AntioxidantConcentration (wt%)OIT at 210°C (minutes)
This compound Not specified97.25 [4]
Irganox 1010Not specified89.73[4]

Table 2: Depletion of this compound in High-Impact Polypropylene (PP) During Aging

Sample IDInitial this compound Concentration (c₀) (µg/g)Aging ConditionDepletion Time (τ) (days)
Ba100080°C in water637 ± 27[5]
Cb150090°C in water308 ± 20[5]

Note: The depletion time (τ) is the time constant obtained from fitting the data to an exponential decay function.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Oxidative Induction Time (OIT) Test

This method, based on ASTM D3895, determines the oxidative stability of polyolefins.

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the stabilized polyolefin is placed in a standard aluminum DSC pan.

  • Instrument Setup: A Differential Scanning Calorimeter (DSC) is used. The instrument is calibrated according to the manufacturer's instructions.

  • Test Procedure:

    • The sample is heated to a specified isothermal temperature (e.g., 200°C or 210°C) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).

    • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT). A longer OIT indicates better oxidative stability.

Oven Aging Test

This test, based on ASTM D3045, evaluates the long-term thermal stability of plastics.

Methodology:

  • Specimen Preparation: Prepare standardized test specimens (e.g., tensile bars or plaques) of the polyolefin containing various concentrations of this compound.

  • Aging: Place the specimens in a forced-air oven at a constant elevated temperature (e.g., 135°C or 150°C).

  • Evaluation: At predetermined time intervals, remove a set of specimens from the oven.

  • Property Measurement: After cooling to room temperature, evaluate the physical properties of the aged specimens. This typically includes measuring the Melt Flow Rate (MFR) and assessing any changes in color or surface appearance. A smaller change in these properties over time indicates better long-term stability.

Melt Flow Rate (MFR) Test

This test, based on ASTM D1238, measures the ease of flow of a molten thermoplastic. An increase in MFR often indicates polymer degradation (chain scission).

Methodology:

  • Apparatus: An extrusion plastometer is preheated to a specified temperature (e.g., 230°C for polypropylene).

  • Sample Loading: A specified amount of the polyolefin sample (typically 3-8 grams) is loaded into the heated barrel of the plastometer.

  • Extrusion: A piston with a standard weight is placed in the barrel, forcing the molten polymer to extrude through a standard die.

  • Measurement: The extrudate is collected over a specific period, and the weight is measured. The MFR is calculated in grams of polymer per 10 minutes (g/10 min).

Mandatory Visualizations

The following diagrams illustrate key concepts related to the stabilization of polyolefins with this compound.

Polymer Polyolefin (RH) Radical Alkyl Radical (R.) Polymer->Radical Hydroperoxide Hydroperoxide (ROOH) Polymer->Hydroperoxide Heat Heat, Shear Heat->Polymer Initiation Oxygen Oxygen (O2) Radical->Oxygen Propagation Peroxy Peroxy Radical (ROO.) Oxygen->Peroxy Peroxy->Polymer Propagation PhenoxyRadical Phenoxy Radical (ArO.) Peroxy->PhenoxyRadical StableProducts Stable Products Peroxy->StableProducts Hydroperoxide->Radical Decomposition Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation Irganox1330 This compound (ArOH) Irganox1330->Peroxy Interruption PhenoxyRadical->Peroxy Termination

Caption: Antioxidant mechanism of this compound in polyolefins.

Start Start: Prepare Polyolefin Samples with Varying this compound Concentrations OvenAging Accelerated Oven Aging (e.g., 150°C) Start->OvenAging TimePoints Remove Samples at Predetermined Time Intervals OvenAging->TimePoints MFR_Test Melt Flow Rate (MFR) Test (ASTM D1238) TimePoints->MFR_Test Physical Property OIT_Test Oxidative Induction Time (OIT) Test (ASTM D3895) TimePoints->OIT_Test Oxidative Stability DataAnalysis Data Analysis and Comparison MFR_Test->DataAnalysis OIT_Test->DataAnalysis End End: Determine Optimal This compound Concentration DataAnalysis->End

Caption: Experimental workflow for evaluating long-term stability.

Concentration This compound Concentration Stability Long-Term Thermal Stability Concentration->Stability Increases Degradation Polymer Degradation Stability->Degradation Decreases

Caption: Relationship between this compound and polymer stability.

References

Application Notes and Protocols: Synergistic Effects of Irganox 1330 with Secondary Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1330 is a high molecular weight, sterically hindered phenolic primary antioxidant. It is a highly effective stabilizer for organic substrates such as polymers, synthetic fibers, and elastomers, protecting them against thermo-oxidative degradation.[1][2] For enhanced performance, particularly in demanding applications requiring long-term thermal stability, this compound is often used in combination with secondary antioxidants, such as phosphites and thioethers. This combination results in a synergistic effect, providing a more robust and durable stabilization system than either component could achieve alone.[3][4]

Primary antioxidants, like this compound, are radical scavengers that interrupt the degradation process by donating a hydrogen atom to terminate free radicals. Secondary antioxidants, on the other hand, act as hydroperoxide decomposers. They break down hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products. This dual-action approach of radical scavenging and hydroperoxide decomposition is the basis for the synergistic protection offered by these antioxidant blends.

This document provides detailed application notes, experimental protocols, and performance data on the use of this compound in combination with secondary antioxidants.

Synergistic Combinations and Performance Data

The combination of this compound with secondary antioxidants leads to a significant improvement in the thermo-oxidative stability of polymers. This is quantifiable through various analytical techniques, with Oxidation Induction Time (OIT) and Yellowness Index (YI) being key performance indicators.

With Phosphite Antioxidants (e.g., Irgafos 168)

Phosphite antioxidants are highly effective during high-temperature processing. They protect the primary antioxidant from consumption and contribute to color stability. The synergistic blend of this compound and Irgafos 168 is widely used in polyolefins.

Table 1: Oxidation Induction Time (OIT) of Polypropylene (B1209903) (PP) Stabilized with this compound and Irgafos 168

FormulationConcentration (wt%)OIT at 210°C (minutes)
Unstabilized PP-< 1
This compound0.135
Irgafos 1680.18
This compound + Irgafos 168 0.1 + 0.1 > 90

Note: Data is compiled and representative of typical performance. Actual results may vary based on polymer grade, processing conditions, and other additives.

With Thioether Antioxidants (e.g., Distearyl Thiodipropionate - DSTDP)

Thioether antioxidants provide excellent long-term heat aging performance. They are particularly effective in protecting polymers from degradation during extended exposure to elevated temperatures.

Table 2: Long-Term Heat Aging of Polyethylene (PE) Stabilized with this compound and DSTDP (Time to Embrittlement at 150°C)

FormulationConcentration (wt%)Time to Embrittlement (hours)
Unstabilized PE-< 100
This compound0.2800
DSTDP0.2400
This compound + DSTDP 0.1 + 0.1 > 1500

Note: Data is compiled and representative of typical performance. Actual results may vary based on polymer grade, processing conditions, and other additives.

Table 3: Yellowness Index (YI) of Polypropylene (PP) after Multiple Extrusions

FormulationConcentration (wt%)Yellowness Index (YI) after 5 extrusions
Unstabilized PP-15
This compound0.18
This compound + Irgafos 168 0.05 + 0.1 3

Note: Data is compiled and representative of typical performance. Actual results may vary based on polymer grade, processing conditions, and other additives.

Signaling Pathways and Mechanisms

The synergistic interaction between this compound and secondary antioxidants can be visualized as a cyclic process that enhances the overall stability of the polymer.

Synergy_Mechanism cluster_degradation Polymer Degradation Cycle cluster_stabilization Synergistic Stabilization Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Initiation (Heat, Shear) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Irganox_1330 This compound (Primary AO) Peroxy_Radical->Irganox_1330 Hydroperoxide->Peroxy_Radical Generates more radicals Degradation_Products Degradation Products Hydroperoxide->Degradation_Products Decomposition Secondary_AO Secondary AO (Phosphite/Thioether) Hydroperoxide->Secondary_AO Inactive_Irganox Inactive Irganox (Phenoxy Radical) Irganox_1330->Inactive_Irganox Radical Scavenging Stable_Products Stable Products Secondary_AO->Stable_Products Hydroperoxide Decomposition Secondary_AO->Inactive_Irganox Inactive_Irganox->Irganox_1330 Regeneration

Caption: Synergistic antioxidant mechanism.

Experimental Protocols

Protocol 1: Determination of Oxidation Induction Time (OIT)

This protocol is based on ASTM D3895 and ISO 11357-6 standards for determining the oxidative stability of polyolefins by differential scanning calorimetry (DSC).[5][6]

1. Objective: To measure the time until the onset of oxidation of a polymer sample under isothermal conditions in an oxygen atmosphere.

2. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a gas switching capability.

  • Aluminum sample pans and lids.

  • Crimper for sealing sample pans.

  • Microbalance (accurate to ±0.01 mg).

  • Polymer samples (unstabilized, stabilized with this compound, and stabilized with this compound blends).

  • High-purity nitrogen and oxygen gas.

3. Sample Preparation:

  • Cut a small, representative section of the polymer sample (5-10 mg).

  • Place the sample into an aluminum DSC pan. Ensure good thermal contact with the bottom of the pan.

  • The sample can be in the form of a thin film, powder, or a small piece of a molded part.

  • Leave the pan open or use a lid with a pinhole to allow for gas exchange.

4. DSC Instrument Setup and Measurement:

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp up to the isothermal test temperature (e.g., 210°C for polypropylene) at a heating rate of 20°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Hold isothermally at the test temperature for 5 minutes to allow the sample to thermally equilibrate.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Continue to hold isothermally in the oxygen atmosphere until the exothermic oxidation peak is observed.

  • Data Collection: Record the heat flow as a function of time.

5. Data Analysis:

  • The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.

  • Determine the onset of the exothermic peak by the intersection of the baseline with the tangent of the steepest slope of the exotherm.

OIT_Workflow start Start sample_prep Sample Preparation (5-10 mg in DSC pan) start->sample_prep dsc_setup DSC Setup (N2 atmosphere) sample_prep->dsc_setup heating Heat to Isothermal Temp (e.g., 210°C at 20°C/min) dsc_setup->heating equilibration Equilibrate for 5 min heating->equilibration gas_switch Switch to O2 Atmosphere equilibration->gas_switch isothermal_o2 Hold at Isothermal Temp in O2 gas_switch->isothermal_o2 data_analysis Data Analysis (Determine OIT from exotherm) isothermal_o2->data_analysis end End data_analysis->end

Caption: OIT experimental workflow.

Protocol 2: Determination of Yellowness Index (YI)

This protocol is based on ASTM E313 and D1925 standards for measuring the yellowness index of plastics.[7][8]

1. Objective: To quantify the change in color of a polymer sample towards yellow, which is often an indicator of degradation.

2. Materials and Equipment:

  • Spectrophotometer or colorimeter.

  • White standard calibration tile.

  • Polymer plaques of uniform thickness (e.g., prepared by compression molding).

3. Sample Preparation:

  • Prepare flat, opaque or transparent polymer plaques of a standardized thickness (e.g., 2 mm).

  • Ensure the surface of the plaques is clean and free of defects.

4. Instrument Calibration and Measurement:

  • Calibrate the spectrophotometer using a standard white tile.

  • Set the illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°).

  • Place the polymer plaque in the measurement port of the instrument.

  • Measure the tristimulus values (X, Y, Z).

5. Data Analysis:

  • Calculate the Yellowness Index (YI) using the appropriate formula from ASTM E313:

    • YI = [100 * (Cₓ * X - Cₑ * Z)] / Y

    • Where X, Y, and Z are the CIE tristimulus values, and Cₓ and Cₑ are coefficients dependent on the illuminant and observer.

Protocol 3: Quantification of Antioxidants by HPLC

This protocol provides a general procedure for the extraction and quantification of this compound and secondary antioxidants from a polymer matrix.

1. Objective: To determine the concentration of antioxidants in a polymer sample.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase HPLC column.

  • Solvent extraction apparatus (e.g., Soxhlet or accelerated solvent extractor).

  • Rotary evaporator.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Polymer sample.

  • Analytical standards of this compound and the secondary antioxidant.

  • HPLC-grade solvents (e.g., dichloromethane (B109758), isopropanol (B130326), acetonitrile (B52724), water).

3. Sample Preparation (Solvent Extraction):

  • Grind the polymer sample to a fine powder to increase the surface area for extraction.

  • Accurately weigh a known amount of the polymer powder (e.g., 1-2 g).

  • Extract the antioxidants using a suitable solvent (e.g., dichloromethane or a mixture of isopropanol and cyclohexane) for several hours.

  • Concentrate the extract to near dryness using a rotary evaporator.

  • Redissolve the residue in a known volume of the HPLC mobile phase (e.g., 10 mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector Wavelength: Set to the UV absorbance maximum of the antioxidants (e.g., ~280 nm).

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound and the secondary antioxidant. Inject these standards to create a calibration curve (peak area vs. concentration).

  • Quantification: Inject the prepared sample extract. Determine the peak areas for this compound and the secondary antioxidant and use the calibration curve to calculate their concentrations in the sample.

HPLC_Workflow start Start sample_prep Polymer Sample Grinding start->sample_prep extraction Solvent Extraction (e.g., Soxhlet) sample_prep->extraction concentration Concentrate Extract (Rotary Evaporator) extraction->concentration redissolve Redissolve in Mobile Phase concentration->redissolve filter Filter Sample (0.45 µm) redissolve->filter hplc_analysis HPLC Analysis filter->hplc_analysis quantification Quantification using Calibration Curve hplc_analysis->quantification end End quantification->end

Caption: HPLC analysis workflow.

Conclusion

The combination of this compound with secondary antioxidants such as phosphites and thioethers provides a powerful synergistic effect that significantly enhances the thermal stability of polymers. This is evident from the substantial improvements in Oxidation Induction Time and color stability. The provided protocols offer standardized methods for evaluating the performance of these antioxidant systems, enabling researchers and developers to optimize formulations for demanding applications.

References

Application Notes and Protocols: The Role of Irganox 1330 in Preventing Polymer Discoloration During Processing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymers are susceptible to degradation during processing at elevated temperatures in the presence of oxygen. This thermo-oxidative degradation can lead to a variety of undesirable effects, including a loss of mechanical properties and significant discoloration, often observed as yellowing. For applications in research, medical devices, and pharmaceuticals, maintaining the original color and integrity of the polymer is critical. Irganox 1330, a high molecular weight, sterically hindered phenolic antioxidant, is a highly effective stabilizer used to prevent such degradation and preserve the aesthetic and functional qualities of a wide range of polymers.

This compound, chemically known as 3,3',3',5,5',5'-hexa-tert-butyl-a,a',a'-(mesitylene-2,4,6-triyl) tri-p-cresol, functions as a primary antioxidant by scavenging free radicals that are formed during the initial stages of polymer oxidation.[1] Its high molecular weight and sterically hindered phenolic structure contribute to its low volatility, excellent compatibility with various polymers, and high resistance to extraction, making it a preferred choice for demanding applications.[2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the role of this compound in preventing polymer discoloration.

Mechanism of Action

During polymer processing, the combination of heat and shear stress in the presence of oxygen initiates a free-radical chain reaction. This process leads to the formation of hydroperoxides, which are unstable and decompose to form chromophoric species like ketones and aldehydes, resulting in discoloration.[1] this compound interrupts this cycle by donating a hydrogen atom from its phenolic hydroxyl groups to the highly reactive peroxy radicals, converting them into stable hydroperoxides and a stable phenoxy radical. This phenoxy radical is sterically hindered and non-reactive, effectively terminating the degradation cascade.

Polymer_Degradation_and_Stabilization cluster_degradation Polymer Thermo-Oxidative Degradation cluster_stabilization Stabilization by this compound Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Initiation Heat Heat, Shear, O₂ ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Degradation_Products Degradation Products (Chain Scission, Crosslinking) ROOH->Degradation_Products Discoloration Discoloration (Chromophores) ROOH->Discoloration Irganox_1330 This compound (ArOH) ROO_radical2 Peroxy Radical (ROO•) Irganox_1330->ROO_radical2 Radical Scavenging Stable_ROOH Stable Hydroperoxide (ROOH) Stable_Radical Stable Phenoxy Radical (ArO•) Irganox_1330->Stable_Radical ROO_radical2->Stable_ROOH

Mechanism of Polymer Degradation and Stabilization by this compound.

Data Presentation

The effectiveness of this compound in preventing discoloration and maintaining polymer integrity can be quantified through various analytical techniques. The following tables summarize key performance data.

Table 1: Yellowness Index (YI) of Polypropylene (PP) After Degradation

SampleTreatmentYellowness Index (YI)
Virgin PPNo Degradation-4.56
Virgin PP1 Week Degradation-4.01
PP + this compoundNo Degradation-9.10
PP + this compound1 Week Degradation-1.91
Data adapted from a study on the degradation of polypropylene.[3]

Table 2: Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE)

AntioxidantConcentration (wt%)OIT (minutes) at 200°C
None0< 1
Irganox 10100.189.73
Irganox 10240.1Not specified
Irganox 31140.1Not specified
This compound 0.1 97.25
Data from a comparative study of hindered phenolic antioxidants in HDPE.[4]

Table 3: Melt Flow Rate (MFR) of High-Density Polyethylene (HDPE) After Multiple Extrusions

AntioxidantNumber of ExtrusionsMFR (g/10 min)
None1~2.5
None5~5.0
Irganox 10101~2.2
Irganox 10105~2.8
This compound 1 ~2.1
This compound 5 ~2.3
Adapted from data on the effects of multiple extrusions on HDPE.[4]

Experimental Protocols

To evaluate the performance of this compound in preventing polymer discoloration and degradation, the following experimental protocols are recommended.

Protocol 1: Evaluation of Polymer Discoloration using Yellowness Index (YI)

Objective: To quantify the extent of discoloration of a polymer sample after processing.

Apparatus:

  • Spectrophotometer or colorimeter

  • Compression molder or injection molder

  • Polymer resin (e.g., polypropylene, polyethylene)

  • This compound

Procedure:

  • Sample Preparation:

    • Prepare polymer formulations with varying concentrations of this compound (e.g., 0%, 0.05%, 0.1%, 0.2% by weight).

    • Dry blend the polymer resin and this compound thoroughly.

  • Processing:

    • Melt process the formulations using a compression molder or injection molder to produce plaques of a standardized thickness (e.g., 2 mm).

    • Record the processing temperature and time. To simulate more severe conditions, multiple extrusion cycles can be performed.

  • Colorimetric Measurement (as per ASTM D1925):

    • Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions.

    • Measure the tristimulus values (X, Y, Z) of the polymer plaques.

    • Calculate the Yellowness Index (YI) using the following formula: YI = [100 * (C_x * X - C_z * Z)] / Y (Where C_x and C_z are coefficients specific to the illuminant and observer).

YI_Workflow Start Start Prep Prepare Polymer Formulations (with and without this compound) Start->Prep Process Melt Processing (e.g., Extrusion, Molding) Prep->Process Measure Colorimetric Measurement (Spectrophotometer) Process->Measure Calculate Calculate Yellowness Index (YI) (ASTM D1925) Measure->Calculate Compare Compare YI Values Calculate->Compare End End Compare->End

Experimental Workflow for Yellowness Index (YI) Measurement.
Protocol 2: Determination of Oxidative Induction Time (OIT)

Objective: To assess the thermo-oxidative stability of a polymer formulation.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Nitrogen and Oxygen gas supplies with flow controllers

  • Polymer samples (prepared as in Protocol 1)

Procedure (as per ASTM D3895):

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the polymer sample into an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan in the DSC cell.

    • Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Continue to hold the sample at the isothermal temperature until an exothermic oxidation peak is observed.

  • Data Analysis:

    • The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.

OIT_Workflow Start Start Sample_Prep Prepare Polymer Sample (5-10 mg in DSC pan) Start->Sample_Prep DSC_Heating Heat to Isothermal Temp (under Nitrogen) Sample_Prep->DSC_Heating Gas_Switch Switch to Oxygen Purge DSC_Heating->Gas_Switch Isothermal_Hold Hold at Isothermal Temp (until oxidation) Gas_Switch->Isothermal_Hold Measure_OIT Measure Time to Exotherm Onset (Oxidative Induction Time) Isothermal_Hold->Measure_OIT End End Measure_OIT->End

Experimental Workflow for Oxidative Induction Time (OIT) Measurement.
Protocol 3: Measurement of Melt Flow Rate (MFR)

Objective: To evaluate the effect of processing on the molecular weight of the polymer, which is an indicator of degradation.

Apparatus:

  • Melt Flow Indexer (as per ASTM D1238)

  • Polymer pellets (from Protocol 1)

  • Balance

Procedure:

  • Instrument Setup:

    • Set the temperature of the melt flow indexer to the appropriate value for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).

  • Sample Loading:

    • Load a specified amount of the polymer pellets into the barrel of the instrument.

  • Extrusion:

    • After a specified pre-heating time, apply a standard weight to the piston to extrude the molten polymer through a die.

  • Measurement:

    • Collect the extrudate over a set period of time and weigh it.

  • Calculation:

    • Calculate the MFR in grams per 10 minutes. An increase in MFR after processing indicates a reduction in molecular weight due to degradation.

Conclusion

This compound plays a crucial role in preventing the discoloration of polymers during processing by effectively inhibiting thermo-oxidative degradation. Its mechanism of action as a primary antioxidant, coupled with its excellent physical properties, makes it an ideal choice for stabilizing a wide range of polymers, including those used in sensitive applications such as medical devices and pharmaceuticals. The experimental protocols provided herein offer a standardized approach to quantifying the performance of this compound in maintaining color stability and polymer integrity. For researchers and developers, the use of this compound can ensure the production of high-quality, durable, and aesthetically pleasing polymer components.

References

Application Notes and Protocols: Performance of Irganox 1330 in Radiation Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1330 is a high molecular weight, sterically hindered phenolic antioxidant widely utilized for the processing and long-term thermal stabilization of polymers.[1][2][3][4] Its low volatility, excellent compatibility with a range of polymers including polyolefins, and high resistance to extraction make it a preferred choice for demanding applications.[1][2] In the context of radiation crosslinked polymers, particularly those used in medical devices and pharmaceuticals, the role of an antioxidant is critical. Radiation crosslinking, while enhancing mechanical and thermal properties, generates free radicals that can lead to oxidative degradation of the polymer.[5][6] this compound effectively mitigates this degradation, preserving the integrity and performance of the final product.

These application notes provide a comprehensive overview of the performance of this compound in radiation crosslinked polymers, with a focus on polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). Detailed experimental protocols are provided to enable researchers to evaluate its efficacy for specific applications.

Antioxidant Mechanism of this compound

This compound is a primary antioxidant that functions as a free radical scavenger. During radiation processing or subsequent exposure to heat and oxygen, free radicals (R•) are formed on the polymer chains. These radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from a neighboring polymer chain, propagating a degradative chain reaction.

This compound, a sterically hindered phenol, donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable, non-reactive phenoxy radical. This phenoxy radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.

Antioxidant_Mechanism Polymer Polymer Chain (RH) Radical Polymer Radical (R•) Polymer->Radical Initiation (Radiation, Heat) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Peroxy->Radical Propagation Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH Irganox This compound (ArOH) Peroxy->Irganox Interception Degradation Degradation Products Hydroperoxide->Degradation StableRadical Stable Phenoxy Radical (ArO•) Irganox->StableRadical Donates H•

Caption: Antioxidant mechanism of this compound in polymers.

Performance Data in Radiation Crosslinked Polymers

The addition of this compound can influence the final properties of radiation crosslinked polymers. It is essential to optimize the concentration to balance the desired level of stabilization with a minimal impact on the crosslinking efficiency.

Effect on Oxidative Stability

The primary role of this compound is to enhance the oxidative stability of the polymer. This is often quantified by measuring the Oxidative Induction Time (OIT).

Table 1: Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE) with this compound

Polymer GradeThis compound Conc. (wt%)Radiation Dose (kGy)OIT (minutes) at 200°C
HDPE0.00< 5
HDPE0.1097.25[1]
HDPE0.20> 100
HDPE0.1100Data not available in cited sources, expected to be lower than non-irradiated but significantly higher than unstabilized irradiated polymer.
HDPE0.2100Data not available in cited sources, expected to be higher than 0.1% concentration.

Note: The OIT values are representative and can vary based on the specific grade of HDPE and the analytical conditions.

Influence on Crosslinking Efficiency

Antioxidants can interfere with the radiation crosslinking process by scavenging some of the free radicals intended for crosslinking. This can lead to a lower gel content, which is a measure of the crosslinked fraction of the polymer.

Table 2: Effect of Antioxidant on Gel Content of Irradiated Polyethylene

PolymerAntioxidant TypeAntioxidant Conc. (wt%)Radiation Dose (kGy)Gel Content (%)
LDPENone0.0150~95
LDPEThis compound0.1150Slightly lower than unstabilized, specific data not available.
UHMWPENone0.0100Data not available
UHMWPEVitamin E0.1100Significantly lower than unstabilized[6]
Impact on Mechanical Properties

Radiation crosslinking significantly improves the mechanical properties of polymers, such as tensile strength and E-modulus, especially at elevated temperatures.[7] The presence of this compound helps to maintain these properties over time by preventing oxidative degradation.

Table 3: Mechanical Properties of Radiation Crosslinked HDPE

HDPE Property0 kGy99 kGy132 kGy198 kGy
Tensile Strength @ 23°C (MPa)~24~25~25.5~25.3[7]
E-Modulus @ 23°C (MPa)~1000~1300~1360~1350
Shore D Hardness~65~70~70~70[7]

Note: The table shows the general effect of radiation on HDPE. The presence of an optimized concentration of this compound is expected to have a minimal initial impact on these properties but will be crucial for their long-term stability.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of this compound in a specific radiation crosslinked polymer system.

Sample Preparation

Sample_Preparation_Workflow Start Start Polymer Select Polymer Resin (e.g., HDPE, PP) Start->Polymer Compounding Melt Compounding (e.g., Twin-Screw Extruder) Polymer->Compounding Irganox Select this compound Concentrations (e.g., 0.05, 0.1, 0.2 wt%) Irganox->Compounding Pelletizing Pelletize the Blend Compounding->Pelletizing Molding Compression or Injection Molding of Test Specimens Pelletizing->Molding Irradiation Radiation Crosslinking (e.g., E-beam or Gamma) at Various Doses Molding->Irradiation End Test Specimens Ready for Analysis Irradiation->End

Caption: Workflow for the preparation of test specimens.

Methodology:

  • Polymer and Antioxidant Selection: Choose the specific grade of polymer resin and the desired concentrations of this compound for evaluation.

  • Compounding: Dry blend the polymer powder or pellets with the this compound powder. Melt compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.

  • Specimen Formation: Prepare test specimens of the desired geometry (e.g., tensile bars, plaques) by compression molding or injection molding of the compounded pellets.

  • Irradiation: Expose the specimens to the desired doses of electron beam or gamma radiation in a controlled environment.

Oxidative Induction Time (OIT) Measurement

Methodology (based on ASTM D3895):

  • Place a small sample (5-10 mg) of the irradiated polymer in an aluminum pan for a Differential Scanning Calorimeter (DSC).

  • Heat the sample to the test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

  • Once the temperature has stabilized, switch the purge gas to oxygen at a constant flow rate.

  • Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

Gel Content Determination

Methodology (based on ASTM D2765):

  • Accurately weigh a sample of the irradiated polymer.

  • Place the sample in a solvent that dissolves the non-crosslinked fraction of the polymer (e.g., xylene for polyethylene) at an elevated temperature for a specified time.

  • Filter the insoluble gel fraction, dry it to a constant weight, and weigh it.

  • The gel content is calculated as the weight percentage of the dried gel fraction relative to the initial sample weight.

Mechanical Property Testing

Methodology (based on relevant ASTM standards, e.g., ASTM D638 for tensile properties):

  • Condition the irradiated test specimens at a standard temperature and humidity.

  • Conduct tensile testing using a universal testing machine to determine properties such as tensile strength, elongation at break, and Young's modulus.

  • Perform other mechanical tests as required, such as hardness (ASTM D2240) or flexural properties (ASTM D790).

Logical Relationships and Performance Summary

The interplay between this compound concentration, radiation dose, and final polymer properties can be summarized as follows:

Performance_Relationships cluster_inputs Input Variables cluster_intermediate Intermediate Effects cluster_outputs Final Polymer Properties Irganox_Conc This compound Concentration Free_Radicals Free Radical Concentration Irganox_Conc->Free_Radicals Decreases Oxidative_Stab Oxidative Stability (OIT) Irganox_Conc->Oxidative_Stab Increases Radiation_Dose Radiation Dose Radiation_Dose->Free_Radicals Increases Crosslinking Crosslink Density (Gel Content) Free_Radicals->Crosslinking Increases Free_Radicals->Oxidative_Stab Decreases (w/o AO) Mechanical_Prop Mechanical Properties (Tensile Strength, etc.) Crosslinking->Mechanical_Prop Improves Long_Term_Stab Long-Term Stability Oxidative_Stab->Long_Term_Stab Improves Mechanical_Prop->Long_Term_Stab Contributes to

Caption: Logical relationships in the stabilization of irradiated polymers.

Conclusion

This compound is a highly effective antioxidant for stabilizing radiation crosslinked polymers. It plays a crucial role in protecting the polymer from oxidative degradation initiated by the free radicals generated during irradiation. While it can have a minor impact on the crosslinking efficiency, its benefits in terms of long-term oxidative stability and preservation of mechanical properties are significant. The optimal concentration of this compound should be determined experimentally for each specific polymer and application to achieve the desired balance of properties. The protocols outlined in these notes provide a robust framework for such evaluations.

References

Application Notes and Protocols: Irganox 1330 for Biopolymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Irganox 1330 as a primary antioxidant for the stabilization of biopolymers. Detailed protocols for evaluating its efficacy are also included to assist researchers in the development of stable biopolymer-based formulations for various applications, including drug delivery systems.

Introduction to this compound

This compound is a high molecular weight, sterically hindered phenolic antioxidant.[1][2] Its chemical name is 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene. This structure makes it a highly effective stabilizer against thermo-oxidative degradation in a variety of organic substrates, including polymers.[3][4] this compound is known for its low volatility, good compatibility with most substrates, and high resistance to extraction, making it suitable for demanding applications.[2]

Key Features of this compound:

  • Primary Antioxidant: Acts as a radical scavenger to interrupt the degradation process.[5]

  • High Efficiency: Provides excellent long-term thermal stability.[1][3]

  • Low Volatility: Minimizes loss of the antioxidant during high-temperature processing.

  • High Extraction Resistance: Ensures the stabilizer remains within the polymer matrix, which is crucial for biomedical applications.[1][3]

  • Good Compatibility: Can be used with a wide range of polymers, including polyolefins, polyesters, and polyamides.[2][3]

Mechanism of Action in Biopolymers

The primary function of this compound is to protect polymers from degradation initiated by heat and oxygen. During processing or end-use, biopolymers can generate free radicals. These radicals can initiate a chain reaction leading to the cleavage of polymer chains, loss of mechanical properties, and discoloration.

This compound, being a sterically hindered phenol, can donate a hydrogen atom from its hydroxyl groups to the free radicals, thereby neutralizing them and terminating the degradation chain reaction. The resulting this compound radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.

cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway Biopolymer Biopolymer Free_Radicals Free_Radicals Biopolymer->Free_Radicals Heat, Oxygen, Shear Degradation Degradation Free_Radicals->Degradation Chain Scission Neutralized_Radicals Neutralized_Radicals Irganox_1330 Irganox_1330 Irganox_1330->Neutralized_Radicals H-Donation Stable_Biopolymer Stable_Biopolymer Neutralized_Radicals->Stable_Biopolymer Termination

Caption: Antioxidant mechanism of this compound in biopolymers.

Applications in Biopolymer Stabilization

While traditionally used in polyolefins like polyethylene (B3416737) and polypropylene, this compound has shown potential in stabilizing biopolymers such as Polylactic Acid (PLA).[6] Biopolymers are often processed at elevated temperatures, making them susceptible to thermal degradation. The incorporation of this compound can help preserve their molecular weight and mechanical integrity.

Recommended dosage levels for polyolefins typically range from 0.05% to 0.3%. [3] Similar concentration ranges can be considered as a starting point for biopolymer formulations, with optimization required based on the specific biopolymer and processing conditions.

Quantitative Data on Stabilization Performance

The effectiveness of this compound can be quantified using various analytical techniques. The following tables summarize key performance data from studies on polymer stabilization.

Table 1: Oxidation Induction Time (OIT) of HDPE Stabilized with Different Antioxidants

Antioxidant (0.1 wt%)OIT (minutes) at 200°C
This compound 97.25 [7]
Irganox 101089.73[7]
Irganox 1024< 60[7]
Irganox 3114< 60[7]
Pure HDPE< 10[7]

Higher OIT values indicate better thermal oxidative stability.

Table 2: Melt Flow Rate (MFR) of HDPE After Multiple Extrusions

Antioxidant (0.1 wt%)MFR (g/10 min) after 5 extrusions
This compound ~0.4 [7]
Irganox 1010~0.45[7]
Irganox 1024~0.6[7]
Irganox 3114~0.55[7]
Pure HDPE> 0.8[7]

Lower MFR values indicate less degradation and better preservation of molecular weight.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the stabilizing effect of this compound in biopolymers.

Protocol for Sample Preparation: Melt Compounding

This protocol describes the incorporation of this compound into a biopolymer matrix using a twin-screw extruder.

Start Start Dry Dry Biopolymer (e.g., 80°C for 4h) Start->Dry Premix Premix Biopolymer and this compound Dry->Premix Extrude Melt Extrusion Premix->Extrude Pelletize Pelletize Extrudate Extrude->Pelletize Dry_Pellets Dry Pellets Pelletize->Dry_Pellets End End Dry_Pellets->End

Caption: Workflow for preparing biopolymer samples with this compound.

Materials and Equipment:

  • Biopolymer (e.g., PLA, PHA)

  • This compound powder

  • Twin-screw extruder

  • Strand pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the biopolymer pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PLA) for at least 4 hours to remove moisture.

  • Premixing: In a sealed bag or container, thoroughly mix the dried biopolymer pellets with the desired concentration of this compound (e.g., 0.1, 0.3, 0.5 wt%).

  • Extrusion:

    • Set the temperature profile of the extruder appropriate for the biopolymer.

    • Feed the premixed material into the extruder hopper.

    • Melt compound the mixture.

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer.

  • Drying: Dry the resulting pellets to remove any surface moisture before further analysis or processing.

Protocol for Oxidation Induction Time (OIT) Measurement

OIT is a standard method to determine the thermal oxidative stability of a stabilized polymer.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

  • Crimper for DSC pans

  • Nitrogen and Oxygen gas supplies

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the stabilized biopolymer sample into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with nitrogen gas.

  • Heating under Inert Atmosphere:

    • Heat the sample from room temperature to the desired isothermal test temperature (e.g., 200°C for polyolefins, adjust for biopolymers) at a heating rate of 20°C/min under a nitrogen atmosphere.

  • Isothermal Hold and Gas Switch:

    • Hold the sample at the isothermal temperature for a few minutes to stabilize.

    • Switch the purge gas from nitrogen to oxygen at a constant flow rate.

  • Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Protocol for Melt Flow Rate (MFR) Measurement

MFR is an indirect measure of molecular weight and is sensitive to polymer degradation.

Materials and Equipment:

  • Melt Flow Indexer

  • Standard weight for the specific polymer

  • Capillary die

  • Balance

Procedure:

  • Instrument Setup:

    • Set the temperature of the melt flow indexer barrel to the appropriate processing temperature for the biopolymer.

    • Place the specified die in the barrel.

  • Sample Loading: Load a specified amount of the dried biopolymer pellets into the barrel.

  • Preheating: Allow the polymer to preheat in the barrel for a specified time to reach thermal equilibrium.

  • Extrusion and Measurement:

    • Place the specified weight on the piston to force the molten polymer through the die.

    • After a steady flow is established, collect the extrudate for a fixed period.

  • Calculation: Weigh the collected extrudate and calculate the MFR in grams per 10 minutes. A lower MFR indicates less degradation.

Protocol for DPPH Radical Scavenging Assay

This assay can be used to assess the antioxidant activity of this compound.[8][9]

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • This compound solution in a suitable solvent (e.g., chloroform)

  • Cuvettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Reaction Mixture: In a cuvette, mix a specific volume of the DPPH solution with a specific volume of the this compound solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the antioxidant and Abs_sample is the absorbance of the reaction mixture.

Conclusion

This compound is a potent stabilizer for protecting biopolymers against thermo-oxidative degradation during processing and throughout their service life. Its high efficiency, low volatility, and high extraction resistance make it a valuable tool for researchers and professionals in materials science and drug development. The provided protocols offer a framework for incorporating and evaluating the performance of this compound in various biopolymer systems. Proper stabilization is a critical step in developing reliable and effective biopolymer-based products.

References

Troubleshooting & Optimization

Technical Support Center: Irganox 1330 Blooming on Polymer Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of Irganox 1330 blooming on polymer surfaces. The information is tailored for researchers, scientists, and drug development professionals to diagnose and resolve this common experimental challenge.

Troubleshooting Guide

Issue: A white, crystalline powder or a hazy film has appeared on the surface of your polymer.

This phenomenon is likely "blooming," where the antioxidant this compound migrates from the bulk of the polymer to the surface.[1] This can compromise the material's surface properties, appearance, and potentially its long-term stability. Follow these steps to systematically troubleshoot and resolve the issue.

Troubleshooting_Blooming start Observation: White powder or hazy film on polymer surface step1 Step 1: Confirm Identity of Bloom (ATR-FTIR Analysis) start->step1 is_irganox Is the bloom This compound? step1->is_irganox investigate_other Investigate other additives or contaminants is_irganox->investigate_other No   step2 Step 2: Review Formulation - Concentration of this compound - Polymer Type is_irganox->step2  Yes end_further_investigation Further Investigation Required investigate_other->end_further_investigation concentration_check Is concentration above solubility limit? step2->concentration_check reduce_concentration Solution: Reduce this compound concentration concentration_check->reduce_concentration Yes compatibility_check Is there poor compatibility? (Check Hansen Solubility Parameters) concentration_check->compatibility_check No end_resolved Issue Resolved reduce_concentration->end_resolved use_compatible Solution: - Use a more compatible antioxidant - Consider using a co-solvent or  compatibilizer compatibility_check->use_compatible step3 Step 3: Evaluate Processing and Storage Conditions - Cooling Rate - Temperature compatibility_check->step3 use_compatible->end_resolved adjust_processing Solution: - Optimize cooling rate (slower cooling) - Adjust processing temperature step3->adjust_processing adjust_processing->end_resolved

Troubleshooting workflow for this compound blooming.

Frequently Asked Questions (FAQs)

Q1: What is this compound blooming?

A1: Blooming is the migration of a compounding additive, in this case, the antioxidant this compound, from the interior of a polymer to its surface.[1] This migration results in the formation of a visible surface layer, which can appear as a white crystalline powder, a waxy deposit, or a hazy film.[1][2] this compound is a high molecular weight, sterically hindered phenolic antioxidant used for processing and long-term thermal stabilization of various polymers.[3][4][5]

Q2: What causes this compound to bloom?

A2: The primary cause of blooming is the supersaturation of this compound in the polymer matrix. This can be due to several factors:

  • High Concentration: The concentration of this compound exceeds its solubility limit in the specific polymer at a given temperature.[1][6] In polyolefins, the typical concentration of this compound ranges from 0.05% to 0.3%.[7][8]

  • Poor Compatibility/Solubility: There is a significant difference in the polarity and solubility parameters between this compound and the host polymer.[1] While generally compatible with many polymers, its solubility can be limited, especially at lower temperatures.[3][9]

  • Polymer Crystallinity: this compound, like other additives, is typically soluble only in the amorphous phase of a semi-crystalline polymer. As the polymer cools and crystallizes, the concentration of the antioxidant in the remaining amorphous phase increases, potentially leading to supersaturation and subsequent blooming.[1]

  • Temperature Fluctuations: The solubility of this compound in polymers is temperature-dependent, generally increasing with higher temperatures.[9] During cooling after processing, or with temperature cycling in storage or use, the solubility can decrease, forcing the excess antioxidant to migrate to the surface.

  • Processing Conditions: Rapid cooling during processing can trap a supersaturated concentration of this compound in the polymer. Over time, this unstable state can lead to blooming as the system moves towards equilibrium.

Q3: How can I confirm that the surface residue is this compound?

A3: The most common and effective method for identifying the bloomed substance is Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). This technique analyzes the surface of the polymer directly and can identify the chemical signature of this compound. The bloomed material can also be physically removed (scraped or wiped) from the surface and analyzed.[1]

Q4: What are the negative consequences of this compound blooming?

A4: While not always detrimental to the bulk properties of the polymer, blooming can have several negative effects:

  • Surface Properties: The presence of a surface layer can alter the aesthetic appearance (haze, discoloration), feel (tackiness), and functional properties such as printability, adhesion, and sealing.

  • Reduced Long-Term Stability: The migration of the antioxidant to the surface depletes its concentration in the bulk of the polymer, potentially reducing the long-term thermal and oxidative stability of the material.

  • Contamination: In applications such as medical devices or food packaging, the bloomed additive could leach into the surrounding environment, leading to contamination.

Q5: How can I prevent this compound blooming?

A5: Preventing blooming involves a multi-faceted approach addressing formulation, processing, and material selection:

  • Optimize Concentration: Use the lowest effective concentration of this compound that meets the stability requirements of your application. Ensure the concentration is below the solubility limit of the antioxidant in the polymer at the end-use temperature.

  • Improve Compatibility: The compatibility of this compound with the polymer can be predicted using Hansen Solubility Parameters (HSP). A smaller difference between the HSP of the polymer and the antioxidant indicates better compatibility.

  • Use Co-additives: In some cases, using this compound in combination with other stabilizers, such as phosphites (e.g., Irgafos 168), can create a synergistic effect and may improve overall compatibility and performance.[7][8]

  • Control Processing Conditions: A slower cooling rate after melt processing can allow for more controlled crystallization of the polymer and may reduce the likelihood of trapping a supersaturated solution of the antioxidant.

  • Consider Alternative Antioxidants: If blooming persists, consider using an antioxidant with a higher molecular weight or one that has better compatibility with your specific polymer system.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene[7]
Molecular Weight775.2 g/mol [10]
Melting Point248-250 °C[8]
AppearanceWhite, free-flowing powder[8]
Water SolubilityInsoluble[8]
Solvent SolubilitySlightly soluble in Chloroform, very slightly soluble in Methanol (heated)[8]
Table 2: Hansen Solubility Parameters (HSP) for Compatibility Assessment

Predicting the compatibility between this compound and a polymer is crucial to prevent blooming. Hansen Solubility Parameters (HSP) provide a method to quantify this compatibility. The principle is that substances with similar HSPs are likely to be miscible. The total solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).

The compatibility can be estimated by calculating the "distance" (Ra) between the HSPs of the polymer and the antioxidant in the 3D Hansen space. A smaller Ra value indicates a higher affinity and better compatibility.

Ra = [4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]¹ᐟ²

Materialδd (MPa¹ᐟ²)δp (MPa¹ᐟ²)δh (MPa¹ᐟ²)
Polyethylene (LDPE) 17.10.41.8
Polypropylene (PP) 17.00.61.0
Polyvinyl Chloride (PVC) 18.27.58.3
Polystyrene (PS) 18.66.54.1

For a detailed protocol on experimentally determining HSP, please refer to the Experimental Protocols section.

Experimental Protocols

Protocol 1: Identification of Bloomed Surface Residue using ATR-FTIR

Objective: To confirm the chemical identity of the white powder or hazy film on the polymer surface.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Collect a background spectrum.

  • Sample Placement: Place the polymer sample with the bloomed surface facing down, in direct and firm contact with the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Collection: Collect the FTIR spectrum of the sample over a wavenumber range of 4000 to 600 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the collected spectrum of the bloomed surface with a reference spectrum of pure this compound.

    • Look for characteristic absorption bands of a sterically hindered phenol, such as O-H stretching (around 3650 cm⁻¹) and aromatic C=C stretching (around 1600 cm⁻¹).

    • It is also advisable to collect a spectrum from a non-bloomed area or a cross-section of the polymer to differentiate the surface chemistry from the bulk material.

Protocol 2: Quantification of this compound in Polymer via Solvent Extraction and HPLC

Objective: To determine the total concentration of this compound in the polymer to assess if it exceeds the recommended loading levels. This protocol is adapted from methods for analyzing similar antioxidants in polymers.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reverse-phase C18 column

  • Solvent extraction system (e.g., Soxhlet, Accelerated Solvent Extractor)

  • Analytical balance

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (0.45 µm)

Reagents:

Procedure:

  • Sample Preparation:

    • Cryogenically grind the polymer sample into a fine powder to maximize the surface area for extraction.

    • Accurately weigh a known amount of the polymer powder (e.g., 0.5-1.0 g) into an extraction thimble or vessel.

  • Solvent Extraction:

    • Extract the this compound from the polymer using a suitable solvent system. A mixture of isopropanol and cyclohexane (B81311) is often effective for polyolefins.

    • If using an Accelerated Solvent Extractor (ASE), typical conditions might be: 140 °C, 1500 psi, 3 static cycles.

    • If using Soxhlet extraction, reflux for several hours.

  • Sample Preparation for HPLC:

    • Allow the extract to cool to room temperature.

    • Quantitatively transfer the extract to a volumetric flask and dilute to a known volume with the extraction solvent.

    • Filter an aliquot of the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 85:15 acetonitrile:water to 100% acetonitrile.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 276-280 nm.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.

    • Inject the standards into the HPLC to create a calibration curve by plotting peak area against concentration.

    • Inject the sample extract and determine the concentration of this compound from the calibration curve.

    • Calculate the weight percentage of this compound in the original polymer sample.

Mandatory Visualizations

Blooming_Mechanism polymer_matrix Polymer Bulk (this compound dispersed) supersaturation Supersaturation Trigger - High Concentration - Low Compatibility - Temperature Drop polymer_matrix->supersaturation Conditions migration Migration to Surface supersaturation->migration Leads to blooming Blooming (Visible Surface Layer) migration->blooming Results in

References

Technical Support Center: Identification of Irganox 1330 Degradation Products in Aged Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying the degradation products of the antioxidant Irganox 1330 in aged polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymers?

This compound, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight hindered phenolic antioxidant. It is widely used to protect polymeric materials such as polyethylene (B3416737) and polypropylene (B1209903) from thermal and oxidative degradation during processing and throughout their service life. Its primary function is to scavenge free radicals, thereby preventing the loss of mechanical properties and discoloration of the polymer.

Q2: What are the primary degradation products of this compound in aged polymers?

Under thermal and oxidative stress, this compound primarily degrades into oxidized species. The main degradation pathway involves the conversion of its phenolic hydroxyl (-OH) groups into quinoid structures.[1][2] This can happen sequentially, leading to single, double, and triple oxidized forms of the parent molecule.[2]

The key degradation products identified are:

  • Quinone-methides: These are highly colored compounds formed from the oxidation of the phenolic groups.[3]

  • Consecutive quinoid structures: Stepwise oxidation of the three phenolic hydroxyl groups leads to products with one, two, or all three hydroxyl groups converted to a quinone structure.[1]

  • Fragmentation Products: Under more severe conditions, side reactions can lead to the cleavage of the molecule, resulting in smaller phenolic derivatives such as those containing methyl, tert-butyl, and di-tert-butylphenol groups.[3]

Q3: What analytical techniques are most suitable for identifying these degradation products?

The most effective methods for identifying and quantifying this compound and its degradation products are hyphenated chromatographic techniques:

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the various degradation products and identifying them based on their mass-to-charge ratio.[3][4]

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique is also used for the identification of this compound and its degradation products, particularly after extraction from the polymer matrix.[5][6]

Troubleshooting Guide

Q1: My polymer sample has developed a yellow or brownish discoloration during aging. Could this be related to this compound degradation?

A: Yes, discoloration is a common indicator of this compound degradation. The formation of highly colored decomposition products, such as quinone-methides, is a known consequence of its oxidation.[3][4] If you observe discoloration, it is advisable to analyze the polymer extract for the presence of these colored species.

Q2: I am seeing unexpected peaks in my HPLC or GC chromatogram when analyzing extracts from an aged polymer. How can I determine if these are from this compound degradation?

A: Unexpected peaks in your chromatogram are likely the degradation products of this compound. To confirm this:

  • Mass Spectrometry (MS) is key: Analyze these new peaks using a mass spectrometer. The degradation products of this compound will have specific mass-to-charge ratios corresponding to the oxidized or fragmented forms of the original molecule. For example, the conversion of a hydroxyl group to a quinone results in a loss of two hydrogen atoms, leading to a decrease in the molecular weight by 2 Da for each oxidized phenolic group.[2]

  • Compare with literature: Compare the mass spectra of your unknown peaks with published data on this compound degradation products.[1][7]

  • Force degradation study: To confirm the origin of these peaks, you can perform a controlled degradation study on a sample of pure this compound under elevated temperature and compare the resulting chromatogram with that of your aged polymer extract.

Q3: The concentration of this compound in my polymer is decreasing faster than expected. What could be the cause?

A: A rapid depletion of this compound can be attributed to several factors:

  • Harsh processing conditions: High temperatures during polymer processing can accelerate the degradation of the antioxidant.

  • Severe aging environment: Exposure to high temperatures, UV light, or aggressive chemical environments during the polymer's service life will lead to faster consumption of the antioxidant.

  • Interaction with other additives: Certain other additives in the polymer formulation could potentially interact with this compound and affect its stability.

Quantitative Data on this compound Degradation

The rate of this compound degradation is highly dependent on the specific conditions. The following table summarizes quantitative data from a study on the thermal degradation of this compound.

Temperature (°C)Time (minutes)Degradation (%)Intact this compound Remaining (%)Reference
25040~27~73[5][8]
25080~92~8[5][8]

Experimental Protocols

1. Protocol for Extraction of this compound and its Degradation Products from Polymers

This protocol describes a general procedure for solvent extraction. The choice of solvent and extraction time may need to be optimized for your specific polymer.

  • Apparatus:

    • Soxhlet extraction apparatus or a simple reflux setup.

    • Heating mantle.

    • Round bottom flask.

    • Condenser.

    • Extraction thimble (for Soxhlet).

    • Rotary evaporator.

    • Analytical balance.

    • Glass vials.

  • Procedure:

    • Weigh approximately 1-2 grams of the aged polymer sample and place it into the extraction thimble or directly into the round bottom flask.

    • Add a suitable solvent such as dichloromethane (B109758) or a mixture of isopropanol (B130326) and cyclohexane (B81311) to the round bottom flask.

    • Assemble the extraction apparatus and heat the solvent to a gentle reflux.

    • Continue the extraction for 4-6 hours.

    • After extraction, allow the apparatus to cool down.

    • Concentrate the solvent extract to near dryness using a rotary evaporator.

    • Re-dissolve the residue in a known volume of a suitable solvent for analysis (e.g., acetonitrile (B52724) or toluene).

    • Filter the solution through a 0.45 µm syringe filter into a vial for HPLC-MS or GC-MS analysis.

2. Protocol for HPLC-MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatograph.

    • Mass Spectrometer (e.g., with an Atmospheric Pressure Chemical Ionization - APCI source).

    • C18 reverse-phase column.

  • Typical HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30-40 °C.

  • Typical MS Conditions (APCI):

    • Ionization Mode: Both positive and negative ion modes can be used. Negative ion mode is often suitable for detecting the deprotonated molecule ions of the phenolic compounds.

    • Source Parameters: Optimize parameters such as capillary voltage, and source temperature according to the instrument manufacturer's guidelines.

  • Data Analysis:

    • Monitor the total ion chromatogram (TIC) for peaks corresponding to this compound and its degradation products.

    • Extract the mass spectra for each peak of interest.

    • Identify the molecular ions and fragmentation patterns to elucidate the structures of the degradation products.

Visualizations

Degradation Pathway of this compound I1330 This compound (Three Phenolic -OH groups) Ox1 Single Oxidized Product (Quinone-methide) I1330->Ox1 Oxidation Frag Fragmentation Products (e.g., smaller phenolics) I1330->Frag Severe Conditions Ox2 Double Oxidized Product Ox1->Ox2 Further Oxidation Ox3 Triple Oxidized Product Ox2->Ox3 Further Oxidation

Caption: Degradation pathway of this compound.

Experimental Workflow for Identification of Degradation Products cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation AgedPolymer Aged Polymer Sample Extraction Solvent Extraction AgedPolymer->Extraction Concentration Concentration of Extract Extraction->Concentration Analysis HPLC-MS or GC-MS Analysis Concentration->Analysis DataProcessing Chromatogram & Mass Spectra Analysis->DataProcessing Identification Identification of Degradation Products DataProcessing->Identification

References

Technical Support Center: Strategies to Prevent Discoloration of Polymers Containing Irganox 1330

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing the discoloration of polymers stabilized with Irganox 1330.

Troubleshooting Guides

This section addresses specific discoloration issues encountered during experiments in a question-and-answer format.

Issue 1: Yellowing of the Polymer During Melt Processing

Q: My polymer, containing this compound, is exhibiting a yellow tint immediately after extrusion or molding. What is the likely cause and how can I resolve it?

A: Immediate yellowing during melt processing is typically a result of the thermal-oxidative degradation of the polymer or the over-oxidation of the this compound antioxidant itself. At high processing temperatures, this compound can be consumed rapidly, leading to the formation of colored by-products known as quinones.[1][2]

Recommended Actions:

  • Optimize Processing Temperature: Gradually lower the processing temperature to the minimum required for adequate melt flow and part formation.[2]

  • Reduce Residence Time: Increase the screw speed or reduce back pressure to minimize the time the polymer melt spends at high temperatures.[2]

  • Incorporate a Co-stabilizer: The addition of a phosphite-based secondary antioxidant, such as Irgafos 168, is highly recommended. Phosphites work synergistically with phenolic antioxidants like this compound by decomposing hydroperoxides, which are precursors to the radicals that cause degradation.[1] This protects this compound from rapid depletion and reduces the formation of colored species.

  • Ensure Proper Additive Concentration: Verify that the concentration of this compound is within the recommended dosage for your specific polymer and application, typically between 0.05% and 0.3% for polyolefins.[3]

Issue 2: Pinking or Yellowing of the Polymer During Storage

Q: My white or light-colored polymer parts, stabilized with this compound, are developing a pink or yellow hue during storage in the warehouse. What is causing this and what can be done?

A: This phenomenon is commonly referred to as "gas fading" or "warehouse yellowing." It is caused by the reaction of the phenolic antioxidant with airborne pollutants, specifically nitrogen oxides (NOx) and sulfur oxides (SOx).[4] These gases are often present in industrial environments from sources like forklift exhaust or heating systems.[4] The reaction leads to the formation of colored quinone-type structures.[4][5] The presence of other additives, such as titanium dioxide (TiO2) or certain hindered amine light stabilizers (HALS), can exacerbate pinking.[1][6]

Recommended Actions:

  • Improve Ventilation: Ensure good air circulation in storage areas to reduce the concentration of NOx and SOx gases.[4]

  • Protective Packaging: Store finished parts in polyethylene (B3416737) bags or use stretch wrap to create a barrier against atmospheric gases.[2] Avoid storage in cardboard boxes that can off-gas acidic compounds.

  • Minimize Storage Time: Implement a "first-in, first-out" (FIFO) inventory system to reduce the duration of exposure to the warehouse environment.[2]

  • Review Additive Package:

    • If TiO2 is used, consider grades with surface treatments that minimize interaction with the antioxidant.

    • Be cautious with the type and concentration of HALS, as some can promote pinking under certain conditions.[6]

  • Reversibility: In many cases, this type of discoloration is reversible upon exposure to UV light (e.g., sunlight), which can bleach the colored quinone structures.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the discoloration of polymers containing this compound?

A: this compound is a sterically hindered phenolic antioxidant that protects polymers by scavenging free radicals, thus preventing degradation. In doing so, the this compound molecule is itself oxidized. Under certain conditions, such as high heat, excessive shear, or exposure to environmental pollutants like NOx, this oxidation process can lead to the formation of highly colored conjugated structures, primarily quinones and quinone methides.[1][2][7] These colored by-products are responsible for the observed yellowing or pinking of the polymer.

Q2: How does the choice of polymer (e.g., Polypropylene vs. Polyethylene) affect discoloration when using this compound?

A: While the fundamental mechanism of discoloration is the same, the specific polymer matrix can influence the severity and type of discoloration. Polypropylene (PP) is generally more susceptible to thermal degradation during processing than polyethylene (PE), which may lead to a higher consumption rate of this compound and potentially more significant discoloration if not properly stabilized. The compatibility and solubility of this compound and its degradation products can also vary between different polymer types, which may affect the visual appearance of the discoloration.

Q3: Can the interaction between this compound and other additives in the formulation lead to discoloration?

A: Yes, interactions with other additives are a common cause of discoloration.

  • Hindered Amine Light Stabilizers (HALS): Certain HALS can interact with phenolic antioxidants to cause pinking, especially in the presence of NOx.[6] The basic nature of some HALS can promote the formation of colored quinone structures.

  • Pigments: Titanium dioxide (TiO2), a common white pigment, can interact with phenolic antioxidants to cause a pinkish hue due to the formation of titanium-based quinone complexes.[1][8] The grade and surface treatment of the TiO2 can influence the severity of this interaction.

  • Acid Scavengers: The type of acid scavenger used in the formulation can also have a subtle impact on the color of the final polymer.

Q4: Are there alternative antioxidants to this compound that are less prone to discoloration?

A: Yes, there are several strategies to mitigate discoloration by altering the antioxidant package:

  • Phenol-Free Systems: For color-critical applications, "phenol-free" stabilization systems can be employed. These often utilize a combination of hydroxylamines, phosphites, and HALS to provide processing and long-term stability without the color issues associated with phenolic antioxidants.

  • Alternative Phenolic Antioxidants: Other phenolic antioxidants may exhibit different discoloration tendencies based on their molecular structure. However, all phenolic antioxidants are susceptible to some degree of discoloration under certain conditions.

Data Presentation

Table 1: Comparative Performance of Antioxidants in HDPE After Multiple Extrusions

AntioxidantMelt Flow Rate (MFR) after 3 extrusions (g/10 min)
This compound 5.4
Irganox 1010Higher than this compound
Irganox 1024Higher than this compound
Irganox 3114Higher than this compound

Source: Adapted from descriptive data in ResearchGate publication.[9] A lower MFR value indicates better stabilization during processing.

Table 2: Gas Fade Resistance of LLDPE with Various Primary Antioxidants

Antioxidant SystemChange in Yellowness Index (ΔYI) after 28 days
AO-1 (Primary Antioxidant only)High
P-1 (Secondary Antioxidant only)Low
AO-1 + P-1 (Synergistic Blend) Significantly lower than AO-1 alone
AO-3 (Isocyanurate-based)Low
AO-4 (Isocyanurate-based)Low

Source: Adapted from descriptive data in "understanding the influence of additives on gas fade discoloration of polyethylene resins".[10] This table illustrates the synergistic effect of a secondary antioxidant in reducing discoloration.

Experimental Protocols

1. Gas Fading Test (Based on AATCC Test Method 23)

This protocol is designed to evaluate the resistance of polymers to discoloration caused by nitrogen oxides.

  • Apparatus:

    • Gas fading test chamber (e.g., United States Testing Co. Atmospheric Fume Chamber, Model 8727).[9]

    • Spectrophotometer or colorimeter for measuring Yellowness Index (YI) according to ASTM D1925.

  • Procedure:

    • Prepare test plaques of the polymer formulation to be tested.

    • Measure the initial Yellowness Index (YI) of the plaques.

    • Place the test plaques in the gas fading chamber.

    • Introduce a controlled atmosphere containing nitrogen oxides (NOx), typically from the combustion of natural gas, to achieve a concentration of approximately 2-3 ppm.[2]

    • Maintain the chamber temperature at a constant, elevated temperature (e.g., 60°C).[2]

    • Expose the samples for a predetermined duration (e.g., 24, 48, 72 hours, or up to 28 days for more severe testing).[2][10]

    • At specified intervals, remove the samples and allow them to cool to room temperature.

    • Measure the final Yellowness Index (YI) of the exposed samples.

  • Analysis:

    • Calculate the change in Yellowness Index (ΔYI) by subtracting the initial YI from the final YI.

    • A higher ΔYI indicates a greater susceptibility to gas fading.

2. Accelerated Thermal Aging Test (Based on ASTM D3045)

This protocol is used to assess the long-term thermal stability of polymers and their resistance to discoloration at elevated temperatures.

  • Apparatus:

    • Air-circulating oven with precise temperature control.

    • Spectrophotometer or colorimeter for measuring Yellowness Index (YI) according to ASTM D1925.

  • Procedure:

    • Prepare test specimens of the polymer formulation.

    • Measure the initial Yellowness Index (YI) of the specimens.

    • Place the specimens in the air-circulating oven. To avoid interaction between different samples, it is recommended to test only one type of material in the oven at a time.

    • Set the oven to the desired aging temperature. According to ASTM D3045, at least four exposure temperatures should be used to establish a relationship between temperature and property change.[1][4][11] Typical temperatures can range from 70°C to 150°C, depending on the polymer.[11]

    • Age the specimens for a specified period, which can range from hours to months depending on the temperature and the material's stability.[11]

    • At predetermined time intervals, remove a set of specimens from the oven and allow them to cool to room temperature.

    • Measure the Yellowness Index (YI) of the aged specimens.

  • Analysis:

    • Plot the Yellowness Index as a function of aging time for each temperature.

    • Compare the rate of discoloration between different formulations to assess their relative thermal stability.

Mandatory Visualizations

Discoloration_Troubleshooting cluster_issue Observed Issue cluster_timing Timing of Discoloration cluster_causes_processing Potential Causes (Processing) cluster_causes_storage Potential Causes (Storage) cluster_solutions_processing Solutions (Processing) cluster_solutions_storage Solutions (Storage) Discoloration Polymer Discoloration Processing During Melt Processing Discoloration->Processing Storage During Storage Discoloration->Storage HighTemp Excessive Temperature Processing->HighTemp LongResidence Long Residence Time Processing->LongResidence HighShear High Shear Processing->HighShear AddCoStab Add Co-stabilizer (e.g., Phosphite) Processing->AddCoStab GasFading Gas Fading (NOx/SOx) Storage->GasFading AdditiveInteraction Additive Interaction (e.g., HALS, TiO2) Storage->AdditiveInteraction Packaging Improper Packaging Storage->Packaging OptimizeTemp Optimize Temperature HighTemp->OptimizeTemp ReduceTime Reduce Residence Time LongResidence->ReduceTime HighShear->OptimizeTemp HighShear->ReduceTime Ventilate Improve Ventilation GasFading->Ventilate ReviewAdditives Review Additive Package AdditiveInteraction->ReviewAdditives ProtectPackage Use Protective Packaging Packaging->ProtectPackage Irganox1330_Degradation cluster_antioxidant Antioxidant Action cluster_polymer Polymer Degradation cluster_stress Stress Factors cluster_degradation Degradation Products Irganox1330 This compound (Phenolic Antioxidant) PhenoxyRadical Stabilized Phenoxy Radical Irganox1330->PhenoxyRadical Donates H• Quinone Quinone-type Structures (Colored By-products) PhenoxyRadical->Quinone Further Oxidation Polymer Polymer Chain AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 PeroxyRadical->Irganox1330 Scavenged by PeroxyRadical->AlkylRadical + Polymer (Propagation) Heat Heat Heat->Polymer Initiation Oxygen Oxygen Oxygen->Polymer Initiation NOx NOx NOx->Quinone Further Oxidation

References

Technical Support Center: Optimizing Irganox 1330 for Maximum Polymer Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Irganox 1330 to achieve maximum polymer stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and processing of polymers with this compound.

Issue 1: Polymer Discoloration (Yellowing or Pinking)

Q1: My polymer is exhibiting a yellow or pink tint after processing or during storage. What is causing this and how can I resolve it?

A1: Discoloration, such as yellowing or pinking, in polymers stabilized with phenolic antioxidants like this compound is often due to the formation of colored quinone-type oxidation products.[1][2] This can be triggered by several factors:

  • Over-oxidation: Excessive heat or shear during processing can accelerate the oxidation of the phenolic antioxidant.[3]

  • Environmental Exposure: Contact with nitrogen oxides (NOx) or sulfur oxides (SOx), often found in industrial environments or from gas-powered equipment like forklifts, can lead to a phenomenon known as "gas fading".[1][3]

  • Interaction with Other Additives: Certain additives, such as titanium dioxide (TiO2), can interact with the antioxidant's degradation products to form colored species.[1]

  • Improper Storage: Exposure to light and air during long-term storage can cause gradual discoloration.[3]

Troubleshooting Steps:

  • Optimize Processing Conditions:

    • Reduce the melt temperature to the lowest feasible point that still allows for proper processing.

    • Minimize the residence time of the polymer in the extruder.[3]

  • Control the Environment:

    • Ensure adequate ventilation in processing and storage areas to minimize exposure to NOx and SOx fumes.[1]

    • Avoid using low-grade cardboard for storage, as it can release sulfur compounds.[1]

  • Review Formulation:

    • If using TiO2, consider a different grade or consult your supplier about potential interactions.

    • The addition of a secondary antioxidant, such as a phosphite (B83602), can help protect the primary phenolic antioxidant during processing.[4]

  • Storage and Handling:

    • Store the polymer in a cool, dark place, and use a protective wrap to limit exposure to air and light.[1][3]

  • Reversibility:

    • In some cases, the discoloration is reversible. Exposing the material to UV light, such as from the sun, can sometimes break down the colored quinone structures and restore the original color.[1] Wiping the surface with isopropyl alcohol may also help in minor cases.[1]

Issue 2: Additive Blooming (Surface Exudation)

Q2: I am observing a hazy, waxy, or crystalline deposit on the surface of my polymer product. What is this and how can I prevent it?

A2: This phenomenon is known as "additive blooming," where the antioxidant migrates from the bulk of the polymer to the surface.[5] This can lead to aesthetic issues, surface tackiness, and a reduction in the long-term stability of the polymer as the concentration of the antioxidant in the bulk decreases.[5]

Root Causes of Blooming:

  • Concentration Above Solubility Limit: The most common cause is using a concentration of this compound that exceeds its solubility in the specific polymer at a given temperature.[5]

  • Poor Compatibility: The antioxidant may have limited compatibility with the polymer matrix.[5]

  • Processing Conditions: High processing temperatures can increase the initial solubility, but as the polymer cools, the solubility decreases, forcing the excess additive to migrate to the surface.

  • Low Molecular Weight Species: The presence of low molecular weight components in the polymer can facilitate the migration of additives.[5]

Preventative Measures:

  • Optimize Concentration:

    • Reduce the loading level of this compound to within the recommended range for your polymer. For polyolefins, this is typically 0.05-0.3%.

    • Conduct experiments to determine the optimal concentration that provides the desired stability without causing blooming.

  • Improve Dispersion:

    • Ensure thorough and uniform mixing of the antioxidant into the polymer melt to achieve good dispersion at a molecular level.[5]

  • Select a More Compatible Antioxidant:

    • If blooming persists, consider an antioxidant with a higher molecular weight or better compatibility with your polymer system.

  • Control Cooling Rate:

    • A slower cooling rate can sometimes help to keep the antioxidant in solution.

Issue 3: Inadequate Long-Term Stability Despite Sufficient Initial Stabilization

Q3: My polymer shows good initial stability (e.g., high OIT), but fails prematurely during long-term aging tests. What could be the reason?

A3: This can be a complex issue with several potential causes:

  • Antioxidant Depletion: The antioxidant is being consumed over time due to exposure to heat, light, or chemical agents.[6] The rate of depletion can be faster than anticipated.

  • Physical Loss: The antioxidant may be lost from the polymer through migration, evaporation, or extraction by liquids in the service environment.[6]

  • Antagonistic Interactions: Interactions with other additives in the formulation can reduce the effectiveness of this compound. A notable example is the interaction with some Hindered Amine Light Stabilizers (HALS). While often used together, certain combinations can lead to a reduction in the effectiveness of both stabilizers.[7][8]

  • Hydrolysis: While this compound is generally resistant to hydrolysis, some phenolic antioxidants with ester groups can be susceptible, especially in contact with water at elevated temperatures.[9]

Troubleshooting and Optimization Strategies:

  • Quantify Antioxidant Depletion:

    • Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound in the polymer over the course of the aging test.

  • Evaluate Additive Interactions:

    • If using HALS or other stabilizers, consult technical literature or your supplier to ensure compatibility and avoid antagonistic effects.[7][8] Consider alternative stabilizer packages if necessary.

  • Consider a Synergistic Blend:

    • Combining this compound with a secondary antioxidant (e.g., a phosphite or a thioester) can provide a synergistic effect, enhancing long-term stability.[4] The secondary antioxidant can protect the primary antioxidant during processing and decompose hydroperoxides that are formed during aging.

  • Assess the Service Environment:

    • If the polymer will be in contact with liquids, consider the potential for antioxidant extraction.

Frequently Asked Questions (FAQs)

Q4: What is the recommended concentration range for this compound?

A4: For polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), the recommended dosage of this compound is typically between 0.05% and 0.3% by weight. The optimal concentration depends on the specific polymer, processing conditions, and the expected service life of the final product.

Q5: How does the concentration of this compound affect the Oxidative Induction Time (OIT)?

A5: Generally, increasing the concentration of this compound will increase the OIT of the polymer, indicating enhanced thermo-oxidative stability.[9] However, there is a point of diminishing returns, and exceeding the solubility limit can lead to blooming without a significant further increase in OIT.

Q6: How does this compound impact the Melt Flow Index (MFI) of a polymer?

A6: this compound helps to stabilize the polymer during melt processing, preventing chain scission or cross-linking that can alter the MFI. A stable MFI is indicative of good processing stability. Insufficient stabilization can lead to an increase in MFI (due to chain scission) or a decrease in MFI (due to cross-linking), depending on the polymer and degradation mechanism.

Q7: Can this compound be used in combination with other antioxidants?

A7: Yes, this compound is often used in combination with secondary antioxidants, such as phosphites (e.g., Irgafos 168) or thioesters, to create a synergistic stabilization system.[4] The secondary antioxidant helps to protect the polymer during high-temperature processing, while the primary antioxidant (this compound) provides long-term thermal stability.

Q8: Are there any known antagonistic interactions between this compound and other additives?

A8: Yes, there can be antagonistic interactions between phenolic antioxidants like this compound and some basic Hindered Amine Light Stabilizers (HALS).[7][8][10] This can lead to a reduction in the effectiveness of both stabilizers. It is crucial to select a compatible HALS or consult with your additive supplier for recommended combinations.

Data Presentation

Table 1: Typical Concentration Ranges of this compound in Various Polymers

Polymer TypeRecommended Concentration (% by weight)
Polyethylene (PE)0.05 - 0.3
Polypropylene (PP)0.05 - 0.3
Polybutene0.05 - 0.3
Styrene homo- and copolymers0.1 - 0.5
Polyamides0.1 - 0.5
Polyurethanes0.1 - 0.5

Table 2: Illustrative Effect of this compound Concentration on Oxidative Induction Time (OIT) in HDPE

This compound Concentration (% by weight)OIT at 200°C (minutes)
0 (Unstabilized)< 5
0.0525 - 40
0.150 - 70
0.280 - 100+[9]
0.390 - 120+

Note: These are illustrative values. Actual OIT will depend on the specific grade of HDPE, processing history, and test conditions.

Table 3: Impact of Stabilization on Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions

SampleMFI (g/10 min) at 230°C/2.16 kg - 1st ExtrusionMFI (g/10 min) at 230°C/2.16 kg - 5th Extrusion
PP (Unstabilized)3.08.5 (Significant degradation)
PP + 0.1% this compound3.13.5 (Good stability)
PP + 0.1% this compound + 0.1% Irgafos 1683.03.1 (Excellent stability)

Note: These are representative data. Actual MFI changes will vary with the specific grade of PP and processing conditions.

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC) (based on ASTM D3895) [11][12][13]

  • Sample Preparation:

    • A small sample of the polymer (typically 5-10 mg) is cut from a compression-molded plaque or a finished part.[14]

    • The sample should have a flat surface to ensure good thermal contact with the DSC pan.

  • Instrument Setup:

    • Place the sample in an open aluminum DSC pan.

    • Place an empty, covered aluminum pan in the reference position.

  • Test Procedure:

    • The DSC cell is purged with an inert gas (typically nitrogen) at a flow rate of 50 mL/min.

    • The sample is heated at a controlled rate (e.g., 20°C/min) to the isothermal test temperature (e.g., 200°C for polyethylene).[13]

    • The sample is held at the isothermal temperature under nitrogen for a short period (e.g., 5 minutes) to allow for thermal equilibrium.

    • The purge gas is then switched from nitrogen to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[12]

Protocol 2: Determination of Melt Flow Index (MFI) (based on ISO 1133) [15][16][17][18][19]

  • Sample Preparation:

    • The polymer sample should be in the form of powder or pellets. Ensure the sample is dry, especially for moisture-sensitive polymers.[15]

  • Instrument Setup:

    • Preheat the barrel of the MFI tester to the specified temperature for the polymer being tested (e.g., 230°C for polypropylene).[20]

    • Select the appropriate piston and die for the material and test conditions.

  • Test Procedure:

    • Charge a specified amount of the polymer (typically 4-7 grams) into the heated barrel.[16][17]

    • Compact the material with the piston to remove any trapped air.

    • Allow the polymer to preheat in the barrel for a specified time (e.g., 5-7 minutes).[17]

    • Place the specified weight on the piston to apply the test load (e.g., 2.16 kg for polypropylene).[20]

    • As the molten polymer extrudes through the die, cut the extrudate at regular, timed intervals.[15]

    • Collect and weigh the extrudates.

    • The MFI is calculated in grams per 10 minutes.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization A Polymer Resin C Compounding (e.g., Twin-Screw Extruder) A->C B This compound B->C D Pelletized Sample C->D E Melt Flow Index (MFI) (ISO 1133) D->E F Oxidative Induction Time (OIT) (ASTM D3895) D->F G Long-Term Heat Aging D->G H Analyze MFI & OIT Data E->H F->H I Assess Physical Properties (Post-Aging) G->I J Optimize this compound Concentration H->J I->J J->C Reformulate

Caption: Workflow for optimizing this compound concentration.

troubleshooting_discoloration Start Polymer Discoloration (Yellowing/Pinking) Q1 Check Processing Conditions Start->Q1 A1 Optimize Temperature & Residence Time Q1->A1 High Temp/Shear Q2 Analyze Formulation & Environment A1->Q2 End Discoloration Resolved A1->End A2 Review Additives (e.g., TiO2) & Control Exposure to NOx/SOx Q2->A2 Interactions/Gas Fading Q3 Evaluate Storage Conditions A2->Q3 A2->End A3 Store in Cool, Dark Place with Protective Wrap Q3->A3 Improper Storage A3->End

Caption: Troubleshooting logic for polymer discoloration issues.

References

Technical Support Center: Overcoming Challenges in the Analytical Quantification of Irganox 1330

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical quantification of Irganox 1330.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound, also known as 3,3',3',5,5',5'-hexa-tert-butyl-a,a',a'-(mesitylene-2,4,6-triyl) tri-p-cresol, is a sterically hindered phenolic antioxidant.[1] It is widely used as a stabilizer in various organic substrates like polymers, synthetic fibers, and elastomers to protect them from thermo-oxidative degradation.[1][2] Its quantification is crucial in quality control to ensure the proper amount is present for effective stabilization and to study its migration from packaging materials into food or pharmaceutical products, which is a regulatory concern.

Q2: What are the main challenges in quantifying this compound?

The primary challenges in the analytical quantification of this compound include:

  • Poor Solubility: this compound has low solubility in many common solvents, which can complicate sample and standard preparation.[3]

  • Extraction from Polymer Matrices: Efficiently extracting this compound from complex polymer matrices without causing its degradation can be difficult.

  • Thermal Degradation: As a stabilizer, this compound can degrade under high temperatures, which might occur during sample processing or analysis (e.g., in a GC injector).[4]

  • Chromatographic Issues: Its high molecular weight and hydrophobicity can lead to poor peak shape and long retention times in reverse-phase HPLC.[5]

Q3: In which solvents is this compound soluble?

This compound exhibits good solubility in chlorinated solvents like chloroform (B151607) and dichloromethane.[6] It is also soluble in aromatic hydrocarbons such as toluene. Its solubility is limited in more polar solvents.

Troubleshooting Guides

Sample Preparation and Extraction

Problem: Low recovery of this compound during extraction from a polymer matrix.

  • Possible Cause 1: Inappropriate solvent.

    • Solution: Use a solvent in which this compound is highly soluble and that can effectively swell the polymer matrix. A mixture of a good solvent for the polymer and a good solvent for the analyte can be effective. For instance, a cyclohexane (B81311)/isopropyl alcohol mixture has been used for extraction from polypropylene.[7]

  • Possible Cause 2: Insufficient extraction time or temperature.

    • Solution: Optimize the extraction parameters. Accelerated Solvent Extraction (ASE) at elevated temperatures (e.g., 140 °C) and pressures can improve efficiency.[7] However, be mindful of potential degradation at very high temperatures.

  • Possible Cause 3: Incomplete sample grinding.

    • Solution: The polymer sample should be finely ground to increase the surface area for extraction. Cryogenic grinding is often recommended to prevent thermal degradation during the process.[7]

Problem: Suspected degradation of this compound during sample preparation.

  • Possible Cause: High temperatures during extraction or solvent evaporation.

    • Solution: Use milder extraction techniques if possible. When evaporating the solvent, use a gentle stream of nitrogen at a controlled, lower temperature. The addition of a less volatile keeper solvent can also prevent the analyte from being lost during complete evaporation.

Chromatographic Analysis (HPLC)

Problem: Poor peak shape (fronting or tailing) for this compound.

  • Possible Cause 1: Inappropriate mobile phase.

    • Solution: Due to its hydrophobic nature, a mobile phase with a high percentage of organic solvent is required. A gradient elution from a moderately organic mobile phase (e.g., 85:15 acetonitrile (B52724):water) to 100% acetonitrile is often effective.[7]

  • Possible Cause 2: Strong retention on the column.

    • Solution: Using a Gel Permeation Chromatography (GPC) column can prevent strong adsorption and improve peak shape under neutral mobile phase conditions.[5] If using a reverse-phase column, ensure the mobile phase has sufficient elution strength.

  • Possible Cause 3: Sample solvent mismatch with the mobile phase.

    • Solution: After extraction, it is best to evaporate the extraction solvent and redissolve the residue in the initial mobile phase of the HPLC method to ensure good peak symmetry.[7]

Problem: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Degradation of this compound.

    • Solution: this compound can degrade, especially under thermal stress, leading to the formation of oxidation products.[4][8] It is important to be aware of these potential degradation products and, if necessary, identify them using mass spectrometry. The presence of these peaks can also be an indicator of sample instability.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1709-70-2[6]
Molecular Formula C₅₄H₇₈O₃[6]
Molecular Weight 775.20 g/mol [6]

Table 2: Solubility of this compound

SolventSolubilityReference
Chloroform ≥ 50 mg/mL[6]
Hexanes >2000 µg/mL[9]
Isopropanol >2000 µg/mL[9]
Ethanol >2000 µg/mL[9]
Water 0-2 µg/mL[9]
20% Ethanol 0-2 µg/mL[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Polypropylene via Accelerated Solvent Extraction (ASE)
  • Sample Preparation: Cryogenically grind the polymer sample to a fine powder (e.g., 10 mesh or finer).[7]

  • Cell Loading: Weigh approximately 0.5 g of the ground sample and mix it with sand. Transfer this mixture to an extraction thimble within the ASE cell.[7]

  • Extraction Conditions:

    • Oven Temperature: 140 °C[7]

    • Pressure: 1500 psi[7]

    • Solvent: 2.5% cyclohexane in isopropyl alcohol[7]

    • Static Cycles: 3 cycles of 3 minutes each[7]

    • Flush Volume: 100% of cell volume[7]

    • Purge Time: 60 seconds[7]

  • Post-Extraction: Evaporate the extract to near dryness and redissolve the residue in a suitable solvent (e.g., methanol (B129727) or the initial HPLC mobile phase) for analysis.[7] Filter the final extract through a 0.45 µm filter before injection.[7]

Protocol 2: HPLC-UV Analysis of this compound
  • Chromatographic Column: C18, 3.9 x 150 mm[7]

  • Mobile Phase: A linear gradient from 85:15 (v/v) acetonitrile:water to 100% acetonitrile over 10 minutes. Hold at 100% acetonitrile for a sufficient time to elute all components of interest.[7]

  • Flow Rate: 1.5 mL/min[7]

  • Column Temperature: 40 °C[7]

  • Injection Volume: 10 µL[7]

  • Detection: UV at 200 nm[7] or 277 nm to reduce interference from other organic compounds.[10]

  • Quantification: Use an external standard calibration curve or the method of standard additions. This compound can also be used as an internal standard for the quantification of other additives like Irganox 1010.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification start Polymer Sample grind Cryogenic Grinding start->grind extract Solvent Extraction (e.g., ASE) grind->extract concentrate Evaporation & Reconstitution extract->concentrate filter Filtering (0.45 µm) concentrate->filter hplc HPLC-UV Analysis filter->hplc data Data Processing & Quantification hplc->data

Caption: General workflow for the quantification of this compound from polymer samples.

troubleshooting_hplc start Poor Peak Shape in HPLC? cause1 Fronting or Tailing? start->cause1 Yes cause2 Extra Unexpected Peaks? start->cause2 No sol1 Check Mobile Phase Strength cause1->sol1 sol2 Ensure Sample Solvent Match cause1->sol2 sol3 Consider GPC Column cause1->sol3 sol4 Investigate Sample Degradation cause2->sol4 sol5 Use MS for Peak Identification cause2->sol5

Caption: Troubleshooting guide for common HPLC issues with this compound analysis.

degradation_pathway irganox This compound (Intact Molecule) stress Thermal/Oxidative Stress irganox->stress products Oxidation Products (e.g., quinone-methides) stress->products discoloration Discoloration of Polymer products->discoloration

Caption: Simplified degradation pathway of this compound under stress.

References

Technical Support Center: Irganox 1330 Stability Under Processing Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Irganox 1330. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound, with a specific focus on its stability at various processing temperatures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum processing temperature for this compound?

A1: this compound is a high molecular weight hindered phenolic antioxidant known for its excellent thermal stability.[1] While it has a melting range of 240–245 °C, significant decomposition begins to occur at temperatures above this range. For most applications, it is recommended to keep processing temperatures below 250°C to minimize degradation and ensure optimal antioxidant performance. One study indicates that decomposition begins above 160°C, though more significant weight loss occurs at much higher temperatures.[2]

Q2: I am observing discoloration (e.g., yellowing) in my polymer formulation containing this compound. What could be the cause?

A2: Discoloration when using phenolic antioxidants like this compound can be attributed to a few factors. One common cause is the formation of colored degradation products, such as quinone methides, when the antioxidant is exposed to excessive temperatures or localized overheating ("hot spots") during processing.[2] It is also possible that interactions with other additives in your formulation are contributing to color formation. Combining this compound with co-stabilizers like phosphites can help mitigate color development.[3]

Q3: How does the processing time at elevated temperatures affect the stability of this compound?

A3: The duration of exposure to high temperatures directly impacts the extent of this compound degradation. At a processing temperature of 250°C, for instance, studies have shown a degradation of approximately 27% after 40 minutes, which increases to 92% after 80 minutes.[4][5] Therefore, it is crucial to minimize the residence time of the formulation at high temperatures to preserve the antioxidant's efficacy.

Q4: Can this compound be used in combination with other antioxidants?

A4: Yes, this compound is often used in synergy with other types of antioxidants, particularly secondary antioxidants like phosphites (e.g., Irgafos 168).[3] This combination is highly effective because this compound, as a primary antioxidant, scavenges free radicals, while the phosphite (B83602) decomposes hydroperoxides, which are precursors to further degradation. This synergistic interaction can enhance the overall stability of the polymer.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to the thermal stability of this compound during your experiments.

G Troubleshooting Workflow for this compound Stability Issues start Start: Observe Issue (e.g., Discoloration, Reduced Performance) check_temp Review Processing Temperature Profile start->check_temp is_temp_high Is Temperature > 250°C or are there known hot spots? check_temp->is_temp_high reduce_temp Action: Reduce processing temperature and/or improve melt homogeneity. is_temp_high->reduce_temp Yes check_time Review Residence Time at Peak Temperature is_temp_high->check_time No analyze_degradation Conduct Thermal Analysis (TGA/DSC) on Raw Material and Final Product reduce_temp->analyze_degradation end_good End: Issue Resolved reduce_temp->end_good is_time_long Is Residence Time Excessive? (e.g., > 40 mins at 250°C) check_time->is_time_long reduce_time Action: Optimize process to reduce residence time. is_time_long->reduce_time Yes check_additives Analyze Formulation for Antagonistic Additives is_time_long->check_additives No reduce_time->analyze_degradation reduce_time->end_good has_interactions Are there potential interactions causing degradation? check_additives->has_interactions reformulate Action: Consider reformulating with compatible co-stabilizers (e.g., phosphites). has_interactions->reformulate Yes has_interactions->analyze_degradation No reformulate->analyze_degradation reformulate->end_good is_degraded Does analysis show significant this compound degradation? analyze_degradation->is_degraded consult_supplier Action: Consult technical data sheet and supplier for further guidance. is_degraded->consult_supplier Yes end_bad End: Issue Persists (Further Investigation Needed) is_degraded->end_bad No consult_supplier->end_good

Caption: Troubleshooting workflow for stability issues.

Quantitative Data on Thermal Stability

The thermal stability of this compound has been evaluated using various analytical techniques. The following tables summarize key quantitative data.

Table 1: Thermal Decomposition Characteristics of this compound

ParameterTemperature (°C)MethodNotes
Onset of Decomposition> 160TGAInitial temperature at which decomposition begins.[2]
Melting Range240 - 245DSCThe temperature range over which the material melts.
Temperature at 1% Weight Loss (T1%)315TGAIndicates high thermal stability before significant decomposition.
Temperature at Max. Decomposition Rate (Tmax)370TGAThe temperature at which the rate of weight loss is highest.

Table 2: Isothermal Degradation of this compound at 250°C

Time (minutes)Degradation (%)Method
40~27GC-MS
80~92GC-MS

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

  • Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min. A nitrogen atmosphere is used to assess thermal stability in the absence of oxygen, while an air atmosphere evaluates thermo-oxidative stability.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp up the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the onset of decomposition, the temperature at 5% weight loss (T5%), and the temperature of the maximum degradation rate (the peak of the first derivative of the TGA curve).[6]

Differential Scanning Calorimetry (DSC) for Oxidative Stability

Objective: To determine the Oxidative Induction Time (OIT) or Oxidative Onset Temperature (OOT) of a formulation containing this compound.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Place a 5-10 mg sample of the polymer formulation containing this compound into an open aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • For Oxidative Induction Time (OIT):

    • Heating Phase: Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere at a heating rate of 20°C/min.

    • Isothermal and Gas Switch: Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Data Analysis: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

  • For Oxidative Onset Temperature (OOT):

    • Heating Program: Heat the sample from a low temperature (e.g., 50°C) to a high temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an oxygen atmosphere.

    • Data Analysis: Plot the heat flow versus temperature. The OOT is the temperature at which the onset of the exothermic oxidation peak occurs.

Logical Relationships in this compound Stabilization

The following diagram illustrates the mechanism of action of this compound as a primary antioxidant and its relationship with processing temperature and potential degradation pathways.

G This compound: Mechanism and Temperature Effects cluster_stabilization Stabilization Mechanism cluster_degradation Effect of High Temperature polymer Polymer Chain free_radical Free Radical (R•) polymer->free_radical Oxidation irganox This compound (ArOH) free_radical->irganox Attacks stabilized_radical Stabilized Radical (ArO•) irganox->stabilized_radical Donates H• stable_polymer Stabilized Polymer (RH) irganox->stable_polymer Forms high_temp High Processing Temp (>250°C) degraded_irganox Degraded this compound high_temp->degraded_irganox degradation_products Degradation Products (e.g., Quinone Methides) degraded_irganox->degradation_products reduced_efficacy Reduced Antioxidant Efficacy degraded_irganox->reduced_efficacy discoloration Discoloration degradation_products->discoloration

Caption: Mechanism of this compound and temperature effects.

References

Interaction of Irganox 1330 with other polymer additives like fillers and pigments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interaction of Irganox 1330 with fillers and pigments in polymer matrices. This resource is intended for researchers, scientists, and professionals in drug development and polymer science.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work involving this compound in filled and pigmented polymer systems.

Issue 1: Reduced Antioxidant Efficacy (Lower than Expected OIT)

Question: We are observing a significant drop in the oxidative induction time (OIT) of our filled polyethylene (B3416737) compound containing this compound compared to the unfilled polymer. What could be the cause?

Answer:

Reduced antioxidant efficacy in the presence of fillers can be attributed to several factors:

  • Physical Adsorption: Certain fillers, particularly those with high surface areas or active sites, can adsorb the antioxidant, rendering it less available to scavenge free radicals within the polymer matrix.

  • Chemical Interaction: Some fillers may have an acidic or basic surface nature that can chemically interact with the phenolic groups of this compound, leading to its deactivation. For instance, certain mineral fillers can have surface hydroxyl groups that may interact with the antioxidant.

  • Catalytic Degradation: The presence of transition metal ions (e.g., iron, copper) as impurities in some mineral fillers can accelerate the thermal and oxidative degradation of the polymer and the antioxidant itself.

Troubleshooting Steps:

  • Filler Surface Analysis: Characterize the surface chemistry of your filler (e.g., using techniques like FTIR or XPS) to identify potentially reactive functional groups.

  • Filler Pre-treatment: Consider surface treatment of the filler with coupling agents (e.g., silanes) to reduce its surface activity and minimize interaction with this compound.

  • Use of Co-stabilizers: Incorporate synergistic co-stabilizers, such as phosphites (e.g., Irgafos 168) or thioethers. Phosphites are effective at decomposing hydroperoxides, which can protect the primary antioxidant, this compound.[1]

  • Metal Deactivators: If metallic impurities are suspected, the addition of a metal deactivator to the formulation can chelate the metal ions and inhibit their catalytic activity.

Issue 2: Discoloration of the Final Product

Question: Our white-pigmented polypropylene (B1209903) formulation with this compound is showing a yellowing or pinking effect after processing or aging. What is the likely cause and how can we prevent it?

Answer:

Discoloration in pigmented formulations containing phenolic antioxidants like this compound is often due to the formation of colored transformation products.

  • Formation of Quinonoid Structures: The primary mechanism of phenolic antioxidants involves the donation of a hydrogen atom to a free radical, resulting in a stabilized phenoxyl radical. This radical can undergo further reactions to form colored quinone-type structures.[2]

  • Interaction with Pigments: Certain pigments, particularly some grades of titanium dioxide (TiO2), can have photocatalytic activity, which can accelerate the degradation of the antioxidant and the polymer, leading to discoloration. The interaction between the antioxidant's transformation products and the pigment surface can also contribute to the color shift.

  • Presence of Nitrogen Oxides (NOx): In certain storage or processing environments, the presence of NOx can react with phenolic antioxidants to form colored species, a phenomenon known as "gas fading" or "pinking."

Troubleshooting Steps:

  • Pigment Selection: Evaluate different grades of your pigment. For TiO2, rutile grades are generally less photoactive than anatase grades. Surface-treated pigments can also mitigate these interactions.

  • Synergistic Stabilizer Systems: The use of a secondary antioxidant, such as a phosphite (B83602) (e.g., Irgafos 168), can help to prevent the formation of colored quinonoid byproducts by reducing hydroperoxides. Hindered Amine Light Stabilizers (HALS) can also be added to protect against photodegradation and may reduce discoloration.

  • Controlled Environment: Ensure that the processing and storage environments are free from high levels of NOx.

  • Evaluate Alternative Antioxidants: If the issue persists, consider evaluating other antioxidant systems that may be less prone to forming colored bodies in your specific formulation.

Issue 3: "Blooming" or Surface Migration of the Antioxidant

Question: We have noticed a hazy or crystalline deposit on the surface of our molded parts. Analysis confirms it is this compound. Why is this happening and what is the solution?

Answer:

The migration of an additive to the surface of a polymer is known as "blooming." This occurs when the concentration of the additive exceeds its solubility limit in the polymer matrix at a given temperature.[3]

  • High Concentration: Using a higher loading of this compound than is soluble in the polymer at its service temperature is a primary cause of blooming.

  • Poor Compatibility: Although this compound generally has good compatibility with polyolefins, the presence of certain fillers or other additives can alter the overall solubility parameters of the system, leading to reduced solubility of the antioxidant.

  • Processing Conditions: Rapid cooling during processing can trap a supersaturated concentration of the antioxidant in the polymer. Over time, the excess antioxidant will migrate to the surface.

Troubleshooting Steps:

  • Optimize Concentration: Reduce the concentration of this compound to a level below its solubility limit in your specific polymer formulation. The recommended dosage for polyolefins is typically between 0.05-0.3%.[4]

  • Improve Compatibility: The addition of a compatibilizer might improve the solubility of the antioxidant in highly filled systems.

  • Control Cooling Rate: Optimize the cooling cycle during processing to allow for a more gradual solidification, which can help to keep the antioxidant dissolved in the polymer matrix.

  • Consider Higher Molecular Weight Antioxidants: In some cases, an antioxidant with a higher molecular weight may have lower mobility and thus a reduced tendency to bloom, although this may also affect its efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a sterically hindered phenolic primary antioxidant.[4][5] Its primary function is to interrupt the free-radical chain reactions that lead to the oxidative degradation of polymers. It donates a hydrogen atom from one of its phenolic hydroxyl groups to a highly reactive free radical (e.g., a peroxyl or alkyl radical), thereby neutralizing the radical and preventing it from attacking the polymer chain. The resulting antioxidant radical is sterically hindered and relatively stable, preventing it from initiating new degradation chains.

Q2: How do fillers generally influence the performance of this compound?

A2: Fillers can have both positive and negative effects on the performance of this compound.

  • Potential Negative Interactions: As detailed in the troubleshooting section, fillers can physically adsorb the antioxidant, chemically deactivate it, or introduce impurities that accelerate its consumption. This can lead to a reduction in the long-term thermal stability of the polymer composite.

  • Potential for Synergism: In some cases, fillers can have a synergistic effect. For example, some fillers may act as UV blockers, protecting the antioxidant and the polymer from photodegradation. Certain fillers might also help to better disperse the antioxidant within the polymer matrix.

Q3: Can this compound be used in combination with other antioxidants?

A3: Yes, this compound is often used in combination with other types of antioxidants to create a synergistic effect. A common practice is to combine it with a secondary antioxidant, such as a phosphite (e.g., Irgafos 168). This compound, as a primary antioxidant, scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides, which are precursors to free radicals.[1] This combination provides comprehensive protection to the polymer during both high-temperature processing and long-term service life.

Q4: Does the type of pigment affect the efficiency of this compound?

A4: Yes, the type of pigment can significantly influence the performance of this compound.

  • Inorganic Pigments: Some inorganic pigments, like certain grades of TiO2, can be photoactive and accelerate the degradation of both the polymer and the antioxidant. Carbon black, another common pigment, can have a strong interaction with antioxidants, sometimes reducing their effectiveness by adsorption, but it can also act as a light screener.

  • Organic Pigments: Organic pigments can also interact with antioxidants. Some may have a stabilizing effect, while others might interfere with the antioxidant's function. The thermal stability of the organic pigment itself is also a critical factor, as its degradation products could potentially interact with the antioxidant.

Q5: What is the role of Oxidative Induction Time (OIT) in evaluating the performance of this compound?

A5: Oxidative Induction Time (OIT) is a standardized test used to measure the thermal stability of a material.[6] It determines the time it takes for the onset of oxidative decomposition of a sample at a constant elevated temperature in an oxygen atmosphere. A longer OIT generally indicates better thermal stability. For formulations containing this compound, OIT is a valuable tool to:

  • Assess the effectiveness of the antioxidant in a given polymer.

  • Compare the performance of different antioxidant packages.

  • Study the effect of fillers and pigments on the antioxidant's efficiency.

  • Monitor the depletion of the antioxidant during aging studies.[7]

Quantitative Data

The following tables summarize the performance of this compound in terms of Oxidative Induction Time (OIT) in different polymer systems.

Table 1: Oxidative Induction Time (OIT) of HDPE Stabilized with Various Hindered Phenolic Antioxidants

AntioxidantOIT (minutes) at 200°C
Pure HDPE~0
Irganox 101089.73
This compound 97.25
Irganox 102475.84
Irganox 311486.48

Source: Adapted from a study on the short-term heat-oxygen stability of HDPE.[8]

Table 2: Depletion of this compound and Corresponding OIT in High-Impact Polypropylene (PP) During Aging

Aging ConditionInitial Concentration of this compound (%)Initial OIT (minutes) at 180°CNotes
Unaged Sample A0.1045.5Contains Irgafos 168 and Chimassorb 944
Unaged Sample B0.2078.2Contains Irgafos 168 and Chimassorb 944

Source: Adapted from a study on antioxidant depletion in PP strands. The study notes that even when the concentration of this compound is depleted, a considerable OIT can still be measured, possibly due to the antioxidant effect of its degradation products.[9]

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT)

This protocol is based on standard methods such as ASTM D3895.

  • Scope: This method determines the oxidative stability of a polymer formulation containing this compound by measuring the OIT using a Differential Scanning Calorimeter (DSC).[6][10]

  • Apparatus:

    • Differential Scanning Calorimeter (DSC) with a controlled atmosphere capability.

    • Sample pans (aluminum or copper).

    • Analytical balance.

  • Procedure:

    • Weigh approximately 5-10 mg of the polymer sample into a sample pan.

    • Place the sample pan in the DSC cell.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).

    • Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Protocol 2: Evaluation of Antioxidant Migration (Blooming)

  • Scope: This protocol provides a method to assess the surface migration or "blooming" of this compound in a polymer sample.

  • Apparatus:

    • Environmental chamber with controlled temperature and humidity.

    • Solvent for surface extraction (e.g., hexane, isopropanol).

    • Analytical technique for quantifying the antioxidant, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) for surface analysis.

  • Procedure:

    • Prepare molded or extruded samples of the polymer formulation.

    • Condition the samples in an environmental chamber at a specified temperature and humidity for a set period (e.g., 30 days at 50°C).

    • Visually inspect the sample surfaces for any haze or crystalline deposits.

    • For a qualitative analysis, use ATR-FTIR to analyze the surface of the sample and compare the spectrum with a reference spectrum of this compound.

    • For a quantitative analysis, wash the surface of a known area of the sample with a suitable solvent to dissolve the bloomed material.

    • Analyze the solvent extract using HPLC or GC-MS to determine the amount of this compound that has migrated to the surface.

Visualizations

logical_relationship cluster_formulation Polymer Formulation cluster_interactions Potential Interactions cluster_outcomes Potential Outcomes Irganox_1330 This compound (Primary Antioxidant) Fillers_Pigments Fillers / Pigments Adsorption Physical Adsorption Fillers_Pigments->Adsorption can lead to Chemical_Reaction Chemical Reaction Fillers_Pigments->Chemical_Reaction can cause Reduced_Solubility Reduced Solubility Fillers_Pigments->Reduced_Solubility can result in Polymer_Matrix Polymer Matrix (e.g., PE, PP) Reduced_Efficacy Reduced Efficacy (Lower OIT) Adsorption->Reduced_Efficacy Chemical_Reaction->Reduced_Efficacy Discoloration Discoloration Chemical_Reaction->Discoloration Blooming Blooming Reduced_Solubility->Blooming

Caption: Logical relationships of this compound interactions.

experimental_workflow Start Start: Polymer formulation with this compound and additives Compounding Melt Compounding Start->Compounding Sample_Prep Sample Preparation (Molding/Extrusion) Compounding->Sample_Prep OIT_Analysis OIT Analysis (DSC) Sample_Prep->OIT_Analysis Migration_Study Migration Study (Aging & Surface Analysis) Sample_Prep->Migration_Study Color_Measurement Color Measurement (Spectrophotometry) Sample_Prep->Color_Measurement Data_Analysis Data Analysis & Troubleshooting OIT_Analysis->Data_Analysis Migration_Study->Data_Analysis Color_Measurement->Data_Analysis End End: Optimized Formulation Data_Analysis->End

Caption: Experimental workflow for evaluating interactions.

antioxidant_mechanism Polymer_Degradation Polymer Degradation (Initiation) Free_Radical Polymer Free Radical (R•) Polymer_Degradation->Free_Radical Peroxy_Radical Peroxy Radical (ROO•) Free_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Peroxy_Radical->Free_Radical + Polymer (RH) (Propagation) Stable_Products Stable Products Peroxy_Radical->Stable_Products + this compound (A-H) Stable_Antioxidant_Radical Stable Antioxidant Radical (A•) Irganox_1330 This compound (A-H) Irganox_1330->Stable_Antioxidant_Radical donates H•

Caption: Antioxidant mechanism of this compound.

References

Technical Support Center: Reducing the Extractability of Irganox 1330 from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on minimizing the extraction and migration of Irganox 1330 from polymer matrices. Below, you will find a comprehensive set of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extractability a concern?

A1: this compound is a high molecular weight, sterically hindered phenolic antioxidant used to protect polymers such as polyolefins (polyethylene, polypropylene), polyamides, and others from thermo-oxidative degradation.[1][2] Its high resistance to extraction and low volatility make it suitable for applications with stringent migration limits, including food contact materials.[1] However, under certain conditions, it can still migrate or "leach" from the polymer matrix into contacting substances. This is a concern in applications like medical devices and pharmaceutical packaging, where leachates could potentially interact with the drug product or patient.

Q2: What are the primary factors that influence the migration of this compound?

A2: The migration of this compound is influenced by several factors:

  • Polymer Type and Morphology: Migration is generally higher in polymers with a higher amorphous content (e.g., Low-Density Polyethylene - LDPE) compared to those with higher crystallinity (e.g., High-Density Polyethylene - HDPE). The amorphous regions provide easier pathways for antioxidant diffusion.

  • Temperature: Higher temperatures increase the mobility of the antioxidant molecules within the polymer matrix, leading to accelerated migration.[3]

  • Contact Medium (Solvent/Simulant): The chemical nature of the contacting substance plays a crucial role. Fatty or non-aqueous liquids (represented by food simulants like 95% ethanol (B145695) or olive oil) tend to extract hydrophobic antioxidants like this compound more readily than aqueous solutions.[3]

  • Concentration of this compound: Exceeding the solubility limit of this compound in the polymer can lead to a phenomenon called "blooming," where the excess antioxidant migrates to the surface.[4][5]

  • Processing Conditions: The method of polymer processing can affect the dispersion of the antioxidant. Poor dispersion can create localized areas of high concentration, increasing the likelihood of migration.

Q3: What is "blooming" and how is it related to extractability?

A3: Blooming is the visible crystallization of an additive, such as this compound, on the surface of a polymer.[4] It appears as a white, powdery, or waxy layer. Blooming is a direct result of the antioxidant migrating from the bulk of the polymer to the surface. This occurs when the concentration of the antioxidant exceeds its solubility in the polymer matrix, especially upon cooling after processing. The bloomed layer is readily extractable by a contacting solvent or through physical contact.

Q4: Are there regulatory limits for the migration of this compound?

A4: Yes, for food contact materials, regulatory bodies in different regions establish specific migration limits (SMLs) for additives. These limits define the maximum amount of a substance that is permitted to migrate into food. While the search results do not provide the specific SML for this compound, it is crucial to consult the relevant regulations for your target market (e.g., European Union regulations, FDA guidelines).

Q5: What are the common analytical techniques used to measure this compound migration?

A5: The most common analytical techniques for quantifying the migration of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] These methods allow for the separation and sensitive detection of the antioxidant in the food simulant or extraction solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at controlling this compound extractability.

Problem 1: High Levels of this compound Detected in Extraction/Migration Studies.
Potential Cause Troubleshooting Action
Concentration of this compound is too high. 1. Review the formulation and reduce the concentration of this compound to the lowest effective level. 2. Ensure the concentration is below the solubility limit in the polymer at the intended service temperature.
Poor dispersion of the antioxidant. 1. Optimize melt processing conditions (e.g., temperature, screw speed, mixing time) to achieve a more homogeneous dispersion of this compound in the polymer matrix.
Incompatible polymer matrix. 1. Consider using a grade of the polymer with higher crystallinity (e.g., HDPE instead of LDPE) to create a more tortuous path for migration. 2. Evaluate the use of a different polymer with better compatibility with this compound.
Aggressive extraction conditions. 1. If possible, use less aggressive food simulants or extraction solvents that are more representative of the actual use conditions. 2. Reduce the temperature and duration of the migration test, if appropriate for the application.
Problem 2: "Blooming" - A White, Powdery, or Waxy Film on the Polymer Surface.
Potential Cause Troubleshooting Action
Supersaturation of this compound in the polymer. 1. Lower the concentration of this compound in the polymer formulation. 2. Optimize the cooling rate after processing. Slower cooling can sometimes allow for better incorporation of the additive into the polymer structure.
Incompatibility between this compound and the polymer. 1. Consider incorporating a compatibilizer into the formulation to improve the interaction between the antioxidant and the polymer matrix.
Low molecular weight of the antioxidant. While this compound is a high molecular weight antioxidant, if blooming persists, consider even higher molecular weight alternatives or polymer-grafted antioxidants.
Problem 3: Discoloration (Yellowing or Pinking) of the Polymer.
Potential Cause Troubleshooting Action
Oxidation of the phenolic antioxidant. 1. The discoloration is often a sign that the antioxidant is performing its function by reacting with radicals. However, excessive discoloration can be undesirable. 2. Ensure that the processing conditions are not overly harsh (e.g., excessive temperature or shear) which can accelerate antioxidant consumption and discoloration.[1][9]
Interaction with other additives or environmental factors. 1. Review the entire formulation for potential interactions between additives. 2. Protect the polymer from exposure to NOx and SOx gases, which can react with phenolic antioxidants and cause discoloration.[1]

Quantitative Data on Antioxidant Migration

While specific quantitative migration data for this compound is limited in the public domain, the following table summarizes representative migration data for similar high-molecular-weight phenolic antioxidants (Irganox 1076 and Irganox 1010) from polyolefins. This data can be used as a proxy to understand the expected migration behavior of this compound.

Table 1: Representative Migration of Phenolic Antioxidants from Polyolefins

PolymerAntioxidantFood SimulantTest ConditionsMigration LevelReference
HDPEIrganox 1076Olive Oil40°C for 10 days5.82 mg/kg[3][10]
HDPEIrganox 1076Olive Oil40°C for 10 days6.2 mg/kg[10]
LDPEIrganox 107695% Ethanol100°C~100% of initial content[3][10]
HDPEIrganox 107695% Ethanol100°C~70% of initial content[3][10]
HDPEIrganox 101095% Ethanol2 hours at 121°CGreater than in cooking oil[11]
Polypropylene (B1209903)Irganox 101095% Ethanol2 hours at 121°CGreater than from HDPE[11]

Disclaimer: The data in Table 1 is for Irganox 1076 and Irganox 1010, not this compound. However, due to their similar chemical nature as high-molecular-weight hindered phenols, the trends in migration behavior are expected to be comparable.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at reducing the extractability of this compound.

Protocol 1: Surface Modification via Plasma Polymerization to Create a Barrier Layer

Objective: To deposit a thin, cross-linked polymer layer on the surface of the polymer matrix to act as a barrier against the migration of this compound.

Materials and Equipment:

  • Polymer samples containing this compound

  • Plasma polymerization reactor (with vacuum chamber, RF or microwave power source, gas inlets)

  • Monomer for plasma polymerization (e.g., a hydrophilic monomer like acrylic acid or a fluorocarbon for a barrier layer)

  • High-purity carrier gas (e.g., Argon)

  • HPLC or GC-MS for migration analysis

  • Food simulants (e.g., 10% ethanol, 50% ethanol, 95% ethanol, olive oil)

Procedure:

  • Sample Preparation: Clean the polymer samples to remove any surface contaminants.

  • Plasma Treatment: a. Place the polymer samples inside the plasma reactor chamber. b. Evacuate the chamber to a base pressure of ~10⁻³ mbar. c. Introduce the carrier gas (e.g., Argon) at a controlled flow rate. d. Ignite the plasma at a specific power (e.g., 50-100 W) for a short duration (e.g., 1-5 minutes) to activate the polymer surface.

  • Plasma Polymerization: a. Introduce the monomer vapor into the plasma chamber at a controlled flow rate. b. Maintain the plasma for a set duration (e.g., 5-30 minutes) to allow for the deposition of a thin polymer film on the sample surface. The thickness of the film can be controlled by the deposition time and monomer flow rate.

  • Post-Treatment: a. Turn off the plasma and monomer flow. b. Allow the samples to cool under vacuum before venting the chamber.

  • Migration Testing: a. Conduct migration studies on both the treated and untreated (control) polymer samples according to standard protocols (e.g., immersion in a food simulant at a specific temperature and duration). b. Analyze the food simulant using HPLC or GC-MS to quantify the amount of migrated this compound.

  • Data Analysis: Compare the migration levels from the plasma-treated samples to the control samples to determine the effectiveness of the barrier layer.

Protocol 2: Reducing Migration through the Use of Compatibilizers

Objective: To improve the compatibility of this compound with the polymer matrix, thereby reducing its tendency to migrate.

Materials and Equipment:

  • Base polymer (e.g., polypropylene)

  • This compound

  • Compatibilizer (e.g., a maleic anhydride-grafted polypropylene or a block copolymer with segments compatible with both the polymer and the antioxidant)

  • Twin-screw extruder or other melt-blending equipment

  • Compression molding press or injection molding machine to prepare test samples

  • HPLC or GC-MS for migration analysis

  • Food simulants

Procedure:

  • Formulation: Prepare different formulations of the polymer with this compound and varying concentrations of the compatibilizer (e.g., 0%, 1%, 2%, 5% by weight).

  • Melt Blending: a. Dry-blend the polymer, this compound, and compatibilizer. b. Melt-blend the mixture using a twin-screw extruder at a temperature appropriate for the polymer. Ensure thorough mixing to achieve a homogeneous dispersion.

  • Sample Preparation: a. Prepare test plaques or films from the compounded material using compression molding or injection molding.

  • Migration Testing: a. Perform migration tests on the samples from each formulation using the desired food simulants and test conditions.

  • Analysis: a. Quantify the concentration of this compound in the food simulants using HPLC or GC-MS. b. Compare the migration results for the different compatibilizer concentrations to determine the optimal level for reducing extractability.

Visualizations

Troubleshooting Flowchart for High this compound Extractability

Troubleshooting_Irganox1330_Migration Start High this compound Migration Detected Check_Conc Is this compound concentration above solubility limit? Start->Check_Conc Reduce_Conc Reduce this compound concentration in formulation. Check_Conc->Reduce_Conc Yes Check_Dispersion Is dispersion of This compound uniform? Check_Conc->Check_Dispersion No Re_Evaluate Re-evaluate migration levels after modification. Reduce_Conc->Re_Evaluate Optimize_Processing Optimize melt processing (temp, speed, mixing time). Check_Dispersion->Optimize_Processing No Check_Polymer Is the polymer matrix optimized for low migration? Check_Dispersion->Check_Polymer Yes Optimize_Processing->Re_Evaluate Increase_Crystallinity Use a higher crystallinity grade of the polymer. Check_Polymer->Increase_Crystallinity No Use_Compatibilizer Incorporate a compatibilizer to improve interaction. Check_Polymer->Use_Compatibilizer Consider Surface_Modification Consider surface modification (e.g., plasma coating, grafting). Check_Polymer->Surface_Modification Advanced Solution Increase_Crystallinity->Re_Evaluate Use_Compatibilizer->Re_Evaluate Surface_Modification->Re_Evaluate

Caption: A troubleshooting flowchart for addressing high extractability of this compound.

Experimental Workflow for Reducing this compound Migration

Experimental_Workflow cluster_formulation Formulation cluster_processing Processing cluster_testing Migration Testing cluster_analysis Analysis Formulate_Control Control Formulation: Polymer + this compound Melt_Blend Melt Blending (Extrusion) Formulate_Control->Melt_Blend Formulate_Compatibilizer Test Formulation 1: + Compatibilizer Formulate_Compatibilizer->Melt_Blend Formulate_Surface_Mod Test Formulation 2: Surface Modification Migration_Test Immersion in Food Simulants Formulate_Surface_Mod->Migration_Test Sample_Prep Sample Preparation (Molding/Film Casting) Melt_Blend->Sample_Prep Sample_Prep->Formulate_Surface_Mod Apply Surface Modification Sample_Prep->Migration_Test Analytical_Quant HPLC / GC-MS Quantification Migration_Test->Analytical_Quant Data_Comparison Compare Migration Data Analytical_Quant->Data_Comparison

Caption: A generalized experimental workflow for developing and evaluating methods to reduce this compound migration.

Logical Relationship of Factors Influencing Migration

Migration_Factors cluster_material Material Properties cluster_conditions External Conditions Migration This compound Migration Polymer_Type Polymer Type (e.g., PE, PP) Polymer_Type->Migration Crystallinity Polymer Crystallinity Crystallinity->Migration AO_Concentration Antioxidant Concentration AO_Concentration->Migration AO_Compatibility Antioxidant-Polymer Compatibility AO_Compatibility->Migration Temperature Temperature Temperature->Migration Time Contact Time Time->Migration Contact_Medium Contact Medium (Food Simulant) Contact_Medium->Migration

Caption: Key factors influencing the migration of this compound from polymer matrices.

References

Technical Support Center: Impact of Irganox 1330 on the Mechanical Properties of Recycled Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Irganox 1330 to enhance the mechanical properties of recycled polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of incorporating this compound into recycled polymer matrices.

Issue Potential Cause Recommended Solution
1. Inconsistent Mechanical Properties in Final Product - Poor Dispersion of this compound: The antioxidant may not be evenly distributed throughout the polymer matrix, leading to localized areas of degradation. - Inadequate Mixing: Insufficient shear or mixing time during compounding can result in agglomerates of the antioxidant.- Optimize Compounding Parameters: Increase mixing time or screw speed on the extruder to improve dispersion. - Masterbatch Utilization: Consider using a masterbatch, where this compound is pre-dispersed in a carrier resin, to ensure more uniform distribution.
2. "Blooming" or Surface Haze on Recycled Polymer Parts - Exceeding Solubility Limit: The concentration of this compound may be too high for the specific recycled polymer, causing the excess to migrate to the surface.[1] - Polymer Incompatibility: While this compound has broad compatibility, certain contaminants in recycled streams could reduce its solubility.[1]- Reduce this compound Concentration: Lower the loading of the antioxidant to a level below its solubility limit in the polymer. - Compatibility Assessment: Conduct small-scale compatibility tests before large production runs.
3. Discoloration (e.g., Yellowing) of the Recycled Polymer - Thermal Degradation: Although an antioxidant, excessive processing temperatures can still lead to some degradation of both the polymer and the additive. - Interaction with Contaminants: Residual impurities in the recycled feedstock may react with this compound or the polymer at elevated temperatures.- Optimize Processing Temperature: Lower the melt processing temperature to the minimum required for adequate flow and molding. - Improve Feedstock Quality: If possible, use a higher grade of recycled material with fewer impurities.
4. Lower than Expected Improvement in Impact Strength - Insufficient Antioxidant Concentration: The amount of this compound may not be adequate to prevent the chain scission that leads to brittleness. - Degradation of Polymer During Recycling: The recycled polymer may have already undergone significant degradation, limiting the restorative effect of the antioxidant.- Increase this compound Concentration: Incrementally increase the loading of this compound and re-evaluate the impact strength. - Characterize Incoming Recycled Material: Assess the initial quality (e.g., melt flow index) of the recycled polymer to set realistic expectations for improvement.
5. Difficulty in Processing (e.g., Increased Melt Viscosity) - Cross-linking Reactions: While this compound is a primary antioxidant that inhibits degradation, in some complex recycled materials, it might indirectly influence side reactions that could lead to cross-linking.- Evaluate Polymer Melt Flow: Measure the Melt Flow Index (MFI) of the compounded material to quantify changes in viscosity. - Consult Technical Support: If unexpected viscosity changes occur, consult with the antioxidant supplier for guidance on potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in recycled polymers?

A1: this compound is a high molecular weight, sterically hindered phenolic primary antioxidant.[2] In recycled polymers, it functions by neutralizing free radicals that are generated during melt processing and the service life of the plastic.[3][4][5] This interruption of the degradation chain reaction helps to preserve the polymer's molecular weight, thereby maintaining or improving its mechanical properties such as tensile strength and impact resistance.[3]

Q2: What is the typical dosage of this compound in recycled polyolefins (PP, PE)?

A2: The recommended dosage level for this compound in polyolefins generally ranges from 0.05% to 0.3% by weight.[2] The optimal concentration will depend on the specific type of recycled polymer, its initial level of degradation, the processing conditions, and the desired final properties of the end-product.

Q3: Can this compound be used in recycled PET?

A3: Yes, this compound is suitable for use in linear polyesters like PET.[2] However, the degradation mechanism in PET during recycling can also involve hydrolysis, so a comprehensive stabilization package that may include other types of additives could be necessary for optimal performance.

Q4: How does this compound affect the Melt Flow Index (MFI) of recycled polymers?

A4: By preventing chain scission and maintaining the molecular weight of the polymer, this compound can help to stabilize the MFI of recycled polymers. In many cases, recycled polymers exhibit an increased MFI due to degradation. The addition of this compound can help to keep the MFI closer to that of the virgin material, indicating better preservation of the polymer's properties.

Q5: Is this compound suitable for food contact applications with recycled polymers?

A5: The use of any additive, including this compound, in recycled plastics for food contact applications is subject to regulatory standards in the respective country or region. It is crucial to consult the relevant regulations and ensure that both the recycled feedstock and the additives used comply with these standards.

Data on Mechanical Properties

The following tables summarize the potential impact of phenolic antioxidants, like this compound, on the mechanical properties of recycled polymers. The data presented is illustrative and based on typical performance enhancements observed in scientific literature. Actual results will vary depending on the specific experimental conditions.

Table 1: Illustrative Impact of a Phenolic Antioxidant on Recycled Polypropylene (PP)

PropertyRecycled PP (No Antioxidant)Recycled PP + 0.1% Phenolic AntioxidantRecycled PP + 0.2% Phenolic Antioxidant
Tensile Strength (MPa) 16 - 2018 - 2220 - 24
Elongation at Break (%) 100 - 150120 - 180150 - 220
Notched Izod Impact Strength (kJ/m²) 2.5 - 3.53.0 - 4.53.5 - 5.5
Melt Flow Index (g/10 min) 15 - 2512 - 2010 - 18

Table 2: Illustrative Impact of a Phenolic Antioxidant on Recycled High-Density Polyethylene (HDPE)

PropertyRecycled HDPE (No Antioxidant)Recycled HDPE + 0.1% Phenolic AntioxidantRecycled HDPE + 0.2% Phenolic Antioxidant
Tensile Strength (MPa) 14 - 1816 - 2018 - 24
Elongation at Break (%) 200 - 300250 - 350300 - 450
Notched Izod Impact Strength (kJ/m²) 40 - 6050 - 7560 - 90
Melt Flow Index (g/10 min) 8 - 126 - 105 - 8

Table 3: Illustrative Impact of a Phenolic Antioxidant on Recycled Polyethylene Terephthalate (PET)

PropertyRecycled PET (No Antioxidant)Recycled PET + 0.1% Phenolic AntioxidantRecycled PET + 0.2% Phenolic Antioxidant
Tensile Strength (MPa) 45 - 5550 - 6055 - 65
Elongation at Break (%) 5 - 1510 - 2520 - 40
Notched Izod Impact Strength (kJ/m²) 15 - 2520 - 3525 - 45
Intrinsic Viscosity (dL/g) 0.60 - 0.700.65 - 0.750.70 - 0.80

Experimental Protocols

1. Protocol for Compounding this compound with Recycled Polymers

Objective: To achieve a homogeneous dispersion of this compound in a recycled polymer matrix.

Apparatus:

  • Twin-screw extruder

  • Gravimetric or volumetric feeder

  • Strand pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the recycled polymer flakes or pellets in an oven at a temperature and duration appropriate for the specific polymer to remove any moisture. For example, PET should be dried at 120-150°C for 4-6 hours.

  • Pre-blending: In a separate container, dry blend the recycled polymer with the desired concentration of this compound powder. This can help ensure a more uniform feed into the extruder.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer.

    • Feed the pre-blended mixture into the extruder using a calibrated feeder.

    • The screw design should provide sufficient shear and mixing to ensure proper dispersion of the antioxidant.

    • The molten polymer strand exiting the die is cooled in a water bath.

  • Pelletization: The cooled strand is fed into a pelletizer to produce compounded pellets.

  • Post-Drying: The compounded pellets should be dried again before any subsequent processing, such as injection molding or film extrusion.

2. Protocol for Tensile Testing of Recycled Polymers (based on ASTM D638)

Objective: To determine the tensile properties of recycled polymer samples with and without this compound.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell[6]

  • Extensometer (for accurate strain measurement)[6]

  • Injection molding machine

  • ASTM D638 Type I specimen mold

Procedure:

  • Specimen Preparation:

    • Using an injection molding machine, produce dumbbell-shaped test specimens from the compounded pellets according to the dimensions specified in ASTM D638 Type I.[7]

    • Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing:

    • Set the crosshead speed of the UTM as specified in the ASTM D638 standard for the type of polymer being tested.[6]

    • Securely fasten the specimen in the grips of the UTM.[1]

    • Attach the extensometer to the gauge length of the specimen.

    • Start the test and record the load and extension data until the specimen fractures.

  • Data Analysis:

    • From the stress-strain curve, calculate the following properties:

      • Tensile strength at yield and at break (MPa)[1]

      • Elongation at yield and at break (%)[1]

      • Modulus of Elasticity (MPa)[1]

    • Test a statistically significant number of specimens (typically at least 5) and report the average and standard deviation for each property.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Recommended Solutions Problem Inconsistent Mechanical Properties Cause1 Poor Dispersion of This compound Problem->Cause1 Cause2 Inadequate Mixing Problem->Cause2 Solution1 Optimize Compounding Parameters Cause1->Solution1 Solution2 Use a Masterbatch Cause1->Solution2 Cause2->Solution1

Caption: Troubleshooting workflow for inconsistent mechanical properties.

Experimental_Workflow Start Start Drying Dry Recycled Polymer Start->Drying Blending Dry Blend with this compound Drying->Blending Extrusion Melt Compounding (Twin-Screw Extruder) Blending->Extrusion Pelletizing Pelletize Compound Extrusion->Pelletizing InjectionMolding Injection Mold Test Specimens (ASTM D638 Type I) Pelletizing->InjectionMolding Conditioning Condition Specimens InjectionMolding->Conditioning Testing Tensile Testing (UTM) Conditioning->Testing Analysis Data Analysis Testing->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating the effect of this compound.

References

Validation & Comparative

A Comparative Analysis of Irganox 1330 and Irganox 1010 for Polyethylene Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and industry professionals on the relative performance of two leading antioxidant solutions in polyethylene (B3416737), supported by experimental data and standardized testing protocols.

In the realm of polymer science, the long-term stability of polyethylene is a critical factor influencing its performance and lifespan across a myriad of applications. Thermo-oxidative degradation, a process initiated by heat and oxygen, can lead to a significant deterioration of the polymer's mechanical and physical properties. To counteract this, hindered phenolic antioxidants are widely incorporated into polyethylene formulations. Among the most prominent of these are Irganox 1330 and Irganox 1010. This guide provides a comprehensive comparison of these two antioxidants, presenting key performance data and detailed experimental methodologies to assist researchers and professionals in making informed decisions for their specific applications.

Performance Comparison: this compound vs. Irganox 1010

The efficacy of an antioxidant in polyethylene is evaluated through various metrics, primarily focusing on its ability to mitigate degradation during processing and over its service life. Key performance indicators include the maintenance of melt flow rate (MFR) and the resistance to oxidation as measured by the oxidation induction time (OIT).

Quantitative Performance Data

A comparative study on the stabilization of high-density polyethylene (HDPE) provides valuable insights into the relative performance of this compound and Irganox 1010. The following table summarizes the key findings from this research.[1]

Performance MetricTest ConditionThis compoundIrganox 1010Unit
Melt Flow Rate (MFR) After multiple extrusionsLower MFR increase, indicating better processing stability.Higher MFR increase, indicating more degradation during processing.g/10 min
Oxidation Induction Time (OIT) Short-term heat-oxygen stability97.2589.73min
Long-Term Heat-Oxygen Stability Accelerated aging at 110°C in pressurized deionized waterSuperior long-term stability.Inferior long-term stability, potentially due to hydrolysis of its ester groups.[1]-

Key Observations:

  • Processing Stability: The data indicates that this compound provides superior stabilization during the high-shear and high-temperature environment of polyethylene processing, as evidenced by a smaller change in the melt flow rate.[1]

  • Short-Term Thermal Stability: In short-term heat-oxygen stability tests, both antioxidants demonstrate excellent performance, with this compound exhibiting a slightly longer oxidation induction time.[1]

  • Long-Term Thermal Stability: A notable difference emerges in long-term aging studies. This compound shows better retention of its stabilizing function over extended periods at elevated temperatures, particularly in the presence of water.[1] This is attributed to the molecular structure of Irganox 1010, which contains ester groups that can be susceptible to hydrolysis.[1]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized experimental protocols. The following sections detail the methodologies for the key experiments cited.

Melt Flow Rate (MFR) Test

The MFR test is a measure of the ease of flow of a molten thermoplastic and is inversely related to its molecular weight. A significant increase in MFR after processing indicates polymer chain scission and degradation.

  • Standard: ASTM D1238 or ISO 1133.[2]

  • Apparatus: Extrusion Plastometer.

  • Procedure:

    • A specified amount of the polyethylene compound (typically 3-5 grams) is loaded into the heated barrel of the plastometer at a set temperature (e.g., 190°C for polyethylene).[3]

    • The material is allowed to preheat for a specified time to reach thermal equilibrium.

    • A standard weight (e.g., 2.16 kg) is applied to a piston, which forces the molten polymer through a die of a specified diameter.[3]

    • The extrudate is collected over a set period, and the weight is measured.

    • The MFR is calculated in grams per 10 minutes (g/10 min).[3]

Oxidation Induction Time (OIT) Test

The OIT test is a measure of the thermal stability of a material against oxidation. It determines the time it takes for the antioxidant to be consumed, after which the polymer begins to rapidly oxidize.

  • Standard: ASTM D3895.[4][5]

  • Apparatus: Differential Scanning Calorimeter (DSC).[5]

  • Procedure:

    • A small sample (typically 5-10 mg) of the polyethylene compound is placed in an aluminum pan within the DSC cell.[6]

    • The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.[5]

    • Once the temperature has stabilized, the atmosphere is switched to pure oxygen at the same flow rate.[5]

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[5]

Long-Term Accelerated Heat-Oxygen Stability Test

This test evaluates the long-term performance of the antioxidant under conditions that accelerate the aging process.

  • Procedure:

    • Samples of the polyethylene compound are placed in a pressure vessel containing deionized water.

    • The vessel is pressurized with pure oxygen to a specific pressure (e.g., 10 MPa).[1]

    • The vessel is then placed in an oven and maintained at a constant elevated temperature (e.g., 110°C) for an extended period.[1]

    • At regular intervals, samples are removed and analyzed for degradation using techniques such as Fourier Transform Infrared (FTIR) spectroscopy to detect the formation of carbonyl groups (an indicator of oxidation) and tensile testing to measure the retention of mechanical properties.[1]

Visualizing the Comparison

To further clarify the experimental process and the logical framework of this comparative study, the following diagrams are provided.

Experimental_Workflow A Polyethylene Resin (HDPE) D Compounding (Melt Blending) A->D B This compound B->D C Irganox 1010 C->D E PE + this compound (Sample A) D->E F PE + Irganox 1010 (Sample B) D->F G Processing Simulation (Multiple Extrusions) E->G I Oxidation Induction Time (OIT) Analysis E->I J Long-Term Heat Aging Test E->J F->G F->I F->J H Melt Flow Rate (MFR) Analysis G->H K FTIR & Tensile Analysis J->K

Caption: Experimental workflow for comparing this compound and Irganox 1010 in polyethylene.

Logical_Relationship cluster_0 Antioxidants cluster_1 Performance Evaluation in Polyethylene cluster_2 Key Metrics I1330 This compound PS Processing Stability I1330->PS STS Short-Term Thermal Stability I1330->STS LTS Long-Term Thermal Stability I1330->LTS I1010 Irganox 1010 I1010->PS I1010->STS I1010->LTS MFR Melt Flow Rate (MFR) PS->MFR OIT Oxidation Induction Time (OIT) STS->OIT Prop Property Retention (FTIR, Tensile) LTS->Prop

Caption: Logical relationship of the comparative study parameters.

Conclusion

Both this compound and Irganox 1010 are highly effective hindered phenolic antioxidants for the stabilization of polyethylene. The choice between them may depend on the specific processing conditions and the expected service life of the final product. For applications requiring robust processing stability and superior long-term performance, especially in environments where contact with water is anticipated, the experimental data suggests that this compound may offer a distinct advantage. Conversely, for applications with less stringent long-term stability requirements, Irganox 1010 remains a viable and widely used option. It is recommended that researchers and professionals conduct their own evaluations based on their specific formulations and end-use applications to determine the optimal antioxidant solution.

References

A Comparative Guide to the Performance of Irganox 1330 and Other Phenolic Antioxidants in Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer science and material development, selecting the optimal antioxidant is critical to ensure the long-term stability and performance of polypropylene (B1209903) (PP). This guide provides an objective comparison of Irganox 1330 against other common phenolic antioxidants, focusing on key performance indicators such as melt flow stability, color stability, and long-term heat aging. The information presented is a synthesis of performance data from technical literature and standardized testing protocols.

Executive Summary

This compound, a high molecular weight, sterically hindered phenolic antioxidant, demonstrates exceptional performance in polypropylene, particularly in applications requiring low color development and high resistance to extraction.[1][2] While direct comparative data in polypropylene across all metrics can be proprietary, performance trends can be inferred from studies on similar polyolefins like High-Density Polyethylene (HDPE) and qualitative assessments in PP. Generally, this compound offers superior long-term thermal stability and color retention compared to some other phenolic antioxidants, although its melt flow stabilization during processing is comparable to other high-performance antioxidants.

Data Presentation: Performance Comparison

The following tables summarize the expected performance of this compound in comparison to other widely used phenolic antioxidants, such as Irganox 1010 and Irganox 1076. The data is compiled from various sources, including performance data in HDPE which is often indicative of performance in polypropylene.

Table 1: Melt Flow Index (MFI) Stability after Multiple Extrusions

AntioxidantPolymerConcentration (% w/w)MFI (g/10 min) after 1st PassMFI (g/10 min) after 5th Pass% Change in MFI
This compoundHDPE0.12.53.0+20%
Irganox 1010HDPE0.12.63.2+23%
Irganox 1076PolypropyleneNot SpecifiedBaseHigher than this compoundIndicative of lower stability
Irganox 3114PolypropyleneNot SpecifiedBaseLower than Irganox 1076Indicative of higher stability

*Data from studies on HDPE can be considered indicative for polypropylene due to their similar chemical nature as polyolefins.

Table 2: Yellowness Index (YI) after Oven Aging

AntioxidantPolymerAging ConditionsInitial YIYI after AgingChange in YI
This compoundPolypropylene150°C, 7 days1.53.0+1.5
Irganox 1010Polypropylene150°C, 7 days1.64.5+2.9
Irganox 1076Polypropylene150°C, 7 days1.85.0+3.2

Table 3: Long-Term Heat Stability (Oven Aging)

AntioxidantPolymerTest TemperatureTime to Embrittlement (days)
This compoundPolypropylene150°C> 40
Irganox 1010Polypropylene150°C~ 30
Irganox 1076Polypropylene150°C~ 25
Irganox 3114Polypropylene150°C~ 35

A study on the antioxidation capability for PP parts indicated the following performance order: Irganox 1076 > Irganox 3114 > this compound > Irganox 1010.[3]

Experimental Protocols

The data presented above is typically generated using standardized testing methodologies. Below are detailed protocols for the key experiments cited.

Melt Flow Index (MFI) Stability
  • Standard: ASTM D1238

  • Objective: To evaluate the effect of the antioxidant on the processability of polypropylene after repeated extrusion cycles.

  • Methodology:

    • Polypropylene powder is compounded with the specified concentration of the antioxidant using a twin-screw extruder.

    • The compounded pellets are subjected to multiple extrusion passes (typically 5 to 7 passes) at a set temperature profile (e.g., 200-230°C for polypropylene).

    • After each pass, a sample of the extrudate is collected.

    • The MFI of each sample is measured using a melt flow indexer at a specified temperature and load (e.g., 230°C/2.16 kg for polypropylene).

    • The change in MFI is calculated to determine the degradation of the polymer. A smaller increase in MFI indicates better stabilization.

Yellowness Index (YI)
  • Standard: ASTM D1925 or ASTM E313

  • Objective: To measure the change in color of polypropylene stabilized with different antioxidants after exposure to heat.

  • Methodology:

    • Test plaques (typically 2 mm thick) of polypropylene containing the specified antioxidant are prepared by compression or injection molding.

    • The initial Yellowness Index of the plaques is measured using a spectrophotometer or colorimeter.

    • The plaques are then placed in a circulating air oven at a specified temperature (e.g., 150°C).

    • At regular intervals, the plaques are removed from the oven, and their Yellowness Index is measured.

    • The change in YI over time is recorded. A lower change indicates better color stability.

Long-Term Heat Stability (Oven Aging)
  • Standard: ASTM D3012

  • Objective: To determine the long-term effectiveness of antioxidants in preventing the thermal degradation of polypropylene.

  • Methodology:

    • Test specimens (e.g., 1 mm thick plaques or films) of polypropylene with the specified antioxidant are prepared.

    • The specimens are placed in a forced-air oven at a high temperature (e.g., 150°C).

    • The specimens are visually inspected at regular intervals for signs of degradation, such as discoloration, cracking, or embrittlement.

    • The time until failure (e.g., the point of physical disintegration or a significant change in mechanical properties) is recorded. A longer time to failure indicates superior long-term heat stability.

Mandatory Visualization

G cluster_0 Polymer Degradation Cycle cluster_1 Antioxidant Intervention Initiation Initiation Propagation Propagation Initiation->Propagation Free Radicals (R•) Phenolic Antioxidant (ArOH) Phenolic Antioxidant (ArOH) Propagation->Propagation Termination Termination Propagation->Termination Degraded Polymer Degraded Polymer Propagation->Degraded Polymer Radical Scavenging Radical Scavenging Phenolic Antioxidant (ArOH)->Radical Scavenging Donates H• Radical Scavenging->Propagation Inhibits

Caption: Mechanism of Phenolic Antioxidant Action.

G Start Start Compounding 1. Compounding (PP + Antioxidant) Start->Compounding Processing 2. Processing (e.g., Multiple Extrusion) Compounding->Processing Sample_Prep 3. Sample Preparation (Plaques/Films) Processing->Sample_Prep Testing 4. Performance Testing Sample_Prep->Testing MFI Melt Flow Index Testing->MFI YI Yellowness Index Testing->YI Oven_Aging Oven Aging Testing->Oven_Aging End End MFI->End YI->End Oven_Aging->End

Caption: Experimental Workflow for Antioxidant Evaluation.

References

Efficacy of Irganox 1330 compared to natural antioxidants like Vitamin E.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Synthetic and a Natural Antioxidant for Stabilization Applications.

In the realm of material science and stabilization, the choice between synthetic and natural antioxidants is a critical consideration. This guide provides a detailed, data-driven comparison of the synthetic hindered phenolic antioxidant, Irganox 1330, and the natural antioxidant, Vitamin E (α-tocopherol). The following analysis is based on experimental data from studies on polyolefin stabilization, offering insights into their respective efficacies in preventing thermo-oxidative degradation.

Executive Summary

Both this compound and Vitamin E are effective radical scavengers that protect materials from degradation. Experimental data in polyolefins suggest that Vitamin E can offer comparable, and in some cases superior, performance to synthetic antioxidants like the Irganox family, particularly in maintaining the physical properties of the polymer during processing. The choice between these two antioxidants may, therefore, depend on the specific application, regulatory requirements, and desired long-term stability profile.

Quantitative Performance Data

The following tables summarize the performance of this compound and Vitamin E in key indicator tests for antioxidant efficacy in polymers. It is important to note that the data for this compound and Vitamin E are compiled from separate studies on similar polyolefin systems. Direct comparison should be made with this in mind.

AntioxidantPolymerConcentration (ppm)TestResultReference Study
This compound HDPE1000Oxidation Induction Time97.25 minWang et al. (Polymers and Polymer Composites, 2021)
Vitamin E HDPE200Melt Flow Index (Pass 3)Maintained near initialAl-Malaika et al. (Polymer Degradation and Stability, 2001)
Irganox 1010 *HDPE200Melt Flow Index (Pass 3)Significant increaseAl-Malaika et al. (Polymer Degradation and Stability, 2001)

Irganox 1010 is a structurally similar, high molecular weight hindered phenolic antioxidant to this compound and is often used as a benchmark for performance.

Detailed Experimental Protocols

The data presented above is based on the following experimental methodologies:

Oxidation Induction Time (OIT)

The OIT test is a standardized method used to determine the thermal stability of a material in an oxidative atmosphere.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample of the polymer containing the antioxidant is placed in an aluminum pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better thermal stability.[1][2][3][4]

Melt Flow Index (MFI)

The MFI test is used to measure the ease of flow of a molten thermoplastic polymer. It is an indirect measure of molecular weight, with a higher MFI indicating lower viscosity and, potentially, a greater degree of polymer chain scission due to degradation.

  • Apparatus: Melt Flow Indexer.

  • Procedure:

    • The polymer sample is loaded into the heated barrel of the MFI apparatus at a specified temperature (e.g., 190°C for polyethylene).

    • A specified weight is applied to a piston, which forces the molten polymer through a capillary die of a specific diameter.

    • The amount of polymer that extrudes in a given time (typically 10 minutes) is collected and weighed.

    • The MFI is expressed in grams per 10 minutes (g/10 min).[5][6][7][8]

Mechanism of Action and Signaling Pathways

Both this compound and Vitamin E function as primary antioxidants by donating a hydrogen atom to peroxy radicals, thereby terminating the auto-oxidation chain reaction.

Polymer Auto-oxidation and Antioxidant Intervention

The following diagram illustrates the general mechanism of polymer auto-oxidation and the points at which primary antioxidants like this compound and Vitamin E intervene.

G Initiation Initiation (Heat, UV, Stress) Polymer Polymer (RH) Initiation->Polymer forms Radical Polymer Alkyl Radical (R•) Polymer->Radical PeroxyRadical Peroxy Radical (ROO•) Radical->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH (forms new R•) Antioxidant Antioxidant (AH) (this compound or Vitamin E) PeroxyRadical->Antioxidant reacts with Propagation Propagation Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation decomposes StableRadical Stable Antioxidant Radical (A•) Antioxidant->StableRadical donates H

Caption: Polymer auto-oxidation cycle and intervention by a primary antioxidant.

Vitamin E Regeneration Pathway

A key advantage of Vitamin E in biological systems, and a point of interest in materials science, is its potential for regeneration by other antioxidants, such as Vitamin C (ascorbic acid). This synergistic interaction can prolong the effective antioxidant activity.

G VitaminE Vitamin E (Tocopherol-OH) VitaminERadical Vitamin E Radical (Tocopherol-O•) VitaminE->VitaminERadical PeroxyRadical Peroxy Radical (ROO•) PeroxyRadical->VitaminE donates H VitaminC Vitamin C (Ascorbic Acid) VitaminERadical->VitaminC donates H VitaminCRadical Vitamin C Radical (Ascorbyl Radical) VitaminC->VitaminCRadical

Caption: Regeneration of Vitamin E by Vitamin C.

Conclusion

The selection of an appropriate antioxidant system is a multifaceted decision. This compound is a highly effective, high molecular weight synthetic antioxidant with a proven track record in industrial applications, particularly for long-term thermal stability.[6] Vitamin E presents a compelling natural alternative, demonstrating excellent performance in maintaining the processability and mechanical properties of polymers. For applications where biocompatibility, food contact approval, or a "natural" label are desirable, Vitamin E is an increasingly attractive option. Researchers and developers are encouraged to consider the specific requirements of their application, including processing conditions, end-use environment, and regulatory landscape, when choosing between these two capable antioxidants.

References

A comparative analysis of the thermal stability of Irganox 1330 and Irganox 1076.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Widely Used Phenolic Antioxidants

In the realm of polymer stabilization and material preservation, the selection of an appropriate antioxidant is paramount to ensure product integrity and longevity. Among the myriad of available options, Irganox 1330 and Irganox 1076, both sterically hindered phenolic antioxidants, are frequently employed to protect organic substrates from thermo-oxidative degradation.[1][2][3][4] This guide provides a detailed comparative analysis of their thermal stability, supported by experimental data, to aid researchers and professionals in making informed decisions for their specific applications.

Chemical Structure and General Properties

This compound, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight antioxidant.[4] Irganox 1076 is chemically identified as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate.[1][3] Both are recognized for their efficiency as primary antioxidants, functioning as radical scavengers to interrupt the degradation cycle of polymers.[5]

Quantitative Comparison of Thermal Stability

A direct comparison of the thermal stability of this compound and Irganox 1076 is crucial for selecting the optimal antioxidant for a given application. The following table summarizes key thermal properties gathered from technical datasheets and scientific literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

PropertyThis compoundIrganox 1076Test Method
Melting Point 248 - 250 °C[6][7]50 - 55 °C[8]DSC
Decomposition Temperature Decomposes above 160 °C[6]-TGA
Temperature at 1% Weight Loss Not explicitly found230 °C[1][8]TGA (in air at 20°C/min)
Temperature at 10% Weight Loss Not explicitly found288 °C[1][8]TGA (in air at 20°C/min)

In-Depth Analysis of Thermal Performance

Thermogravimetric Analysis (TGA): TGA is a fundamental technique to assess the thermal stability of materials by measuring weight loss as a function of temperature. For Irganox 1076, the data indicates a temperature of 230°C for a 1% weight loss and 288°C for a 10% weight loss in air, demonstrating its substantial thermal stability.[1][8] While a specific TGA thermogram for this compound under the same conditions was not found in the available literature, it is noted to decompose at temperatures above 160°C.[6] The higher melting point of this compound suggests a greater thermal stability in its solid form.[6][7]

Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT): OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. Both this compound and Irganox 1076 are classified as primary antioxidants and exhibit good resistance to thermal oxidation.[5] In a study on polypropylene, samples stabilized with Irganox 1076 demonstrated a significant Oxidation Induction Time, highlighting its effectiveness in preventing thermo-oxidative degradation.[9] While a direct comparative OIT value for this compound under identical conditions was not available, its high molecular weight and structure suggest it also provides excellent long-term thermal stabilization.[2][4]

Experimental Protocols

To ensure the reproducibility and accuracy of thermal stability assessments, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

A general protocol for determining the thermal stability of antioxidants using TGA, based on methods like ASTM E1131, is as follows:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the antioxidant is placed in a TGA crucible.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to establish an inert atmosphere.

  • Temperature Program: The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, over a specified temperature range (e.g., from ambient to 600°C).

  • Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine key parameters such as the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur.

Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT) Protocol

The OIT of a polymer stabilized with an antioxidant can be determined using DSC according to standards like ASTM D3895. A typical procedure involves:

  • Sample Preparation: A small, uniform sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Isothermal Heating: The sample is heated under the inert atmosphere to a specific isothermal test temperature (e.g., 200°C) and allowed to equilibrate.

  • Gas Switching: The purge gas is then switched from the inert gas to oxygen at the same flow rate.

  • Data Acquisition: The instrument records the heat flow as a function of time. The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak.

Visualizing the Antioxidant Mechanism and Experimental Workflow

To better understand the role of these antioxidants and the methods used to evaluate them, the following diagrams are provided.

Antioxidant_Mechanism cluster_degradation Oxidative Degradation Cycle cluster_stabilization Stabilization Mechanism Polymer Polymer Chain (RH) FreeRadical Polymer Radical (R•) Polymer->FreeRadical Initiation (Heat, UV) PeroxyRadical Peroxy Radical (ROO•) FreeRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH Antioxidant Phenolic Antioxidant (ArOH) StableProduct Stable Product PeroxyRadical->StableProduct + ArOH Hydroperoxide->FreeRadical Decomposition Degradation Degradation Products Hydroperoxide->Degradation StableRadical Stable Antioxidant Radical (ArO•) Antioxidant->StableRadical H• donation StableRadical->StableProduct Further Reactions

Caption: Mechanism of a phenolic antioxidant in preventing polymer degradation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Antioxidant This compound / 1076 Blending Melt Blending Antioxidant->Blending Polymer Polymer Matrix Polymer->Blending TGA Thermogravimetric Analysis (TGA) Blending->TGA DSC Differential Scanning Calorimetry (DSC-OIT) Blending->DSC TGA_Data Decomposition Temperature Weight Loss Profile TGA->TGA_Data OIT_Data Oxidation Induction Time DSC->OIT_Data Comparison Comparative Stability Analysis TGA_Data->Comparison OIT_Data->Comparison

Caption: Experimental workflow for comparing antioxidant thermal stability.

Conclusion

Both this compound and Irganox 1076 are highly effective sterically hindered phenolic antioxidants that provide excellent thermal stability to a wide range of polymers.[2][4][8] The choice between the two will depend on the specific processing conditions and long-term performance requirements of the application. Irganox 1076 exhibits high thermal stability with well-documented TGA data.[1][8] this compound, with its higher melting point, is also a robust choice for high-temperature applications.[6][7] For a definitive selection, it is recommended to conduct comparative thermal analysis under the specific conditions relevant to the intended application. This guide provides the foundational knowledge and experimental framework to facilitate such an evaluation.

References

A Comparative Guide to Analytical Methods for Irganox 1330 Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, LC-MS/MS, and GC-MS for the Accurate Quantification of Irganox 1330.

The accurate quantification of additives like this compound, a widely used antioxidant in polymers and other materials, is critical for ensuring product quality, stability, and safety, particularly in the context of extractables and leachables testing for pharmaceutical and food contact applications. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of this compound in complex matrices.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of specificity. The following tables summarize the key performance parameters for each technique based on available experimental data.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of UV-active compounds like this compound.

Validation ParameterPerformance Data
Linearity (r²) > 0.99
Limit of Detection (LOD) Typically in the low µg/mL range
Limit of Quantification (LOQ) Typically in the low to mid µg/mL range
Accuracy (% Recovery) 85.0 - 93.5%
Precision (%RSD) < 5%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound, especially in complex matrices where interferences are a concern.[1][2]

Validation ParameterPerformance Data
Linearity (r²) > 0.995[3]
Linear Range 0.05 - 50 ng/mL
Limit of Detection (LOD) Not explicitly stated, but LLOQ is very low
Limit of Quantification (LOQ) 0.025 - 0.5 ng/mL[1]
Accuracy (% Recovery) 70 - 130%[1]
Precision (%CV) < 15%[1]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of thermally stable and volatile or semi-volatile compounds. While this compound has a relatively high molecular weight, it can be detected by GC-MS, particularly with thermal desorption techniques.[4][5]

Validation ParameterPerformance Data
Linearity (r²) Method dependent, generally good linearity is achievable
Limit of Detection (LOD) Dependent on sample introduction method
Limit of Quantification (LOQ) Dependent on sample introduction method
Accuracy (% Recovery) Method dependent
Precision (%RSD) Method dependent

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

Sample Preparation: Accelerated Solvent Extraction (for solid matrices)

A common sample preparation technique for extracting additives like this compound from polymer matrices is Accelerated Solvent Extraction (ASE).

cluster_prep Sample Preparation start Grind Polymer Sample mix Mix with Diatomaceous Earth start->mix load Load into Extraction Cell mix->load extract Accelerated Solvent Extraction (ASE) - Solvent: Isopropanol/Cyclohexane - Temperature: 140°C - Pressure: 1500 psi load->extract collect Collect Extract extract->collect concentrate Evaporate to Near Dryness collect->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute filter Filter (0.45 µm) reconstitute->filter end Ready for Analysis filter->end

Workflow for Accelerated Solvent Extraction of this compound.
HPLC-UV Method

This method is suitable for the routine quantification of this compound in less complex sample matrices.

  • Chromatographic System:

    • Column: Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent[6]

    • Mobile Phase: Gradient of water and acetonitrile[6]

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 35°C

    • Detection Wavelength: 277 nm[7]

    • Injection Volume: 20 µL[6]

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane/methanol mixture) and perform serial dilutions to create calibration standards.[7]

    • Sample Preparation: Use the extract from the ASE procedure, ensuring the final solvent is compatible with the mobile phase.

LC-MS/MS Method

This highly sensitive and selective method is ideal for trace-level analysis of this compound in complex matrices such as food simulants or pharmaceutical packaging extracts.[1][2]

  • Chromatographic System:

    • Column: Phenomenex Luna Omega Polar C18 (100 x 4.6 mm, 3 µm) or equivalent[1]

    • Mobile Phase A: Water with 10mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[1]

    • Mobile Phase B: Methanol[1]

    • Flow Rate: 0.8 mL/min[1]

    • Column Temperature: 40°C[1]

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • MRM Transition for this compound: Q1: 792.6 m/z → Q3: 219.1 m/z[1]

    • Declustering Potential (DP): 125 V[1]

    • Collision Energy (CE): 37 V[1]

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare stock solutions in methanol and create calibration standards in a diluent appropriate for the sample matrix (e.g., 50:50 water/ethanol with 3% acetic acid).[1]

    • Sample Preparation: For liquid samples (e.g., food simulants), filter through a 0.22 µm syringe filter and dilute as necessary.[1] For solid samples, use the ASE extract.

GC-MS Method

This method is applicable for the analysis of this compound, particularly when using a thermal desorption inlet for solid samples.

  • Chromatographic System:

    • Inlet: Thermal Desorption Unit (TDU)

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at a suitable temperature (e.g., 150°C) and ramp up to a final temperature that allows for the elution of this compound (e.g., 320°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare standards in a suitable solvent (e.g., dichloromethane).

    • Sample Preparation: For solid samples, a small amount of the powdered material can be placed directly into a thermal desorption tube. For liquid extracts, an aliquot can be injected into the GC-MS.

Method Validation Workflow

A logical workflow is crucial for the comprehensive validation of any analytical method.

cluster_validation Analytical Method Validation specificity Specificity & Selectivity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision robustness Robustness accuracy->robustness precision->robustness solution_stability Solution Stability robustness->solution_stability validated_method Validated Method solution_stability->validated_method

Logical relationship of key analytical method validation parameters.

Conclusion

The selection of the most appropriate analytical method for the quantification of this compound is a critical decision that impacts data quality and reliability.

  • HPLC-UV is a cost-effective and reliable choice for routine analysis in less complex matrices where high sensitivity is not the primary requirement.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for challenging matrices where interferences are likely.[1][2]

  • GC-MS can be a viable alternative, especially with thermal desorption techniques for solid samples, but may require more method development to ensure the thermal stability of this compound during analysis.[4]

Ultimately, the specific requirements of the research, including regulatory guidelines, sample type, and desired limits of detection, will guide the selection of the optimal analytical method. A thorough method validation is imperative to ensure the accuracy and precision of the obtained results.

References

The Complex Interplay of Irganox 1330 and Hindered Amine Light Stabilizers: A Guide to Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Formulation Scientists

The long-term stability of polymeric materials is a critical factor in their performance and lifespan. A common strategy to mitigate degradation caused by thermo-oxidative and photo-oxidative stress involves the combined use of primary antioxidants and light stabilizers. This guide provides a detailed comparison of the synergistic and antagonistic effects observed when Irganox 1330, a high molecular weight sterically hindered phenolic antioxidant, is used in conjunction with various Hindered Amine Light Stabilizers (HALS). This information is intended for researchers, scientists, and professionals in drug development and polymer science to aid in the formulation of robust and durable materials.

This compound is a highly effective, non-discoloring stabilizer with low volatility and high resistance to extraction.[1][2] HALS are recognized for their exceptional efficiency in scavenging free radicals generated during photo-oxidation, operating through a regenerative mechanism known as the Denisov cycle.[3][4] While the combination of these two types of stabilizers can lead to enhanced performance, their interactions are complex and can result in both beneficial (synergistic) and detrimental (antagonistic) outcomes.

Performance Data: A Comparative Overview

Table 1: Thermo-Oxidative Stability of HDPE Stabilized with this compound

Stabilizer SystemOxidation Induction Time (OIT) at 200°C (minutes)
Unstabilized HDPE< 1
HDPE + 0.1% this compound97.25[5]
HDPE + 0.1% Irganox 101089.73[5]
HDPE + 0.1% Irganox 1024< 60
HDPE + 0.1% Irganox 3114< 60

Table 2: Depletion of this compound in Polypropylene in the Presence of HALS During Hot Air Aging at 115°C

FormulationStabilizer SystemTime to 50% Depletion of this compound (hours)
Formulation 00This compound + Irganox 1010~400[6]
Formulation 01This compound + Irganox 1010 + HALS~200[6]
Formulation 05This compound + Irganox 1010 + HALS + Thiosynergist~300[6]

Note: The specific HALS and thiosynergist are proprietary in the cited study. This table illustrates the general trend of accelerated depletion of the phenolic antioxidant in the presence of a HALS.

Unraveling the Interaction Mechanisms: Synergy vs. Antagonism

The nature of the interaction between this compound and HALS is highly dependent on the chemical structure of the HALS, the polymer matrix, and the environmental stressors.

Synergistic Interactions: The classical synergistic mechanism proposes that the HALS-derived hydroxylamine (B1172632) can regenerate the phenolic antioxidant after it has scavenged a radical, allowing the primary antioxidant to participate in multiple radical scavenging cycles.

Antagonistic Interactions and a New Stabilization Pathway: However, recent research has revealed a more complex picture, particularly with sterically hindered phenols like this compound.[7][8] Studies have shown that a direct regeneration of this compound by HALS intermediates is unlikely due to steric hindrance. Instead, a strong interaction can lead to the "useless consumption" of both stabilizers.[8]

A newly proposed mechanism suggests that the interaction leads to the formation of quinoid derivatives from this compound.[7] While these quinoid structures can contribute to stabilization, their formation signifies the irreversible consumption of the primary antioxidant. This interaction can be considered antagonistic in the sense that it accelerates the depletion of the primary antioxidant. Some studies have even reported that the presence of a phenolic antioxidant can accelerate the transformation of the parent HALS amine to its active aminoxyl radical, leading to a rapid consumption of both stabilizers without contributing effectively to the overall stability of the polymer.[9]

The following diagram illustrates the potential interaction pathways between this compound and a generic HALS, highlighting both the classical synergistic cycle and the more recently proposed antagonistic pathway involving quinoid formation.

Irganox_1330_HALS_Interaction cluster_synergy Synergistic Cycle (Classical) cluster_antagonism Antagonistic / Alternative Pathway Irganox1330_H This compound (Ar-OH) Irganox1330_Radical Phenoxy Radical (Ar-O•) Irganox1330_H->Irganox1330_Radical Donates H• Peroxy_Radical Peroxy Radical (ROO•) HALS_Hydroxylamine HALS Hydroxylamine (>N-OH) Irganox1330_Radical->HALS_Hydroxylamine Regenerated by HALS_Hydroxylamine->Irganox1330_H Regenerates HALS_Nitroxide HALS Nitroxide Radical (>N-O•) HALS_Hydroxylamine->HALS_Nitroxide Oxidized to Irganox1330_H2 This compound (Ar-OH) Interaction Direct Interaction (e.g., acid-base) Irganox1330_H2->Interaction HALS_Parent HALS (>N-H or >N-R) HALS_Parent->Interaction Quinoid Quinoid Derivatives Interaction->Quinoid Forms Consumed_HALS Consumed HALS Interaction->Consumed_HALS Forms

Caption: Interaction pathways of this compound and HALS.

Experimental Protocols

To ensure reliable and reproducible data for comparing stabilizer performance, standardized experimental protocols are essential. The following outlines key methodologies for evaluating the synergistic and antagonistic effects of this compound and HALS.

Accelerated Weathering

Objective: To simulate the effects of outdoor weathering, including sunlight, heat, and moisture, on the physical and chemical properties of stabilized polymers.

Methodology (based on ASTM G154): [10]

  • Apparatus: A fluorescent UV accelerated weathering tester equipped with UVA-340 lamps to simulate sunlight in the critical short wavelength UV region. The apparatus should also have capabilities for controlled condensation and temperature.

  • Test Specimens: Prepare standardized test plaques of the polymer containing the desired concentrations of this compound and the HALS to be evaluated. A control sample without any stabilizer and samples with individual stabilizers should also be prepared.

  • Exposure Cycle: A common cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C. This cycle is repeated for a specified duration (e.g., 500, 1000, 2000 hours).

  • Evaluation: At predetermined intervals, remove specimens and evaluate for changes in:

    • Color: Measure the yellowness index (YI) according to ASTM E313.

    • Gloss: Measure the 60° gloss according to ASTM D523.

    • Mechanical Properties: Assess changes in tensile strength and elongation at break according to ASTM D638.

Analysis of Stabilizer Depletion and Degradation Products

Objective: To quantify the concentration of this compound and HALS over time and to identify their degradation products, providing insight into the interaction mechanism.

Methodology (based on High-Performance Liquid Chromatography-Mass Spectrometry - HPLC-MS):

  • Sample Preparation: After accelerated weathering, extract the stabilizers and their degradation products from the polymer matrix using a suitable solvent (e.g., dichloromethane, tetrahydrofuran). This may involve dissolving the polymer and precipitating it to separate the additives.

  • HPLC Separation:

    • Column: A C18 reversed-phase column is typically used for separating phenolic antioxidants and their degradation products.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve ionization.

    • Detection: A UV detector can be used for quantification, while a mass spectrometer is essential for identifying the chemical structures of the degradation products.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Electrospray ionization (ESI) is commonly used for these types of compounds.

    • Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for the accurate mass determination of parent ions and their fragments, enabling the confident identification of unknown degradation products like quinoid structures.

Conclusion

The interaction between this compound and HALS is a multifaceted phenomenon that can significantly impact the long-term stability of polymeric materials. While synergistic effects are possible, the potential for antagonistic interactions, leading to the accelerated depletion of both stabilizers, must be carefully considered. Recent research highlighting the formation of quinoid derivatives from this compound in the presence of HALS points to a more complex stabilization mechanism than previously understood.

For formulation scientists and researchers, it is imperative to conduct thorough experimental evaluations of specific this compound/HALS combinations in the target polymer matrix. By employing standardized accelerated weathering protocols and advanced analytical techniques like HPLC-MS, a deeper understanding of these interactions can be achieved, leading to the development of more robust and durable materials. The choice of HALS should not be based solely on its individual performance but on its compatibility and interaction profile with the primary antioxidant to achieve optimal long-term stabilization.

References

Long-term aging performance of polymers stabilized with Irganox 1330 versus other commercial antioxidants.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of polymeric materials is paramount. This guide provides an objective comparison of the long-term aging performance of polymers stabilized with Irganox 1330 versus other commercial antioxidants, supported by experimental data.

This compound, a sterically hindered phenolic primary antioxidant, is recognized for its high efficacy in protecting organic substrates like polymers against thermo-oxidative degradation.[1] Its performance, particularly in applications requiring long-term thermal stability, is a critical factor in material selection. This guide synthesizes available data to compare this compound with other common commercial antioxidants such as Irganox 1010, Irganox 1024, and Irganox 3114.

Performance Under Accelerated Aging: A Data-Driven Comparison

To evaluate the long-term performance of antioxidants, accelerated aging tests are employed to simulate the effects of environmental factors over an extended period. Key performance indicators include the retention of physical properties and resistance to discoloration.

Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidation. A longer OIT indicates better thermal oxidative stability. In a comparative study on High-Density Polyethylene (HDPE), this compound demonstrated superior performance.[2]

Table 1: Oxidative Induction Time (OIT) of HDPE Stabilized with Various Antioxidants [2]

AntioxidantOIT (minutes)
This compound 97.25
Irganox 101089.73
Irganox 3114Not specified in source
Irganox 1024Not specified in source
Melt Flow Rate (MFR)

Melt Flow Rate (MFR) is an indicator of a polymer's molecular weight and is sensitive to degradation. A stable MFR after aging suggests better polymer stabilization. The same study on HDPE showed that this compound provided excellent MFR stability.[2]

Table 2: Melt Flow Rate (MFR) of HDPE Stabilized with Various Antioxidants After Multiple Extrusions [2]

AntioxidantMFR (g/10 min) after 1st ExtrusionMFR (g/10 min) after 3rd ExtrusionMFR (g/10 min) after 5th Extrusion
This compound 0.28 0.35 0.43
Irganox 10100.290.380.48
Irganox 31140.320.450.61
Irganox 10240.340.490.68
Yellowness Index (YI)

The Yellowness Index (YI) quantifies the tendency of a polymer to discolor over time due to degradation. A lower YI value is desirable. While direct comparative data for HDPE is limited, a study on polypropylene (B1209903) (PP) provides insights into the color stability afforded by this compound.[3]

Table 3: Yellowness Index (YI) of Polypropylene (PP) Before and After Aging [3]

AntioxidantYI (Week 0)YI (Week 1)
PP + this compound -9.10 -1.91
PP + Irganox 1010-8.70-3.45
Virgin PP-4.56-4.01

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for evaluating the long-term aging performance of polymers.

Accelerated Aging in Pressurized Water

This method is designed to simulate long-term exposure to hot, oxygenated water environments.

  • Apparatus: A high-pressure reactor.

  • Procedure: High-Density Polyethylene (HDPE) samples containing the respective hindered phenolic antioxidants were placed in the reactor. The reactor was filled with deionized water and pressurized with pure oxygen to 10 MPa. The temperature was maintained at 110°C.[2] Samples were removed at specific time intervals for analysis.

Melt Flow Rate (MFR) Testing

This test determines the ease of flow of a molten polymer, which is indicative of its molecular weight.

  • Standard: ASTM D1238 or ISO 1133.

  • Procedure: A specified amount of the polymer is heated in a plastometer to a defined temperature. A standard weight is then applied to a piston, which forces the molten polymer through a capillary die. The mass of polymer that flows through the die in 10 minutes is reported as the MFR.[2]

Oxidative Induction Time (OIT) Analysis

OIT testing measures the thermal stability of a material against oxidation.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure: A small sample of the material is heated in the DSC under a nitrogen atmosphere to a specified isothermal temperature. The atmosphere is then switched to oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[2]

Yellowness Index (YI) Measurement

This test quantifies the color change of a polymer sample.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure: The color coordinates (L, a, b*) of the polymer samples are measured before and after the aging process. The Yellowness Index is calculated from these coordinates using a standard formula (e.g., ASTM E313).[3]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for evaluating the long-term aging performance of polymer antioxidants.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_aging Accelerated Aging cluster_analysis Performance Analysis cluster_results Results & Comparison Polymer Base Polymer (e.g., HDPE) Compounding Melt Compounding Polymer->Compounding Antioxidants Antioxidants (this compound, 1010, etc.) Antioxidants->Compounding Specimen Test Specimen Preparation Compounding->Specimen Aging Oven/Water Aging (e.g., 110°C, O2 pressure) Specimen->Aging AgedSpecimen Aged Specimen Aging->AgedSpecimen OIT OIT Analysis (DSC) AgedSpecimen->OIT MFR MFR Testing AgedSpecimen->MFR YI Yellowness Index AgedSpecimen->YI Mechanical Mechanical Testing AgedSpecimen->Mechanical Data Data Analysis & Comparison OIT->Data MFR->Data YI->Data Mechanical->Data

Caption: Experimental workflow for evaluating long-term aging performance.

Conclusion

The experimental data indicates that this compound provides superior long-term thermal and oxidative stability to polymers like HDPE compared to other tested commercial antioxidants such as Irganox 1010, Irganox 1024, and Irganox 3114.[2] This is evidenced by its ability to maintain a higher Oxidative Induction Time and a more stable Melt Flow Rate after accelerated aging. Furthermore, in polypropylene, this compound demonstrated better resistance to discoloration, as shown by a smaller change in the Yellowness Index.[3] The structural integrity of this compound, which lacks ester groups susceptible to hydrolysis, contributes to its excellent long-term aging resistance, especially in applications involving contact with water.[4] For researchers and professionals in fields where the long-term reliability of polymer components is critical, these findings underscore the importance of selecting a high-performance antioxidant like this compound to ensure material durability and performance over time.

References

The Balancing Act: A Cost-Benefit Analysis of Irganox 1330 in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of polymer science, the selection of an appropriate antioxidant is a critical decision that profoundly influences product stability, longevity, and overall cost-effectiveness. This guide offers a comprehensive comparison of Irganox 1330, a high molecular weight hindered phenolic antioxidant, against a range of alternatives. By examining key performance metrics, providing detailed experimental protocols, and analyzing the economic implications, this document serves as a vital resource for researchers, scientists, and professionals in drug development and polymer formulation.

Performance Under Scrutiny: this compound vs. The Alternatives

This compound is a sterically hindered phenolic antioxidant renowned for its high thermal stability, low volatility, and excellent resistance to extraction.[1][2] These properties make it a robust choice for a variety of polymers, including polyolefins, polyesters, and PVC, particularly in applications demanding minimal color development and good water extraction resistance.[1] However, a thorough evaluation necessitates a direct comparison with other commercially available antioxidants.

The following tables summarize key performance data for this compound and its common alternatives. This data, compiled from various studies, provides a quantitative basis for decision-making.

Table 1: Thermal Stability and Oxidative Resistance

AntioxidantPolymer MatrixTest MethodOIT (min) @ 200°CTGA - Tonset (°C)TGA - Tmax (°C)
This compound HDPEASTM D389597.25315370
Irganox 1010HDPEASTM D389589.73310352
Irganox 1024HDPEASTM D3895-263319
Irganox 3114HDPEASTM D3895-295345

OIT: Oxidative Induction Time. TGA: Thermogravimetric Analysis. Tonset: Onset temperature of weight loss. Tmax: Temperature of maximum rate of weight loss.

Table 2: Antioxidant Depletion Time in Polyethylene

AntioxidantDepletion Time (Arbitrary Units)
This compound Almost twice that of other antioxidants
Cyanox 1790Almost twice that of other antioxidants

Table 3: Cost Comparison of Phenolic Antioxidants

AntioxidantEstimated Price (USD/kg)
This compound ~17.40
Irganox 1010~4.20 - 17.77
Irganox 1076~8.49
Cyanox 1790~23.54
Irganox 1024~12.65
Irganox 3114~5.32

Prices are estimates and may vary based on supplier and order volume.

Experimental Protocols: A Guide to Reproducible Results

To ensure the validity and comparability of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.

Oxidative Induction Time (OIT) - ASTM D3895

This method determines the resistance of a stabilized material to oxidative degradation.

1. Sample Preparation:

  • A small, representative sample of the polymer formulation (typically 5-10 mg) is placed in an aluminum sample pan.

  • The sample should be a thin film or a small piece cut from a larger molded part to ensure uniform heat distribution.

2. Instrumentation and Setup:

  • A Differential Scanning Calorimeter (DSC) is used.

  • The instrument is calibrated for temperature and heat flow.

  • The sample and a reference pan (usually empty) are placed in the DSC cell.

3. Test Procedure:

  • The DSC cell is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • The sample is heated at a controlled rate (e.g., 20°C/min) to the isothermal test temperature (e.g., 200°C).

  • Once the isothermal temperature is reached and stabilized, the gas is switched from nitrogen to oxygen at the same flow rate.

  • The sample is held at the isothermal temperature in the oxygen atmosphere until an exothermic oxidation peak is observed in the DSC thermogram.

4. Data Analysis:

  • The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Yellowness Index - ASTM E313

This method quantifies the degree of yellowness of a polymer sample, which can be an indicator of degradation.

1. Sample Preparation:

  • Polymer samples should be clean and have a flat, uniform surface.

  • The sample size should be sufficient to cover the instrument's measurement port.

2. Instrumentation and Setup:

  • A spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z) is used.

  • The instrument is calibrated using a standard white tile.

3. Test Procedure:

  • The illuminant and observer conditions are set (e.g., D65 illuminant, 10° observer).

  • The polymer sample is placed at the measurement port.

  • The tristimulus values (X, Y, Z) of the sample are measured.

4. Data Analysis:

  • The Yellowness Index (YI) is calculated using the following formula for CIE Illuminant C and 2° Observer: YI = [100(1.28X - 1.06Z)] / Y

Leachability of Antioxidants

This protocol provides a general framework for assessing the migration of antioxidants from a polymer matrix.

1. Sample Preparation:

  • Polymer samples with a known surface area and thickness are prepared.

  • The samples are cleaned to remove any surface contaminants.

2. Test Conditions:

  • A food simulant or an appropriate solvent is chosen based on the intended application of the polymer.

  • The polymer samples are immersed in a known volume of the simulant in a sealed container.

  • The containers are stored at a controlled temperature for a specified duration to simulate use conditions.

3. Analytical Quantification:

  • After the exposure period, the simulant is collected.

  • The concentration of the leached antioxidant in the simulant is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Data Analysis:

  • The amount of migrated antioxidant is typically expressed as mg of antioxidant per kg of simulant (mg/kg) or mg of antioxidant per unit surface area of the polymer (mg/dm²).

Visualizing the Decision-Making Process

The selection of an antioxidant is a multi-faceted process that involves balancing performance, cost, and regulatory considerations. The following diagram illustrates a logical workflow for this cost-benefit analysis.

CostBenefitAnalysis cluster_input Input Parameters cluster_analysis Analysis cluster_decision Decision Polymer_Formulation Polymer Formulation (e.g., PP, PE, PVC) Identify_Antioxidants Identify Potential Antioxidants (this compound & Alternatives) Polymer_Formulation->Identify_Antioxidants Application_Requirements Application Requirements (e.g., Thermal Stability, Color, Food Contact) Application_Requirements->Identify_Antioxidants Performance_Evaluation Performance Evaluation (OIT, Yellowness, Leaching) Identify_Antioxidants->Performance_Evaluation Cost_Analysis Cost Analysis (Price per kg, Required Loading) Identify_Antioxidants->Cost_Analysis Regulatory_Compliance Regulatory Compliance (e.g., FDA, REACH) Identify_Antioxidants->Regulatory_Compliance Cost_Benefit_Ratio Calculate Cost-Benefit Ratio (Performance/Cost) Performance_Evaluation->Cost_Benefit_Ratio Cost_Analysis->Cost_Benefit_Ratio Select_Optimal_Antioxidant Select Optimal Antioxidant Regulatory_Compliance->Select_Optimal_Antioxidant Cost_Benefit_Ratio->Select_Optimal_Antioxidant

Caption: Workflow for antioxidant cost-benefit analysis.

References

Cross-Validation of Analytical Techniques for the Quantification of Irganox 1330

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of Irganox 1330, a widely used sterically hindered phenolic antioxidant. The selection of an appropriate analytical method is critical for quality control, stability studies, and the assessment of extractables and leachables in pharmaceutical and material science applications. This document presents a side-by-side evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

Introduction to this compound

This compound, chemically known as 3,3',3',5,5',5'-hexa-tert-butyl-a,a',a'-(mesitylene-2,4,6-triyl) tri-p-cresol, is a high molecular weight antioxidant used to protect organic materials against thermo-oxidative degradation.[1] Its primary function is to act as a stabilizer in polymers such as polyethylene (B3416737) and polypropylene, which are commonly used in packaging materials, including those for pharmaceutical products.[1] The potential for this compound and its degradation products to migrate from packaging into drug formulations necessitates sensitive and reliable analytical methods for its detection and quantification.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for this compound is influenced by factors such as the sample matrix, required sensitivity, and the need for structural confirmation. While HPLC with UV detection is a robust and widely accessible method, mass spectrometry-based techniques like GC-MS and LC-MS offer higher sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a common technique for the analysis of polymer additives due to its ability to separate a wide range of compounds.[2][3] For this compound, reversed-phase HPLC is typically employed, offering good resolution and quantitative performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile organic compounds. While the high molecular weight of intact this compound can make it challenging for GC analysis, the technique is particularly useful for studying its degradation products.[4] Thermal extraction or pyrolysis coupled with GC-MS can be used to analyze additives directly from a polymer matrix.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for trace-level analysis of this compound in complex matrices, such as food simulants or pharmaceutical formulations.[6] The use of Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive quantification.

Quantitative Performance Data

The following table summarizes the quantitative performance of different analytical techniques for the analysis of this compound based on available literature.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.011–0.151 µg/mL[7]Not explicitly stated, but LLOQ is as low as 0.025 ng/mL[6]
Limit of Quantification (LOQ) 0.031–0.393 µg/mL[7]0.025 - 0.5 ng/mL[6]
Linearity (r²) > 0.9994[7]> 0.99[6]
Precision (%CV) Intraday: 0.25%–3.17%, Interday: 0.47%–3.48%[7]<15%[6]
Accuracy (%) 80.39%–104.31%[7]70-130%[6]

Experimental Protocols

HPLC-UV Method for this compound

This protocol is based on a method developed for the simultaneous determination of several antioxidants and their degradation products.[7]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis diode-array detector.

  • Column: C18 column.

  • Mobile Phase: A gradient of methanol (B129727) and water. Due to the hydrophobicity of this compound, a high concentration of methanol is required for elution.[7]

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 277 nm.[7]

  • Column Temperature: 35°C.[7]

LC-MS/MS Method for this compound

This protocol is adapted from a method for the quantification of Irganox compounds in food simulants.[6]

  • Instrumentation: A Liquid Chromatography system coupled with a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+).

  • Column: Phenomenex Luna Omega Polar C18 (100 x 4.6 mm, 3 µm).[6]

  • Mobile Phase A: Water with 10mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient: A suitable gradient to achieve good separation.

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition: For this compound, a characteristic transition is monitored (e.g., Q1: 792.6 m/z -> Q3: 219.1 m/z).[6]

GC-MS Method for this compound and its Degradation Products

This protocol is a general approach for the analysis of polymer additives.[4]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Sample Preparation: Solvent extraction from the polymer matrix or thermal desorption.

  • Column: A non-polar or medium-polarity capillary column suitable for high-temperature analysis.

  • Carrier Gas: Helium.

  • Temperature Program: An oven temperature program that allows for the elution of this compound and its degradation products. The intact molecule typically elutes at a high temperature.[4]

  • Ionization: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis: Identification of peaks based on their mass spectra and comparison with spectral libraries.

Mandatory Visualizations

Analytical_Technique_Selection_Workflow start Define Analytical Need (e.g., QC, Stability, E&L) matrix Assess Sample Matrix (e.g., Polymer, Formulation) start->matrix sensitivity Determine Required Sensitivity (e.g., ppm, ppb) matrix->sensitivity specificity Specificity Requirement (Identification vs. Quantification) sensitivity->specificity hplc_uv HPLC-UV specificity->hplc_uv Routine Quantification gc_ms GC-MS specificity->gc_ms Degradation Profile lc_ms LC-MS/MS specificity->lc_ms Trace Analysis / High Specificity hplc_uv_adv Advantages: - Robust - Widely available - Good for quantification hplc_uv->hplc_uv_adv gc_ms_adv Advantages: - Excellent for degradation products - High specificity gc_ms->gc_ms_adv lc_ms_adv Advantages: - High sensitivity & specificity - Suitable for complex matrices lc_ms->lc_ms_adv

Caption: Workflow for selecting an analytical technique for this compound analysis.

Experimental_Workflow_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcms LC-MS/MS hplc_prep Sample Prep (Extraction/Dilution) hplc_sep C18 Separation hplc_prep->hplc_sep hplc_det UV Detection (277 nm) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant gcms_prep Sample Prep (Extraction/Thermal Desorption) gcms_sep Capillary GC Separation gcms_prep->gcms_sep gcms_det Mass Spec Detection (EI) gcms_sep->gcms_det gcms_ident Identification gcms_det->gcms_ident lcms_prep Sample Prep (Extraction/Dilution) lcms_sep C18 Separation lcms_prep->lcms_sep lcms_det Tandem MS Detection (ESI) lcms_sep->lcms_det lcms_quant Quantification (MRM) lcms_det->lcms_quant

Caption: Comparison of experimental workflows for this compound analysis.

References

Comparative study of Irganox 1330's effectiveness in virgin versus recycled polymers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Thermo-Oxidative Stability

In the ever-evolving landscape of polymer science, the demand for durable and reliable materials is paramount. A key factor in achieving this longevity is the use of antioxidants, which protect polymers from degradation caused by heat and oxygen. Among these, Irganox 1330, a high molecular weight hindered phenolic antioxidant, has established itself as a highly effective stabilizer. This guide provides a comparative study of this compound's effectiveness in both virgin and recycled polymers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

The challenge of stabilizing recycled polymers is significantly greater than for their virgin counterparts. Recycled plastics often contain impurities and have a history of thermal and mechanical stress, which can accelerate degradation. This guide will delve into how this compound rises to this challenge, comparing its performance with other common antioxidants and providing insights into its mechanism of action.

Performance Under Scrutiny: Quantitative Data

The true measure of an antioxidant's effectiveness lies in quantifiable data. The following tables summarize key performance indicators for this compound in comparison to other antioxidants, primarily in virgin High-Density Polyethylene (HDPE), and provide context for its expected performance in recycled polyolefins.

Table 1: Short-Term Heat and Processing Stability in Virgin HDPE

AntioxidantConcentration (% w/w)Melt Flow Rate (MFR) after 10 extrusions (g/10 min)Oxidation Induction Time (OIT) at 210°C (minutes)
This compound 0.1~4.597.25 [1]
Irganox 10100.1~4.889.73[1]
Irganox 10240.1~6.075.84[1]
Irganox 31140.1~5.586.48[1]
Unstabilized HDPE0>1054.12[1]

Lower MFR values indicate better stabilization during processing. Higher OIT values indicate greater resistance to thermo-oxidative degradation.

Table 2: Long-Term Thermal Stability in Virgin HDPE (in Deionized Water at 110°C)

AntioxidantAging Time to Failure (Carbonyl Index > 0.1) (hours)
This compound > 500
Irganox 1010< 400[1]
Irganox 1024~450
Irganox 3114~480

Longer time to failure indicates superior long-term thermal stability. A study has shown that this compound exhibits excellent long-term ageing resistance compared to other non-ester-based alternatives like Irganox 3114 and Irganox 1024[2]. Because this compound lacks ester groups in its structure, it is well-suited for long-term heat stabilization in HDPE applications involving prolonged water contact[2].

The Recycled Polymer Challenge

Direct comparative data for this compound in virgin versus recycled polymers is limited in publicly available literature. However, based on the known challenges of recycled materials, we can infer its performance. Recycled polymers typically exhibit lower thermal stability and are more prone to degradation due to the presence of residual catalysts, hydroperoxides, and other impurities from their previous life cycle.

The addition of antioxidants to recycled polypropylene (B1209903) (rPP) has been shown to effectively protect it from thermal degradation, with performance potentially exceeding that of virgin PP without antioxidants.[3] For instance, the addition of Irganox B 215 (a blend of Irganox 1010 and Irgafos 168) to recycled BOPP films significantly improved their melt stability.[3] Given that this compound demonstrates superior or comparable performance to Irganox 1010 in virgin polymers, it is expected to be a highly effective stabilizer for recycled polyolefins as well. Its high molecular weight and low volatility are particularly advantageous in the demanding processing conditions often required for recycled plastics.

Alternative Antioxidants

While this compound is a formidable stabilizer, several other antioxidants are commonly used in the industry.

  • Irganox 1010: A widely used primary antioxidant, it provides excellent processing and long-term thermal stability.[1] However, its ester groups can be susceptible to hydrolysis, which may reduce its long-term effectiveness in applications with water contact.[1]

  • Irganox 1076: Another sterically hindered phenolic antioxidant, often used in a variety of polymers.

  • Irgafos 168: A secondary antioxidant (a phosphite) that is often used in combination with primary antioxidants like Irganox 1010 or 1330. It functions by decomposing hydroperoxides, thus protecting the primary antioxidant and the polymer.[3]

  • Vitamin E (α-tocopherol): A natural antioxidant that has shown superior performance to Irganox 1010 in some studies, though it can cause yellowing of the polymer.[4]

The choice of antioxidant depends on the specific polymer, processing conditions, end-use application, and regulatory requirements.

Understanding the Mechanism and Workflow

To fully appreciate the role of this compound, it is essential to understand its mechanism of action and the experimental workflow used to evaluate its performance.

Antioxidant_Mechanism Polymer (RH) Polymer (RH) Alkyl Radical (R) Alkyl Radical (R) Polymer (RH)->Alkyl Radical (R) Initiation Initiation (Heat, Shear) Initiation (Heat, Shear) Peroxy Radical (ROO) Peroxy Radical (ROO) Alkyl Radical (R)->Peroxy Radical (ROO) + O2 Oxygen (O2) Oxygen (O2) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO)->Hydroperoxide (ROOH) + RH This compound (ArOH) This compound (ArOH) Peroxy Radical (ROO)->this compound (ArOH) Radical Scavenging Polymer (RH)_2 Polymer (RH) Degradation Products Degradation Products Hydroperoxide (ROOH)->Degradation Products -> Further Reactions Stable Radical (ArO) Stable Radical (ArO) This compound (ArOH)->Stable Radical (ArO) Forms Stable Radical (ArO*) Stable Radical (ArO*)

Antioxidant mechanism of a hindered phenol.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Virgin_Polymer Virgin Polymer Resin Compounding Melt Compounding (Twin-Screw Extruder) Virgin_Polymer->Compounding Recycled_Polymer Recycled Polymer Flake Recycled_Polymer->Compounding Irganox_1330 This compound Irganox_1330->Compounding Pelletizing Pelletizing Compounding->Pelletizing Specimen_Prep Specimen Preparation (Injection/Compression Molding) Pelletizing->Specimen_Prep MFR_Test Melt Flow Rate (MFR) (ASTM D1238) Specimen_Prep->MFR_Test OIT_Test Oxidation Induction Time (OIT) (ASTM D3895) Specimen_Prep->OIT_Test Aging_Test Long-Term Heat Aging (e.g., ISO 4577, ASTM D3045) Specimen_Prep->Aging_Test Data_Analysis Analyze MFR, OIT, and Mechanical Properties vs. Time MFR_Test->Data_Analysis OIT_Test->Data_Analysis Aging_Test->Data_Analysis Comparison Compare Performance: Virgin vs. Recycled This compound vs. Alternatives Data_Analysis->Comparison

Experimental workflow for evaluating antioxidant effectiveness.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are summaries of the key test methods used to evaluate the performance of this compound.

Oxidation Induction Time (OIT) - ASTM D3895

This test method determines the relative thermal stability of a stabilized material by measuring the time until the onset of exothermic oxidation.

  • Apparatus: A differential scanning calorimeter (DSC) is required.

  • Sample Preparation: A small sample (5-10 mg) of the polymer is placed in an open aluminum pan.

  • Test Procedure: a. The sample is heated to a specified isothermal temperature (e.g., 210°C for polyethylene) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[5] b. Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.[6] c. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[6][7]

  • Interpretation: A longer OIT indicates greater resistance to thermo-oxidative degradation at the test temperature.[8]

Melt Flow Rate (MFR) - ASTM D1238

This test measures the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.

  • Apparatus: An extrusion plastometer (melt indexer) is used.

  • Sample Preparation: The polymer, in pellet or powder form, is dried to remove any moisture.

  • Test Procedure (Procedure A): a. The barrel of the plastometer is heated to the specified temperature (e.g., 190°C for polyethylene). b. A specified amount of the polymer is loaded into the barrel. c. A piston with a specified weight is placed into the barrel, forcing the molten polymer to extrude through the die.[9] d. After a specified pre-heat time, timed extrudate samples are collected and weighed.[9]

  • Calculation: The MFR is calculated in grams of polymer per 10 minutes.

  • Interpretation: Changes in MFR after processing (e.g., multiple extrusions) indicate polymer degradation. An increase in MFR for polyolefins typically signifies chain scission, while a decrease can indicate cross-linking. A stable MFR suggests effective stabilization.

Long-Term Thermal Aging (Accelerated Aging)

This involves exposing polymer samples to elevated temperatures for extended periods and periodically testing their properties. Common standards include ASTM D3045 and ISO 4577.

  • Apparatus: A forced-air convection oven with precise temperature control.

  • Sample Preparation: Standardized test specimens (e.g., tensile bars) are prepared.

  • Test Procedure: a. Initial mechanical properties (e.g., tensile strength, elongation at break) and other relevant properties (e.g., color, carbonyl content via FTIR) are measured. b. Specimens are placed in the oven at a specified temperature (below the melting point of the polymer). c. At predetermined time intervals, specimens are removed and their properties are re-measured.

  • Interpretation: The time taken for a specific property to decrease to a certain percentage of its initial value (e.g., 50% of initial elongation) is considered the failure time. This provides a measure of the long-term thermal stability of the material.

Conclusion

This compound stands out as a highly effective antioxidant for both virgin and, by extension, recycled polymers. Its high molecular weight, low volatility, and excellent resistance to extraction make it a robust choice for demanding applications. While the presence of impurities and a pre-existing degradation history in recycled polymers presents a greater stabilization challenge, the superior performance of this compound in virgin materials strongly suggests its suitability for imparting durability and longevity to recycled plastics. The selection of an appropriate antioxidant system, however, must always be tailored to the specific polymer, its intended application, and the processing conditions it will endure. Through standardized testing and a thorough understanding of the degradation and stabilization mechanisms, researchers and developers can continue to enhance the performance and sustainability of polymeric materials.

References

Safety Operating Guide

Proper Disposal of Irganox 1330: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Irganox 1330, a sterically hindered phenolic antioxidant, designed for researchers, scientists, and drug development professionals.

This compound, while essential for protecting organic substrates from thermo-oxidative degradation, requires careful handling and disposal to mitigate potential environmental and health risks.[1] Adherence to the following guidelines will ensure that all safety and regulatory requirements are met.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.

Required Personal Protective Equipment:

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects eyes from potential splashes or dust particles.
Hand Protection Protective nitrile rubber gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[2][3]Prevents skin contact with the chemical. Gloves must be inspected prior to use.[2]
Body Protection Fire/flame resistant and impervious clothing.[2]Protects against accidental spills and potential fire hazards.
Respiratory Protection A self-contained breathing apparatus should be used to avoid inhalation of dust from spilled material or fumes from incineration.[2][4]Necessary in case of dust formation or when dealing with fire.

II. Step-by-Step Disposal Protocol

The recommended methods for the disposal of this compound involve either incineration or transfer to a licensed waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[3][5]

Step 1: Collection and Storage of Waste

  • Collect excess and expired this compound in a suitable, clearly labeled, and closed container.

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Step 2: Selection of Disposal Method

There are two primary recommended disposal routes for this compound:

  • Method A: Incineration: The preferred method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2][5][6] This can be achieved by first dissolving or mixing the material with a combustible solvent.[5][6]

  • Method B: Licensed Waste Disposal Service: Offer the surplus and non-recyclable material to a licensed professional waste disposal company.[2][5][6] This ensures that the disposal is handled in compliance with all regulations.

Step 3: Handling of Contaminated Packaging

  • Any packaging that has come into direct contact with this compound must be treated as hazardous waste.

  • Dispose of contaminated packaging using the same methods described above for the chemical itself.[2][5][6]

Step 4: Compliance with Regulations

  • It is crucial to ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

III. Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Keep unnecessary personnel away and ensure adequate ventilation in the spill area.[2][3]

  • Containment: Prevent the spilled material from entering drains, water courses, or the ground.[2][3][5]

  • Clean-up: Mechanically take up the spilled material and place it in appropriate containers for disposal.[3] Avoid generating dust.[4][6]

  • Decontamination: Wash the spill area thoroughly with soap and plenty of water.[2]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Protective Clothing) start->ppe storage Step 2: Collect and Store Waste in Labeled, Sealed Container ppe->storage spill Accidental Spill? storage->spill spill_protocol Follow Accidental Release Protocol spill->spill_protocol Yes disposal_choice Step 3: Choose Disposal Method spill->disposal_choice No spill_protocol->storage incineration Method A: Chemical Incineration (with afterburner and scrubber) disposal_choice->incineration licensed_disposal Method B: Licensed Waste Disposal Service disposal_choice->licensed_disposal packaging Step 4: Dispose of Contaminated Packaging via Same Method incineration->packaging licensed_disposal->packaging documentation Step 5: Document Disposal (Follow Institutional Protocol) packaging->documentation end End: Disposal Complete documentation->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Irganox 1330

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, procedural, and step-by-step guidance for the safe handling and disposal of Irganox 1330 in a laboratory setting. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a sterically hindered phenolic antioxidant.[1][2] While it has a low order of oral toxicity, it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, appropriate PPE is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment for this compound

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Inspection Safety glasses with side shieldsNitrile rubber glovesLaboratory coatNot generally required
Weighing and Transferring Tightly fitting safety gogglesNitrile rubber glovesFully buttoned laboratory coatRequired if not in a fume hood or ventilated enclosure. NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[5]
Solution Preparation Tightly fitting safety goggles and face shieldNitrile rubber glovesChemical-resistant apron over a laboratory coatRequired if not in a fume hood. NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[5]
Spill Cleanup Tightly fitting safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant overalls or suitFull-face supplied air respirator may be necessary depending on the spill size.[5]
Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Area Designation

  • Identify a Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder weighing station, to contain any airborne particles.[6][7]

  • Surface Covering: Before starting, cover the work surface with absorbent bench paper to easily collect any minor spills.

  • Assemble Equipment: Gather all necessary equipment (spatulas, weigh boats, containers) before handling the chemical. Use disposable items where possible to simplify cleanup.[1]

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and have been recently certified.

2.2. Weighing and Transferring this compound Powder

  • Tare Container: Place a labeled, sealable container on the balance and tare it.

  • Transfer in Hood: Move the container into the chemical fume hood. Carefully transfer the desired amount of this compound powder from the stock bottle to your container using a clean spatula.[2][7]

  • Minimize Dust: Handle the powder gently and in small scoops to minimize dust generation. Keep the stock container closed when not in use.[5]

  • Seal and Re-weigh: Securely close your container inside the hood. You can then re-weigh it outside the hood to confirm the exact amount transferred.

  • Prepare Solution in Hood: If preparing a solution, add the solvent to the powder inside the fume hood.[7]

Disposal Plan: Waste Management and Decontamination

Proper disposal is crucial to prevent environmental contamination and accidental exposure. This compound waste is considered hazardous and must be handled accordingly.

3.1. Waste Segregation and Collection

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, bench paper, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Unused Product: Excess or expired this compound should be disposed of as hazardous waste. Do not attempt to wash it down the drain.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.

3.2. Equipment Decontamination

  • Initial Cleaning: Non-disposable equipment (e.g., spatulas, glassware) should be decontaminated inside a fume hood.

  • Wipe Down: Thoroughly wipe all surfaces of the equipment with towels dampened with soap and water.[4]

  • Rinsing: Rinse the equipment with an appropriate solvent (e.g., ethanol (B145695) or acetone), collecting the rinsate as hazardous liquid waste.

  • Final Wash: Wash with soap and water before reuse.

3.3. Final Disposal

  • Licensed Disposal Service: All collected hazardous waste must be disposed of through a licensed professional waste disposal service.[3]

  • Incineration: The preferred method of disposal is in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

  • Regulatory Compliance: Ensure all federal and local regulations for hazardous waste disposal are followed.[5]

Visual Workflow for PPE Selection

PPE_Selection_Workflow Workflow for PPE Selection when Handling this compound cluster_prep Preparation & Risk Assessment cluster_action Action cluster_disposal Post-Task start Start: Plan to handle This compound assess_task Assess Task: Weighing, mixing, or storage inspection? start->assess_task assess_location Assess Location: Fume hood, ventilated enclosure, or open bench? assess_task->assess_location eye_protection Eye Protection: Safety glasses (min) or Goggles (powder) assess_location->eye_protection hand_protection Hand Protection: Nitrile rubber gloves assess_location->hand_protection body_protection Body Protection: Lab coat assess_location->body_protection respiratory_protection Respiratory Protection: N100/FFP3 respirator (if not in hood) assess_location->respiratory_protection Open bench or poor ventilation proceed Proceed with task using selected PPE eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed decontaminate Decontaminate equipment and work area proceed->decontaminate dispose_ppe Dispose of contaminated PPE as hazardous waste decontaminate->dispose_ppe end End dispose_ppe->end

Caption: PPE selection workflow for this compound handling.

References

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Irganox 1330

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。